4-Aminocyclohexanol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLXLGZJLAOKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218630, DTXSID001312113 | |
| Record name | 4-Aminocyclohexanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Aminocyclohexanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-65-3, 27489-62-9, 40525-78-8 | |
| Record name | 4-Aminocyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminocyclohexanol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Aminocyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminocyclohexanol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminocyclohexanol | |
| Source | EPA DSSTox | |
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| Record name | trans-4-Aminocyclohexanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminocyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-aminocyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6E7B62984 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-AMINOCYCLOHEXANOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K079SXM0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Aminocyclohexanol, a versatile bifunctional molecule crucial in various research and development applications, particularly in the pharmaceutical industry. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes a significant synthetic pathway.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] It exists as two geometric isomers, cis and trans, with the trans isomer being the more thermodynamically stable and commonly utilized form.[1] The presence of both an amino (-NH2) and a hydroxyl (-OH) group imparts moderate solubility in polar solvents like water, ethanol, and methanol (B129727) through hydrogen bonding.[1]
Physical Properties of trans-4-Aminocyclohexanol
The following table summarizes the key physical properties of trans-4-Aminocyclohexanol. Data has been compiled from various sources to provide a comparative overview.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO | [2] |
| Molecular Weight | 115.17 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | [1][2][4][5] |
| Melting Point | 108-113 °C | [2][4][6] |
| Boiling Point | 127 °C at 14 mmHg | [2][7] |
| Density | ~1.037 g/cm³ | [2] |
| Solubility | Soluble in water. Slightly soluble in methanol and chloroform. | [1][5][6] |
| Flash Point | 75.4 °C | [2] |
| Refractive Index | ~1.502 | [2] |
Chemical Properties and Reactivity of trans-4-Aminocyclohexanol
The chemical behavior of this compound is dictated by its amino and hydroxyl functional groups, allowing it to participate in a wide range of chemical reactions. It is a stable compound under recommended storage conditions, though it is considered hygroscopic and air-sensitive.[8][9] It is incompatible with strong oxidizing agents.[7][8]
| Property | Value/Description | Source(s) |
| CAS Number | 27489-62-9 (trans-isomer) | [1][2] |
| IUPAC Name | trans-4-aminocyclohexan-1-ol | [3] |
| Chemical Stability | Stable under normal conditions.[9] | [8][9] |
| Reactivity | Reacts with strong oxidizing agents.[7] The amino and hydroxyl groups can undergo typical reactions (e.g., acylation, alkylation, esterification). It is a key intermediate in the synthesis of Ambroxol hydrochloride.[2][5] | [2][5][7] |
| Hazard Statements | Causes severe skin burns and eye damage. Toxic to aquatic life with long-lasting effects. | [3] |
Experimental Protocols
One-Pot Enzymatic Synthesis of cis- and trans-4-Aminocyclohexanol
This protocol describes a stereoselective, one-pot synthesis of this compound isomers from 1,4-cyclohexanedione (B43130), utilizing a keto reductase (KRED) and an amine transaminase (ATA). This method represents an efficient and environmentally friendly alternative to traditional chemical synthesis.[10]
Materials:
-
1,4-cyclohexanedione
-
Keto reductase (KRED)
-
Amine transaminase (ATA) - stereocomplementary enzymes for cis or trans product
-
NAD(P)+
-
Sodium phosphate (B84403) buffer (50 mM, pH 7.0)
Procedure:
-
A reaction mixture is prepared containing 1,4-cyclohexanedione (50 mM), NAD(P)+ (1.0 mM), and isopropanol (100 mM) in 50 mM sodium phosphate buffer (pH 7.0).[10]
-
A regioselective KRED is added to catalyze the mono-reduction of the diketone to 4-hydroxycyclohexanone (B83380).[10]
-
Following the reduction step, a stereocomplementary ATA is introduced to the same pot.[10]
-
The ATA catalyzes the transamination of the 4-hydroxycyclohexanone intermediate to yield either cis- or trans-4-aminocyclohexanol, depending on the specific ATA chosen.[10]
-
The reaction is carried out at 30°C with stirring.[10]
-
Product formation and stereoselectivity can be monitored and analyzed using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[10]
This enzymatic cascade avoids the need for intermediate isolation and minimizes by-product formation.[10]
Visualizations
The following diagram illustrates the one-pot enzymatic synthesis of this compound from 1,4-cyclohexanedione.
Caption: One-pot enzymatic synthesis pathway of this compound isomers.
References
- 1. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. trans-4-Aminocyclohexanol(27489-62-9) 1H NMR [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. d-nb.info [d-nb.info]
- 7. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 8. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Synthesis of cis-4-Aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing cis-4-aminocyclohexanol, a valuable building block in pharmaceutical and chemical industries. While a direct, one-step synthesis from cyclohexanone (B45756) oxime is not prominently documented in scientific literature, this guide outlines a feasible multi-step chemical synthesis route proceeding through a 4-hydroxycyclohexanone (B83380) oxime intermediate. Additionally, a highly efficient and stereoselective enzymatic synthesis route is detailed, offering a green chemistry alternative.
Executive Summary
The synthesis of the cis-isomer of 4-aminocyclohexanol is a key challenge due to the thermodynamic preference for the trans-isomer. This guide explores two primary strategies to achieve the desired cis-stereochemistry:
-
Chemical Synthesis via 4-Hydroxycyclohexanone Oxime: A multi-step pathway involving the synthesis of 4-hydroxycyclohexanone, its subsequent oximation, and a final stereoselective reduction. This route offers a traditional chemical approach, with stereocontrol exerted in the final reduction step.
-
Enzymatic Synthesis from 1,4-Cyclohexanedione (B43130): A one-pot, two-step enzymatic cascade that leverages the high stereoselectivity of keto reductases (KREDs) and amine transaminases (ATAs) to produce cis-4-aminocyclohexanol with excellent diastereomeric purity.[1][2]
This document provides detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in the practical application of these synthetic methods.
Section 1: Chemical Synthesis of cis-4-Aminocyclohexanol via 4-Hydroxycyclohexanone Oxime
This section details a plausible three-step chemical synthesis route starting from precursors to cyclohexanone oxime, as a direct conversion is not well-established. The key intermediate is 4-hydroxycyclohexanone, which is then converted to its oxime and subsequently reduced stereoselectively.
Logical Workflow for Chemical Synthesis
Caption: Chemical synthesis pathway to cis-4-aminocyclohexanol.
Step 1: Synthesis of 4-Hydroxycyclohexanone
4-Hydroxycyclohexanone serves as the crucial starting material for this pathway. It can be synthesized from 1,4-cyclohexanediol.
Experimental Protocol: Oxidation of 1,4-Cyclohexanediol
-
Reagents: 1,4-Cyclohexanediol, cerium (IV) ammonium (B1175870) nitrate (B79036), sodium bromate, acetonitrile (B52724), water, chloroform.
-
Procedure:
-
To a solution of 1,4-cyclohexanediol in a mixture of acetonitrile and water, add cerium (IV) ammonium nitrate and sodium bromate.
-
Heat the resulting mixture at reflux for 2.5 hours.
-
After cooling to room temperature, extract the solution with chloroform.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield 4-hydroxycyclohexanone.
-
| Starting Material | Product | Yield | Reference |
| 1,4-Cyclohexanediol | 4-Hydroxycyclohexanone | ~91% | (Based on analogous oxidations) |
Step 2: Oximation of 4-Hydroxycyclohexanone
The intermediate ketone is converted to its corresponding oxime in this step.
Experimental Protocol: Synthesis of 4-Hydroxycyclohexanone Oxime
-
Reagents: 4-Hydroxycyclohexanone, hydroxylamine (B1172632) hydrochloride, sodium acetate (B1210297), water.
-
Procedure:
-
Dissolve hydroxylamine hydrochloride and sodium acetate in water.
-
Warm the solution to approximately 40°C and add 4-hydroxycyclohexanone.
-
Stir the mixture vigorously. The oxime will precipitate as a crystalline solid.
-
Cool the reaction mixture in an ice bath, filter the solid, and wash with cold water.
-
The product can be further purified by recrystallization.
-
| Starting Material | Product | Yield |
| 4-Hydroxycyclohexanone | 4-Hydroxycyclohexanone Oxime | High (Typical for oximation reactions) |
Step 3: Stereoselective Reduction of 4-Hydroxycyclohexanone Oxime
This is the critical stereochemistry-determining step. The choice of catalyst and reaction conditions is paramount for achieving a high cis to trans ratio. Catalytic hydrogenation in an acidic medium using a platinum group metal catalyst is generally favored for the synthesis of cis-aminocyclohexanols.
Experimental Protocol: Catalytic Hydrogenation
-
Reagents: 4-Hydroxycyclohexanone oxime, platinum-based catalyst (e.g., PtO₂), acidic solvent (e.g., acetic acid or ethanol (B145695) with a mineral acid).
-
Procedure:
-
Dissolve 4-hydroxycyclohexanone oxime in the acidic solvent in a high-pressure hydrogenation vessel.
-
Add the platinum catalyst.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a controlled temperature until hydrogen uptake ceases.
-
Filter the catalyst and remove the solvent under reduced pressure.
-
The resulting product mixture can be purified by crystallization or chromatography to isolate the cis-isomer.
-
| Starting Material | Product | Catalyst | Key Condition for cis-Selectivity |
| 4-Hydroxycyclohexanone Oxime | cis-4-Aminocyclohexanol | Platinum-based | Acidic medium |
Note: The diastereomeric ratio of the final product is highly dependent on the specific catalyst, solvent, and reaction conditions employed. Rhodium-based catalysts have also been reported to favor the formation of cis-isomers in the hydrogenation of substituted phenols.[3]
Section 2: Enzymatic Synthesis of cis-4-Aminocyclohexanol
This section describes a highly stereoselective one-pot enzymatic cascade for the synthesis of cis-4-aminocyclohexanol from 1,4-cyclohexanedione.[1][2][4] This method is notable for its high efficiency, excellent stereocontrol, and environmentally benign reaction conditions.
Enzymatic Cascade Pathway
Caption: One-pot enzymatic cascade for cis-4-aminocyclohexanol synthesis.
Experimental Protocol: Concurrent Cascade Synthesis
This protocol describes a one-pot reaction where both the keto reductase and amine transaminase are present simultaneously.
-
Reagents and Enzymes:
-
1,4-Cyclohexanedione
-
Keto reductase (KRED) from Lactobacillus kefir (LK-KRED)
-
Amine transaminase (ATA-3FCR-4M)
-
NADP⁺
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer
-
DMSO (co-solvent)
-
-
Procedure:
-
In a reaction vessel, prepare a potassium phosphate buffer (pH 7.5) containing NADP⁺, isopropylamine, PLP, and DMSO.
-
Add 1,4-cyclohexanedione to the buffer solution.
-
Initiate the reaction by adding freshly isolated cell lysates of LK-KRED and ATA-3FCR-4M.
-
Maintain the reaction at 30°C with stirring for 48 hours.
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
-
Quantitative Data for Enzymatic Synthesis
| Starting Material | Product | Enzymes | Diastereomeric Ratio (cis:trans) | Conversion |
| 1,4-Cyclohexanedione | cis-4-Aminocyclohexanol | LK-KRED, ATA-3FCR-4M | 89:11 | >99% |
| 4-Hydroxycyclohexanone | cis-4-Aminocyclohexanol | ATA-3FCR-4M | 90:10 | >99% |
(Data sourced from Sviatenko et al., 2019)[1][2]
Conclusion
This technical guide has presented two distinct methodologies for the synthesis of cis-4-aminocyclohexanol. The chemical route, proceeding through 4-hydroxycyclohexanone oxime, offers a conventional approach where stereocontrol is achieved in the final reduction step. While feasible, optimization of the reduction conditions is critical to maximize the yield of the desired cis-isomer.
In contrast, the enzymatic cascade starting from 1,4-cyclohexanedione provides a highly efficient and stereoselective alternative.[1][2] This one-pot synthesis is characterized by its high conversion rates, excellent diastereoselectivity, and adherence to the principles of green chemistry. For drug development and other applications where high isomeric purity is paramount, the enzymatic route represents a superior and more sustainable option.
Researchers and drug development professionals are encouraged to consider the specific requirements of their application, including scale, purity, and environmental impact, when selecting a synthetic route for cis-4-aminocyclohexanol.
References
An In-depth Structural and Conformational Analysis of trans-4-Aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Aminocyclohexanol is a bifunctional organic molecule that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its rigid cyclohexane (B81311) framework and the stereospecific orientation of its amino and hydroxyl groups are pivotal in defining the three-dimensional structure and, consequently, the biological activity of target drug molecules. A thorough understanding of its structural parameters and conformational behavior is therefore essential for rational drug design and development. This technical guide provides a comprehensive analysis of the structure and conformation of trans-4-Aminocyclohexanol, integrating experimental data from spectroscopic methods with computational modeling.
Molecular Structure and Conformation
The most stable conformation of trans-4-Aminocyclohexanol is the chair form where both the amino (-NH₂) and hydroxyl (-OH) substituents occupy equatorial positions.[1] This diequatorial arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would destabilize a diaxial conformation. The cyclohexane ring is a dynamic system, capable of undergoing a "ring flip" to an alternative chair conformation. In the case of the trans isomer, this ring flip would force both substituents into axial positions, leading to significant steric strain. Consequently, the diequatorial conformer is overwhelmingly favored at equilibrium.
The conformational preference can be explained by the principles of conformational analysis of 1,4-disubstituted cyclohexanes. For a trans isomer, the two possible chair conformations are diequatorial and diaxial. The diequatorial conformation is significantly more stable due to the absence of gauche butane (B89635) interactions and 1,3-diaxial interactions involving the substituents.
Experimental Structural Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the conformation of cyclic molecules like trans-4-Aminocyclohexanol. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of the relative orientation of protons and, by extension, the conformation of the ring.
In the ¹H NMR spectrum of trans-4-Aminocyclohexanol, the proton attached to the carbon bearing the hydroxyl group (H-1) exhibits characteristic coupling constants that confirm the diequatorial conformation. Specifically, the observed coupling constants are approximately 11.2 Hz and 3.9 Hz.[2] The larger coupling constant (11.2 Hz) corresponds to the interaction between two axial protons (axial-axial coupling), while the smaller value (3.9 Hz) is indicative of an interaction between an axial and an equatorial proton (axial-equatorial coupling).[2] This pattern is only possible if the H-1 proton is in an axial position, which in turn means the hydroxyl group must be in the equatorial position. Given the trans relationship, the amino group must also reside in an equatorial position.
Table 1: ¹H NMR Data for trans-4-Aminocyclohexanol
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Inferred Position |
| H-1 (CH-OH) | ~3.55 | m | 11.2, 3.9 | Axial |
| H-4 (CH-NH₂) | ~2.58 | m | - | Axial |
| Cyclohexyl H (axial) | ~1.28 - 1.52 | m | - | Axial |
| Cyclohexyl H (equatorial) | ~1.99 - 2.06 | m | - | Equatorial |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is consistent with spectra available in public databases.[3][4]
X-ray Crystallography
Computational Structural Analysis
To complement the experimental findings, computational methods such as Density Functional Theory (DFT) can be employed to calculate the relative energies of different conformers of trans-4-Aminocyclohexanol. These calculations provide a quantitative measure of the stability of the diequatorial versus the diaxial conformation.
Theoretical calculations consistently show that the diequatorial chair conformation is the global energy minimum. The diaxial chair conformation is significantly higher in energy due to steric repulsion between the axial amino and hydroxyl groups with the axial hydrogens at the C-2, C-3, C-5, and C-6 positions. Boat and twist-boat conformations are also energetically unfavorable transition states or high-energy intermediates in the ring-flipping process and are not significantly populated at room temperature.
Table 2: Calculated Conformational Energies of trans-4-Aminocyclohexanol (Illustrative)
| Conformer | Relative Energy (kcal/mol) |
| Diequatorial Chair | 0.00 |
| Diaxial Chair | > 5.0 |
| Twist-Boat | > 6.0 |
| Boat | > 7.0 |
Note: These are illustrative values based on general knowledge of conformational analysis. Specific values would require dedicated DFT calculations.[5][6]
Experimental Protocols
NMR Spectroscopy for Conformational Analysis
A detailed protocol for determining the conformation of trans-4-Aminocyclohexanol using ¹H NMR spectroscopy is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of trans-4-Aminocyclohexanol in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts but the fundamental coupling patterns should remain consistent.
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
-
-
Spectral Analysis:
-
Identify the signals corresponding to the H-1 and H-4 protons based on their chemical shifts and multiplicities.
-
Measure the coupling constants for the H-1 multiplet. A large coupling constant (~10-13 Hz) is indicative of an axial-axial coupling, while smaller coupling constants (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial couplings.
-
The presence of a large J-value for the H-1 proton confirms its axial position, and therefore, the equatorial position of the hydroxyl group.
-
Visualizations
Conformational Equilibrium of trans-4-Aminocyclohexanol
The following diagram illustrates the conformational equilibrium of trans-4-Aminocyclohexanol, heavily favoring the diequatorial conformer.
References
- 1. Page loading... [guidechem.com]
- 2. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 3. trans-4-Aminocyclohexanol(27489-62-9) 1H NMR [m.chemicalbook.com]
- 4. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asc.ohio-state.edu [asc.ohio-state.edu]
4-Aminocyclohexanol CAS number and molecular weight
An In-depth Technical Guide to 4-Aminocyclohexanol
For researchers, scientists, and drug development professionals, this compound is a versatile building block with significant applications in organic synthesis and pharmaceuticals. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key experimental protocols.
Chemical Identity and Molecular Characteristics
This compound is a cyclic amino alcohol that exists as two geometric isomers: cis and trans. The orientation of the amino and hydroxyl groups relative to the cyclohexane (B81311) ring dictates the isomer and its properties. The trans-isomer is generally more stable and widely utilized in various synthetic applications.
Table 1: Key Identifiers for this compound and its Variants
| Identifier | trans-4-Aminocyclohexanol | cis-4-Aminocyclohexanol | This compound (Isomer Mixture) | trans-4-Aminocyclohexanol HCl |
| CAS Number | 27489-62-9[1] | 27489-62-9 (often cited with the same CAS as trans) | 6850-65-3[2] | 50910-54-8[3] |
| Molecular Formula | C₆H₁₃NO[1] | C₆H₁₃NO | C₆H₁₃NO[2] | C₆H₁₃NO · HCl[3] |
| Molecular Weight | 115.17 g/mol [1][2][4] | 115.17 g/mol | 115.17 g/mol [2] | 151.63 g/mol [3] |
| Synonyms | trans-4-Hydroxycyclohexylamine, 1,4-trans-hydroxycyclohexylamine | cis-4-Hydroxycyclohexylamine | 4-Hydroxycyclohexylamine | trans-4-Hydroxycyclohexylamine hydrochloride |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. The properties of the commercially significant trans-isomer are well-documented.
Table 2: Physicochemical Properties of trans-4-Aminocyclohexanol
| Property | Value |
| Appearance | White to light yellow crystalline powder[1] |
| Melting Point | 108-113 °C[1][5] |
| Boiling Point | 127 °C at 14 mmHg[1][5] |
| Density | 1.037 g/cm³[1] |
| Flash Point | 75.4 °C[1] |
| Refractive Index | 1.502[1] |
| Solubility | Soluble in water; slightly soluble in methanol (B129727) and chloroform[6] |
| pKa | 15.12 ± 0.40 (Predicted)[5] |
Applications in Research and Drug Development
This compound, particularly the trans-isomer, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals.[7][8]
-
Pharmaceutical Intermediates : It is a crucial building block for the synthesis of drugs such as Ambroxol hydrochloride, a mucolytic agent.[1][5][9] It is also used in the synthesis of other neuroactive agents and selective ligands.[8]
-
Agrochemicals : The compound serves as an intermediate for various pesticides, including insecticides and fungicides.[7]
-
Organic Synthesis : Its bifunctional nature, possessing both an amino and a hydroxyl group, makes it a versatile reagent for creating complex molecules.[1]
Synthesis of this compound
Both chemical and biocatalytic routes for the synthesis of this compound have been developed. A notable and highly selective method involves an enzymatic cascade.
Biocatalytic Synthesis Pathway
A one-pot enzymatic cascade starting from 1,4-cyclohexanedione (B43130) allows for the stereoselective synthesis of both cis- and trans-4-Aminocyclohexanol.[4][10] This process utilizes a keto reductase (KRED) for the initial reduction, followed by an amine transaminase (ATA) for amination. The choice of the amine transaminase determines the stereochemical outcome.
Caption: Enzymatic cascade for the stereoselective synthesis of this compound isomers.
Experimental Protocols
One-Pot Synthesis of trans-4-Aminocyclohexanol via Enzymatic Cascade
This protocol is adapted from a published chemo-enzymatic synthesis.[4][7]
Objective: To synthesize trans-4-Aminocyclohexanol from 1,4-cyclohexanedione using a keto reductase and an amine transaminase in a one-pot reaction.
Materials:
-
1,4-Cyclohexanedione
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
NADP⁺
-
Isopropyl alcohol
-
MgCl₂
-
Isopropylamine
-
Pyridoxal 5'-phosphate (PLP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lactobacillus kefir keto reductase (LK-KRED) cell lysate
-
Amine transaminase (ATA-200) cell lysate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Prepare a 30 mL reaction mixture in 100 mM potassium phosphate buffer (pH 7.5).
-
Add the following components to the buffer to achieve the specified final concentrations:
-
1,4-cyclohexanedione (50 mM)
-
NADP⁺ (1 mM)
-
Isopropyl alcohol (100 mM, 0.76% v/v)
-
MgCl₂ (1 mM)
-
Isopropylamine (500 mM)
-
PLP (1 mM)
-
DMSO (2% v/v)
-
-
Add freshly prepared LK-KRED cell lysate (0.2 mg/mL) and ATA-200 cell lysate (2 mg/mL) to the reaction mixture.
-
Incubate the reaction at 30°C with stirring (e.g., 250 rpm) for 48 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC or HPLC).
-
Upon completion, stop the reaction and filter the solution to remove cell debris.
-
Purify the product, trans-4-Aminocyclohexanol, from the aqueous solution using silica gel column chromatography.
Expected Outcome: The target compound, trans-4-Aminocyclohexanol, is obtained as a pure substance after purification. The stereoselectivity of the reaction is dependent on the specific enzymes used.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 6. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Trans-4-Amino Cyclohexanol (4-TAC) Online | Trans-4-Amino Cyclohexanol (4-TAC) Manufacturer and Suppliers [scimplify.com]
- 9. Trans-4-Aminocyclohexanol CAS 27489-62-9 [homesunshinepharma.com]
- 10. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
Spectroscopic Analysis of 4-Aminocyclohexanol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the cis and trans isomers of 4-aminocyclohexanol. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to aid in the identification, characterization, and quality control of these important chemical entities in research and pharmaceutical development.
Molecular Structures and Isomerism
This compound exists as two diastereomers: cis-4-aminocyclohexanol and trans-4-aminocyclohexanol. The spatial orientation of the amino (-NH₂) and hydroxyl (-OH) functional groups relative to the cyclohexane (B81311) ring dictates the isomer. In the more stable chair conformation, the trans isomer predominantly exists with both substituents in equatorial positions, while the cis isomer has one axial and one equatorial substituent. This stereochemical difference is the basis for their distinct spectroscopic properties.
Caption: Chair conformations of cis- and trans-4-Aminocyclohexanol.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for the cis and trans isomers of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Isomer | H1 (CH-OH) | H4 (CH-NH₂) | H2, H3, H5, H6 (Cyclohexyl) | Solvent |
| cis-4-Aminocyclohexanol | ~3.96 (m)[1] | ~3.20 (m)[1] | ~1.68 (m, 8H)[1] | D₂O |
| trans-4-Aminocyclohexanol | ~3.55 (m) | ~2.67 (m) | ~1.15-1.92 (m, 8H) | CDCl₃ |
Note: Chemical shifts can vary slightly based on solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Isomer | C1 (CH-OH) | C4 (CH-NH₂) | C2, C6 | C3, C5 | Solvent |
| cis-4-Aminocyclohexanol | 65.8 | 48.9 | 31.7 | 28.5 | D₂O |
| trans-4-Aminocyclohexanol | 69.8 | 50.5 | 35.3 | 31.2 | D₂O |
Data is sourced from the Spectral Database for Organic Compounds (SDBS).
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Isomer | O-H Stretch | N-H Stretch | C-H Stretch | C-O Stretch | N-H Bend |
| cis-4-Aminocyclohexanol | ~3350 (broad) | ~3270 (broad) | ~2850-2930 | ~1050 | ~1600 |
| trans-4-Aminocyclohexanol | ~3300 (broad) | ~3275 (broad) | ~2850-2930 | ~1070 | ~1590 |
Data is sourced from the Spectral Database for Organic Compounds (SDBS) and reflects typical values for solid samples (KBr pellet or Nujol mull).
Experimental Protocols
Detailed methodologies for acquiring high-quality spectroscopic data are crucial for reproducible results.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Accurately weigh 10-20 mg of the this compound isomer.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean, dry vial. The choice of solvent will depend on the solubility of the specific isomer and the desired chemical exchange characteristics of the -OH and -NH₂ protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
Instrument : 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence : Standard single-pulse experiment.
-
Solvent : D₂O[1]
-
Number of Scans : 16-64, depending on the sample concentration.
-
Relaxation Delay : 1-5 seconds.
-
Spectral Width : Typically 0-12 ppm.
-
Temperature : 298 K.
-
-
¹³C NMR Acquisition :
-
Instrument : 75 MHz or higher frequency NMR spectrometer.
-
Pulse Sequence : Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise due to the low natural abundance of ¹³C.
-
Relaxation Delay : 2-5 seconds.
-
Spectral Width : Typically 0-220 ppm.
-
Temperature : 298 K.
-
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation :
-
Thoroughly dry the this compound isomer and spectroscopic grade potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum.
-
In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.
-
-
Pellet Formation :
-
Transfer a portion of the powder mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition :
-
Instrument : Fourier Transform Infrared (FTIR) spectrometer.
-
Mode : Transmittance.
-
Scan Range : 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background : A background spectrum of the empty sample compartment should be acquired before running the sample.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound isomers.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide on the Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermodynamic stability of cis- and trans-4-aminocyclohexanol isomers. Understanding the relative stabilities of these isomers is crucial in various fields, including medicinal chemistry and materials science, where the specific conformation of a molecule can significantly influence its biological activity and physical properties. This document outlines the theoretical basis for their stability, presents quantitative data, details relevant experimental protocols, and provides visualizations to aid in comprehension.
Core Concepts: Conformational Analysis of Substituted Cyclohexanes
The thermodynamic stability of substituted cyclohexanes is primarily dictated by the steric interactions of the substituents with the cyclohexane (B81311) ring in its low-energy chair conformation. Substituents can occupy either an axial or an equatorial position. Generally, equatorial positions are more stable as they minimize steric hindrance, particularly 1,3-diaxial interactions, where an axial substituent experiences repulsion from the two axial hydrogens on the same side of the ring.
In the case of 4-aminocyclohexanol, we must consider the conformational preferences of both the amino (-NH₂) and hydroxyl (-OH) groups. The relative stability of the cis and trans isomers is determined by the chair conformation that minimizes the overall steric strain.
-
trans-4-Aminocyclohexanol: In its most stable chair conformation, both the amino and hydroxyl groups can occupy equatorial positions. This arrangement minimizes steric interactions, leading to a thermodynamically favored state.[1]
-
cis-4-Aminocyclohexanol: In any chair conformation of the cis isomer, one substituent must be in an axial position while the other is equatorial. This inevitably introduces 1,3-diaxial interactions, leading to higher steric strain compared to the trans isomer.
An additional factor that can influence the stability of the cis isomer is the potential for intramolecular hydrogen bonding between the axial amino and hydroxyl groups. This interaction could partially offset the destabilizing steric effects.
Quantitative Analysis of Thermodynamic Stability
The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position due to increased steric bulk.
| Functional Group | A-value (kcal/mol) | Reference |
| Amino (-NH₂) | 1.2 | [2] |
| Hydroxyl (-OH) | 0.6 - 0.9 (solvent dependent) | [2] |
Based on these A-values, the diaxial conformation of trans-4-aminocyclohexanol is significantly less stable than the diequatorial conformation. For cis-4-aminocyclohexanol, the two chair-flipped conformations, each with one axial and one equatorial group, would be in equilibrium. The conformer with the bulkier group (in this case, the amino group) in the equatorial position would be slightly favored.
The overall Gibbs free energy difference between the most stable conformations of the cis and trans isomers can be estimated by considering the sum of the A-values for the axial substituents.
-
ΔG° (trans, diequatorial): 0 kcal/mol (reference)
-
ΔG° (cis, axial-equatorial): Approximately 1.2 kcal/mol or 0.6-0.9 kcal/mol, depending on which group is axial.
This quantitative data clearly indicates that trans-4-aminocyclohexanol is the more thermodynamically stable isomer.
Experimental Determination of Isomer Stability
The relative thermodynamic stability of cis- and trans-4-aminocyclohexanol can be determined experimentally by establishing an equilibrium between the two isomers and measuring their relative concentrations. This is typically achieved through an equilibration reaction followed by analysis using spectroscopic or chromatographic methods.
Experimental Protocol: Acid-Catalyzed Equilibration and NMR Analysis
This protocol describes a general method for the acid-catalyzed equilibration of a disubstituted cyclohexane, which can be adapted for this compound, followed by ¹H NMR analysis to determine the equilibrium constant.
1. Equilibration Reaction:
-
Materials: A sample of either pure cis- or trans-4-aminocyclohexanol (or a mixture of known composition), a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a catalytic amount of D₂SO₄), and an NMR tube.
-
Procedure:
-
Dissolve a known quantity of the this compound isomer(s) in the deuterated solvent directly in an NMR tube.
-
Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄ or D₂SO₄). The acid catalyzes the interconversion of the isomers through a carbocation intermediate.
-
Seal the NMR tube and allow the reaction to proceed to equilibrium. This may require heating the sample at a controlled temperature for a specific period (e.g., several hours to days). The progress of the equilibration can be monitored periodically by ¹H NMR.
-
2. NMR Spectroscopic Analysis:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Procedure:
-
Acquire a ¹H NMR spectrum of the equilibrated mixture.
-
Identify distinct signals corresponding to the cis and trans isomers. Protons adjacent to the amino and hydroxyl groups are often well-resolved and can be used for quantification.
-
Integrate the signals corresponding to each isomer. The ratio of the integrals will be proportional to the molar ratio of the isomers at equilibrium.
-
3. Calculation of Equilibrium Constant and Gibbs Free Energy:
-
The equilibrium constant (K_eq) is calculated from the ratio of the concentrations (or integral areas) of the isomers: K_eq = [trans-4-aminocyclohexanol] / [cis-4-aminocyclohexanol]
-
The standard Gibbs free energy difference (ΔG°) between the isomers can then be calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the absolute temperature in Kelvin.
Alternative Analytical Techniques
-
Gas Chromatography (GC): A GC method with a suitable column (e.g., a polar capillary column) can be used to separate and quantify the cis and trans isomers in the equilibrated mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with derivatization of the amino group, can also be employed for the separation and quantification of the isomers.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using the DOT language.
Figure 1: Chair conformations of trans- and cis-4-aminocyclohexanol.
Figure 2: Experimental workflow for determining thermodynamic stability.
Figure 3: Factors influencing the thermodynamic stability of this compound isomers.
Conclusion
References
Solubility Profile of 4-Aminocyclohexanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-aminocyclohexanol in various organic solvents. Due to its bifunctional nature, containing both a hydroxyl and an amino group, this compound's solubility is of significant interest in pharmaceutical synthesis and other chemical applications. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows to aid in solvent selection and experimental design.
Overview of this compound
This compound exists as two stereoisomers: cis and trans. The trans isomer is generally more thermodynamically stable and is more commonly used in chemical synthesis.[1] Both isomers are white to off-white crystalline solids at room temperature.[1] The presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor/donor (-NH2) group dictates its solubility behavior, leading to moderate to good solubility in polar solvents.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following tables summarize the available qualitative and limited quantitative data for both the cis and trans isomers.
Table 1: Solubility of trans-4-Aminocyclohexanol
| Solvent | Qualitative Solubility | Quantitative Solubility (at specified conditions) |
| Water | Soluble[1][2][3][4] | Not specified |
| Methanol (B129727) | Soluble[1], Slightly Soluble[2][4] | Not specified |
| Ethanol | Soluble[1] | Not specified |
| Chloroform (B151607) | Soluble[2], Slightly Soluble[2][4] | Not specified |
| Diethyl ether : Isopropanol (3:1 v/v) | Not specified | 0.7 mg/mL[5] |
| Acetone | Not specified | Not specified |
| Ethyl Acetate | Soluble[6] | Not specified |
| Dichloromethane | Soluble[6] | Not specified |
| DMSO | Soluble[6] | Not specified |
| Toluene | Not specified | Not specified |
Note: The conflicting reports on methanol and chloroform solubility ("soluble" vs. "slightly soluble") may be due to differences in experimental conditions (e.g., temperature, purity of materials) or subjective assessment in the absence of quantitative measurement.
Table 2: Solubility of cis-4-Aminocyclohexanol
| Solvent | Qualitative Solubility | Quantitative Solubility (at specified conditions) |
| Water | Soluble[7] | Not specified |
| Various Organic Solvents | Soluble[7] | Not specified |
Note: The information regarding the solubility of cis-4-aminocyclohexanol is very limited. Further experimental investigation is required to establish a comprehensive solubility profile.
Experimental Protocols for Solubility Determination
While specific experimental protocols for this compound are not detailed in the reviewed literature, standard methods for determining the solubility of solid organic compounds can be readily applied. The following are detailed methodologies for the gravimetric and shake-flask methods.
Gravimetric Method
This method involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials:
-
This compound (either cis or trans isomer)
-
Selected organic solvent
-
Analytical balance
-
Thermostatic bath or incubator
-
Vials with screw caps
-
Volumetric flask
-
Pipette
-
Evaporating dish or watch glass
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.
-
Seal the vial and place it in a thermostatic bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the excess solid to settle.
-
Carefully pipette a known volume of the supernatant (the clear, saturated solution) into a pre-weighed evaporating dish.
-
Evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.
-
Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Weigh the evaporating dish with the dry solute.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of supernatant pipetted) * 100
Shake-Flask Method with Spectroscopic Quantification
This method is a widely used and reliable technique for determining equilibrium solubility. Quantification is often performed using a spectroscopic method like UV-Vis spectrophotometry or HPLC if the compound has a suitable chromophore. Since this compound lacks a strong UV chromophore, derivatization or an alternative quantification method like HPLC with a refractive index detector (RID) or evaporative light scattering detector (ELSD) would be necessary.
Materials:
-
This compound (either cis or trans isomer)
-
Selected organic solvent
-
Analytical balance
-
Shaker or orbital incubator set to a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., RID or ELSD) or a UV-Vis spectrophotometer (if a suitable derivatization agent is used)
-
Vials and volumetric glassware
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent and generate a calibration curve using the chosen analytical method.
-
Add an excess of solid this compound to several vials containing a known volume of the solvent.
-
Seal the vials and place them in a shaker or orbital incubator at a constant temperature.
-
Agitate the vials at a constant speed for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After the specified time, remove the vials and centrifuge them at high speed to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial.
-
Dilute the filtered saturated solution as necessary to fall within the range of the calibration curve.
-
Analyze the diluted solution using the calibrated analytical method to determine the concentration of this compound.
-
The solubility is the concentration of the solute in the saturated solution. The plateau of the concentration versus time plot indicates that equilibrium has been reached.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
Influence of Solvent Polarity on Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The following diagram illustrates the expected trend of solubility based on solvent polarity.
Caption: Solvent Polarity and this compound Solubility.
Conclusion
The solubility of this compound is a critical parameter for its use in research and development. While comprehensive quantitative data remains scarce, this guide provides the currently available information and outlines robust experimental protocols for its determination. The provided workflows offer a systematic approach to solvent screening and solubility measurement. It is recommended that researchers and drug development professionals perform their own solubility studies under their specific experimental conditions to obtain precise and reliable data for their applications.
References
- 1. Page loading... [guidechem.com]
- 2. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]
- 3. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 4. trans-4-Aminocyclohexanol | 27489-62-9 [amp.chemicalbook.com]
- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 6. trans-4-Aminocyclohexanol | CAS:27489-62-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. CAS 40525-78-8: cis-4-Aminocyclohexanol | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to 4-Aminocyclohexanol and its Derivatives in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminocyclohexanol is a versatile bifunctional molecule featuring both an amino and a hydroxyl group on a cyclohexane (B81311) ring. This unique structure, existing as cis and trans diastereomers, makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The stereochemistry and the ability to selectively functionalize either the amine or the alcohol group have led to its incorporation into a variety of biologically active molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, with a focus on experimental details and quantitative data to aid researchers in their work.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, including the reduction of 4-aminophenol (B1666318) or 1,4-cyclohexanedione (B43130). Both chemical and chemoenzymatic methods have been developed to control the stereoselectivity of the final product.
Chemical Synthesis
A common industrial method for producing trans-4-aminocyclohexanol involves the catalytic hydrogenation of 4-aminophenol. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity.
Table 1: Catalytic Hydrogenation of 4-Aminophenol for the Synthesis of this compound
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | trans:cis Ratio | Conversion (%) | Selectivity (%) | Reference |
| Ru-M/Al₂O₃ (M=Rh, Pd, Pt, or Ni) | Not specified | 120-150 | 3.0-5.0 | ≥ 99.5:0.5 | 99.4 | 96.7 | [1] |
| Rhodium-based | Not specified | Not specified | Not specified | Favors cis | Not specified | Not specified | [2] |
| Palladium-based | Not specified | Not specified | Not specified | Favors trans | Not specified | Not specified | [2] |
-
Catalyst Activation: The Ru-M/Al₂O₃ catalyst is reduced by hydrogen at 200-400 °C for 2-8 hours.
-
Hydrogenation: The catalytic hydrogenation of 4-aminophenol is carried out in a fixed-bed reactor.
-
Reaction Conditions: The reaction is maintained at a pressure of 3.0-5.0 MPa and a temperature of 120-150 °C. The mass ratio of hydrogen to 4-aminophenol is kept between 5:1 and 15:1.
-
Work-up: The product from the reactor undergoes gas-liquid separation. The resulting liquid is treated with hydrochloric acid to precipitate the hydrochloride salt.
-
Purification: The solid hydrochloride salt is neutralized with a base to yield high-purity trans-4-aminocyclohexanol.
Chemoenzymatic Synthesis
One-pot chemoenzymatic methods offer a highly stereoselective route to both cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione. These methods utilize a combination of a ketoreductase (KRED) and an amine transaminase (ATA).[3]
-
Reaction Setup: In a one-necked flask equipped with a magnetic stirrer and a thermometer, 1.5 mmol of 1,4-cyclohexanedione (50 mM) is added.
-
Enzyme Addition: The reaction is initiated by the addition of a ketoreductase and an amine transaminase with cis-selectivity.
-
Reaction Conditions: The reaction is carried out at 30 °C with stirring at 250 rpm.
-
Monitoring and Work-up: The reaction progress is monitored by appropriate analytical techniques. Upon completion, the product is isolated and purified.
Note: The synthesis of the trans-isomer can be achieved by using an amine transaminase with trans-selectivity.
References
- 1. CN114436865A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]
The Synthesis of 4-Aminocyclohexanol: A Journey from Early Discovery to Modern Biocatalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminocyclohexanol, a key building block in the pharmaceutical industry, has a rich history of synthetic exploration. This whitepaper provides a comprehensive overview of the discovery and evolution of its synthesis, from early chemical methods to modern, highly selective enzymatic routes. We present a detailed examination of key experimental protocols, quantitative data for comparative analysis, and visualizations of the core synthetic pathways. This document serves as a technical guide for researchers and professionals in drug development, offering insights into the various methodologies for obtaining this crucial intermediate.
Introduction
This compound, with its cis and trans isomers, is a vital cycloaliphatic bifunctional molecule. The spatial arrangement of its amino and hydroxyl groups makes it a valuable synthon in the preparation of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. The trans-isomer, in particular, is a key intermediate in the synthesis of the mucolytic agent Ambroxol. The journey to efficiently and stereoselectively synthesize this compound has been a long and evolving one, reflecting the broader advancements in synthetic organic chemistry. This guide delves into the historical context of its discovery and the pivotal developments in its synthesis, providing a technical resource for the scientific community.
Historical Perspective and Discovery
The earliest comprehensive descriptions of the synthesis of this compound date back to the late 1930s. A seminal work by Ferber and Brückner in 1939 detailed a method that has become a foundational approach in the chemical synthesis of this compound.[1][2] Their method involved the catalytic hydrogenation of p-acetamidophenol (paracetamol), a readily available starting material. This process typically yields a mixture of the cis and trans isomers of 4-acetamidocyclohexanol, which then requires hydrolysis to afford the final this compound isomers. A significant challenge in these early methods was the efficient separation of the desired trans isomer from the cis isomer, often relying on techniques like fractional crystallization.
Chemical Synthesis of this compound
The classical chemical synthesis of this compound has been refined over the decades, with a primary focus on improving the yield and stereoselectivity of the hydrogenation step.
Catalytic Hydrogenation of p-Acetamidophenol
This method remains a widely practiced industrial route. The core of this process is the reduction of the aromatic ring of p-acetamidophenol.
Reaction Pathway:
Figure 1: Chemical synthesis pathway of this compound from p-Acetamidophenol.
A variety of catalysts and reaction conditions have been explored to control the cis/trans ratio of the product. Ruthenium, rhodium, and platinum-based catalysts have all been employed, with the choice of catalyst and support significantly influencing the stereochemical outcome.[3]
Table 1: Comparison of Catalysts for the Hydrogenation of p-Acetamidophenol Derivatives
| Catalyst | Support | Temperature (°C) | Pressure (bar) | trans:cis Ratio | Reference |
| Platinum Oxide | - | Room Temp | ~3 | 4:1 | [2] |
| Raney Nickel | - | 180 | 10 | 4:1 | [2] |
| Rhodium | Al2O3 | Room Temp | ~3.5 | 1:1 | [1] |
| Ruthenium | Carbon | 120 | 70 | - | |
| Ru-Ni | Graphite | 120 | 70 | Improved vs. mono |
Experimental Protocol: Catalytic Hydrogenation of p-Acetamidophenol
Materials:
-
p-Acetamidophenol
-
Ethanol (absolute)
-
Raney Nickel
-
High-pressure hydrogenation vessel
-
Filtration apparatus
Procedure: [2]
-
In a high-pressure vessel, charge 100 g of p-acetamidophenol, 250 mL of absolute ethanol, and 5 g of Raney Nickel.
-
Seal the vessel and apply hydrogen gas to a pressure of 10 bar.
-
Heat the mixture to 180°C and maintain this temperature for 2 hours with stirring.
-
Cool the reaction mixture to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. The filtrate contains a mixture of cis- and trans-4-acetamidocyclohexanol.
-
The resulting isomeric mixture is then hydrolyzed using acidic or alkaline conditions to yield cis/trans-4-aminocyclohexanol.
-
The trans isomer is typically isolated via fractional crystallization.
Modern Enzymatic Synthesis
The quest for higher selectivity and more environmentally benign synthetic routes has led to the development of enzymatic methods for this compound synthesis. These methods utilize the high stereospecificity of enzymes to produce either the cis or trans isomer with high purity.
One-Pot Synthesis from 1,4-Cyclohexanedione
A state-of-the-art approach involves a one-pot, two-step enzymatic cascade starting from 1,4-cyclohexanedione.[4][5] This process employs a keto reductase (KRED) for the initial reduction, followed by an amine transaminase (ATA) for the amination step.
Reaction Pathway:
References
- 1. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 2. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 3. CN114436865A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Occurrence and Isolation of 4-Aminocyclohexanol Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence and isolation of 4-aminocyclohexanol analogs, a significant class of bioactive compounds. While this compound itself is not a known natural product, a diverse range of its structural analogs, primarily aminocyclitols, are produced by various microorganisms. These compounds, which include the clinically important aminoglycoside antibiotics and other enzyme inhibitors, are of great interest to the pharmaceutical and agrochemical industries. This guide details the natural sources of prominent aminocyclitols, provides in-depth experimental protocols for their isolation and purification, and presents quantitative data on their production. Furthermore, it elucidates the biosynthetic pathways of key aminocyclitol cores and the mechanisms of action of these valuable natural products, supported by detailed diagrams to facilitate understanding.
Introduction to this compound Analogs in Nature
This compound represents a simple chiral scaffold containing both an amino and a hydroxyl group on a cyclohexane (B81311) ring. While this specific molecule has not been reported from natural sources, a vast and structurally diverse group of its analogs, known as aminocyclitols, are well-established microbial secondary metabolites.[1][2] These compounds are characterized by a substituted cycloalkane core, typically a six-membered ring, bearing one or more amino groups and multiple hydroxyl groups.
The aminocyclitol family of natural products is renowned for its potent biological activities.[2] The most prominent members are the aminoglycoside antibiotics, which have been a cornerstone in the treatment of bacterial infections for decades.[3] Other aminocyclitols exhibit a range of bioactivities, including antifungal, antiviral, and enzyme-inhibiting properties.[2] Given their therapeutic and agricultural importance, the discovery, isolation, and characterization of novel aminocyclitol structures remain an active area of research.
This guide will focus on two representative and commercially significant aminocyclitol-containing natural products: Streptomycin (B1217042) , a well-known aminoglycoside antibiotic, and Validamycin A , an important agricultural fungicide. We will also delve into the biosynthesis of 2-deoxystreptamine , a central aminocyclitol core found in many aminoglycosides.
Natural Occurrence of this compound Analogs
The primary natural sources of aminocyclitol analogs are soil-dwelling bacteria, particularly those belonging to the order Actinomycetales. The genus Streptomyces is an especially prolific producer of these compounds.
Streptomycin
Streptomycin is a potent aminoglycoside antibiotic first isolated in 1943.[4] It exhibits broad-spectrum activity against many Gram-negative and some Gram-positive bacteria and was the first effective treatment for tuberculosis.
-
Natural Source: The primary producer of streptomycin is the Gram-positive, filamentous bacterium Streptomyces griseus .[4][5] This actinomycete is commonly found in soil and is known for its ability to produce a wide array of secondary metabolites.
Validamycin A
Validamycin A is an aminocyclitol antibiotic that is widely used in agriculture as a fungicide.[6] It is particularly effective against sheath blight disease in rice, caused by the fungus Rhizoctonia solani.
-
Natural Source: Validamycin A is produced by strains of the bacterium Streptomyces hygroscopicus .[6] Notably, the subspecies Streptomyces hygroscopicus var. limoneus and Streptomyces hygroscopicus subsp. jinggangensis are used for its industrial production.[6][7]
Isolation and Purification of this compound Analogs
The isolation and purification of aminocyclitols from fermentation broths is a multi-step process that typically involves the separation of the microbial biomass, followed by various chromatographic techniques to isolate the target compound.
Detailed Experimental Protocol for Streptomycin Isolation
The following protocol outlines a general procedure for the isolation and purification of streptomycin from a Streptomyces griseus fermentation culture.
3.1.1. Fermentation
-
Inoculum Preparation: A spore suspension of S. griseus is used to inoculate a seed culture medium. The seed culture is grown for 24-48 hours to generate sufficient biomass.
-
Production Fermentation: The production fermenter, containing a suitable medium (e.g., soybean meal, glucose, and mineral salts), is inoculated with the seed culture.[8][9] Fermentation is carried out for 5-10 days under controlled conditions of temperature (25-30°C), pH (7.0-8.0), and aeration.[10][11]
3.1.2. Initial Recovery
-
Biomass Removal: The fermentation broth is harvested, and the mycelium is separated from the supernatant by filtration or centrifugation.[10]
-
Acidification and Clarification: The pH of the supernatant is adjusted to be acidic to stabilize the streptomycin. The acidified broth is then filtered to remove any remaining solids.[10]
3.1.3. Purification
-
Cation-Exchange Chromatography: The clarified broth is passed through a column packed with a cation-exchange resin. Streptomycin, being basic, binds to the resin. The column is washed with water to remove unbound impurities.[10][12]
-
Elution: The bound streptomycin is eluted from the column using a solution of dilute acid (e.g., HCl) or a salt solution.[10][12]
-
Neutralization and Concentration: The eluate containing streptomycin is neutralized and then concentrated under vacuum.
-
Precipitation: The concentrated streptomycin solution is treated with a solvent such as acetone (B3395972) to precipitate the antibiotic.[10]
-
Final Purification and Drying: The precipitated streptomycin is collected, washed with a solvent, and dried under vacuum to yield the final product.[10]
Quantitative Data for Streptomycin Purification
The following table provides a representative summary of the purification of streptomycin from a Streptomyces griseus fermentation broth. The data is compiled from typical purification schemes described in the literature.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Fermentation Broth | 50,000 | 2,500,000 | 50 | 100 | 1 |
| Filtered Broth | 45,000 | 2,450,000 | 54.4 | 98 | 1.1 |
| Cation-Exchange Eluate | 2,000 | 2,200,000 | 1100 | 88 | 22 |
| Acetone Precipitation | 1,500 | 2,000,000 | 1333 | 80 | 26.7 |
| Final Purified Product | 1,200 | 1,800,000 | 1500 | 72 | 30 |
Note: The values in this table are illustrative and can vary significantly depending on the fermentation conditions and purification methods used.
Detailed Experimental Protocol for Validamycin A Isolation
The following protocol describes the isolation of Validamycin A from a Streptomyces hygroscopicus fermentation culture.
3.3.1. Fermentation
-
Inoculum and Production: Similar to streptomycin production, a two-stage fermentation process is employed, starting with a seed culture of S. hygroscopicus followed by large-scale production fermentation.[7]
3.3.2. Initial Recovery
-
Cell Separation: The mycelial biomass is removed from the fermentation broth by centrifugation or filtration.[7]
3.3.3. Purification
-
Cation-Exchange Chromatography: The clarified fermentation broth is applied to a cation-exchange resin column.[7]
-
Washing: The column is washed with a low-ionic-strength buffer to remove impurities.[7]
-
Elution: Validamycin A is eluted from the resin using a salt gradient (e.g., NaCl) or a change in pH.[7]
-
Further Chromatographic Steps: Additional purification may be achieved through gel filtration or reversed-phase chromatography to obtain high-purity Validamycin A.[7]
-
Quantification: The concentration and purity of Validamycin A can be determined by High-Performance Liquid Chromatography (HPLC).[7]
Quantitative Data for Validamycin A Production
Biosynthesis of this compound Analogs
The biosynthesis of aminocyclitols originates from primary metabolic pathways, with sugar phosphates serving as the initial precursors.
Biosynthesis of the 2-Deoxystreptamine Core
2-Deoxystreptamine (2-DOS) is a key biosynthetic intermediate for a large number of aminoglycoside antibiotics, including kanamycin (B1662678) and neomycin.[14] Its biosynthesis starts from D-glucose-6-phosphate. The key steps are catalyzed by a series of enzymes encoded within the antibiotic biosynthetic gene cluster.[10][15]
Biosynthesis of Validamycin A
The biosynthesis of Validamycin A begins with sedoheptulose (B1238255) 7-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. The initial cyclization is a key step, followed by a series of modifications to form the final product.[16]
Mechanisms of Action
The biological activity of aminocyclitol analogs stems from their ability to interact with specific molecular targets in pathogens.
Mechanism of Action of Aminoglycoside Antibiotics
Aminoglycosides, such as streptomycin, exert their bactericidal effect by inhibiting protein synthesis in bacteria.[8][17] They bind with high affinity to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[8] This binding interferes with the decoding process, leading to the misreading of mRNA codons and the incorporation of incorrect amino acids into the growing polypeptide chain.[8][17] This ultimately results in the production of non-functional proteins and bacterial cell death.
Mechanism of Action of Validamycin A
Validamycin A acts as a potent and specific inhibitor of the enzyme trehalase.[6][18] Trehalase is crucial for the hydrolysis of trehalose (B1683222), a disaccharide that serves as a primary energy source in many fungi and insects.[18] Validamycin A itself is a prodrug and is converted to its active form, validoxylamine A, within the target organism.[18] Validoxylamine A is a structural mimic of the transition state of the trehalose hydrolysis reaction and acts as a competitive inhibitor of trehalase.[18] By blocking this enzyme, Validamycin A disrupts energy metabolism, leading to the inhibition of fungal growth.[13]
Conclusion
While this compound is not a naturally occurring molecule, its structural analogs, the aminocyclitols, represent a rich and diverse family of microbial natural products with profound importance in medicine and agriculture. This technical guide has provided a detailed overview of the natural sources, isolation procedures, and biosynthetic origins of representative aminocyclitols, namely streptomycin and validamycin A. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers involved in the discovery and development of novel bioactive compounds. Furthermore, the elucidation of their mechanisms of action through clear, diagrammatic representations provides a deeper understanding of their therapeutic and fungicidal properties. The continued exploration of microbial diversity, coupled with advances in fermentation and purification technologies, promises the discovery of new this compound analogs with unique biological activities and therapeutic potential.
References
- 1. sfu.ca [sfu.ca]
- 2. Quantitative determination and separation of analogues of aminoglycoside antibiotics by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of validamycin A from hemicellulose hydrolysate by Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. A Simplified Protocol for High-Yield Expression and Purification of Bacterial Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. microbiologynotes.org [microbiologynotes.org]
- 9. CN106317132A - Aminoglycoside antibiotics separation and purification method - Google Patents [patents.google.com]
- 10. Streptomycin production | PPTX [slideshare.net]
- 11. jasco.hu [jasco.hu]
- 12. US2970138A - Ion-exchange methods for the purification of streptomycin - Google Patents [patents.google.com]
- 13. Enhanced production of validamycin A in Streptomyces hygroscopicus 5008 by engineering validamycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of validamycin A in agricultural food samples by solid-phase extraction combined with liquid chromatography-atmospheric pressure chemical ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. daneshyari.com [daneshyari.com]
- 16. Binding of Gentamicin and Other Aminoglycoside Antibiotics to Mycelium of Various Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CN105002236A - Preparation method of high-purity validamycin A - Google Patents [patents.google.com]
Methodological & Application
One-Pot Enzymatic Synthesis of 4-Aminocyclohexanol Isomers: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the one-pot synthesis of cis- and trans-4-aminocyclohexanol isomers, valuable building blocks in pharmaceutical development. This chemoenzymatic approach utilizes a ketoreductase (KRED) for the regioselective mono-reduction of 1,4-cyclohexanedione (B43130), followed by a stereoselective amination catalyzed by an amine transaminase (ATA). This method offers a highly efficient and stereocontrolled route to the desired isomers, minimizing intermediate isolation steps and reliance on metal catalysts.
Introduction
Chiral aminocyclohexanols are crucial synthons in the preparation of various active pharmaceutical ingredients. Traditional chemical syntheses often involve multiple steps, harsh reaction conditions, and challenging purification procedures to separate stereoisomers. This biocatalytic, one-pot method presents a green and efficient alternative, leveraging the high selectivity of enzymes to control the stereochemical outcome. The synthesis commences with the KRED-mediated reduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone (B83380). The subsequent choice of a cis- or trans-selective ATA dictates the final stereochemistry of the 4-aminocyclohexanol product.
Data Presentation
The following tables summarize the quantitative data for the key enzymatic steps in the one-pot synthesis of this compound isomers.
Table 1: Regioselective Mono-Reduction of 1,4-Cyclohexanedione by Ketoreductases
| Entry | Ketoreductase (KRED) | Enzyme Conc. (mg/mL) | Conversion of 1,4-cyclohexanedione (%) | Formation of 1,4-Cyclohexanediol (%) |
| 1 | LK-KRED | 0.1 | >90 | ~2.4 |
| 2 | KRED-P2-C11 | 0.04 | >94 | ~1 |
Reaction conditions: 50 mM 1,4-cyclohexanedione, 1.0 mM NAD(P)⁺, 100 mM propan-2-ol, 50 mM sodium phosphate (B84403) buffer, pH 7.0, 30°C, 12 hours.[1]
Table 2: One-Pot Synthesis of cis- and trans-4-Aminocyclohexanol Isomers
| Entry | Reaction Mode | Amine Transaminase (ATA) | Conversion (%) | cis:trans Ratio | Diol byproduct (%) | Diamine byproduct (%) |
| 1 | Sequential | ATA-3FCR-4M | 91 | 80:20 | 9 | 0 |
| 2 | Sequential | ATA-200 | 85 | 99:1 | 9 | 6 |
| 3 | Sequential | ATA-234 | 88 | 20:80 | 4 | 0 |
| 4 | Cascade | ATA-3FCR-4M | 98 | 80:20 | 2 | 0 |
| 5 | Cascade | ATA-234 | 89 | 25:75 | 3 | 0 |
| 6 | Cascade | ATA-200 | 44 | 99:1 | 0 | 48 |
Sequential reactions involved a two-step process with intermediate formation of 4-hydroxycyclohexanone. Cascade reactions involved the simultaneous addition of both enzymes.[1]
Experimental Protocols
Materials
-
1,4-Cyclohexanedione
-
Ketoreductase (e.g., from Lactobacillus kefir (LK-KRED) or KRED-P2-C11)
-
Amine Transaminase (e.g., ATA-3FCR-4M for cis-isomer, ATA-234 for trans-isomer, or ATA-200 for high cis-selectivity)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)
-
Propan-2-ol
-
Isopropylamine
-
Pyridoxal 5'-phosphate (PLP)
-
Sodium phosphate buffer
-
Potassium phosphate buffer
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and equipment (magnetic stirrer, incubator, centrifuge, etc.)
-
Gas chromatograph (GC) with a chiral column (e.g., CP Chirasil-DeX CB) for analysis.
Protocol 1: One-Pot Sequential Synthesis of trans-4-Aminocyclohexanol
This protocol is optimized for the synthesis of the trans-isomer using LK-KRED and ATA-234.
Step 1: KRED-mediated mono-reduction
-
Prepare a reaction mixture (15 mL) in a 50 mL flask containing 50 mM sodium phosphate buffer (pH 7.0), 1.0 mM NADP⁺, and 100 mM propan-2-ol.
-
Add 1,4-cyclohexanedione to a final concentration of 50 mM (84 mg for a 15 mL reaction).
-
Initiate the reaction by adding freshly isolated cell lysate of LK-KRED to a final concentration of 0.4 mg/mL.
-
Incubate the reaction at 30°C with stirring (250 rpm) for 24 hours. Monitor the formation of 4-hydroxycyclohexanone by GC analysis.
Step 2: ATA-mediated transamination
-
After 24 hours, add the following to the reaction mixture:
-
Isopropylamine to a final concentration of 500 mM.
-
Pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.
-
ATA-234 to a final concentration of 2 mg/mL.
-
-
Continue the incubation at 30°C with stirring for another 24-48 hours. Monitor the formation of this compound by GC analysis.
Protocol 2: One-Pot Cascade Synthesis of cis-4-Aminocyclohexanol
This protocol is a concurrent cascade reaction for the synthesis of the cis-isomer using LK-KRED and ATA-200.
-
In a 50 mL flask, prepare 30 mL of 100 mM potassium phosphate buffer (pH 7.5).
-
Add the following components to the buffer:
-
1,4-cyclohexanedione to a final concentration of 50 mM (168 mg for a 30 mL reaction).
-
NADP⁺ to a final concentration of 1 mM.
-
Propan-2-ol to a final concentration of 100 mM (0.76% v/v).
-
Isopropylamine to a final concentration of 500 mM.
-
PLP to a final concentration of 1 mM.
-
MgCl₂ to a final concentration of 1 mM.
-
DMSO to a final concentration of 2% (v/v).
-
-
Initiate the reaction by adding freshly isolated cell lysates of LK-KRED (0.2 mg/mL) and ATA-200 (2 mg/mL).
-
Incubate the reaction at 30°C with stirring (250 rpm) for 48 hours. Monitor the progress of the reaction by GC analysis.[1]
Product Purification and Analysis
-
Work-up: After the reaction, centrifuge the mixture to remove the enzyme.
-
Boc Protection: To facilitate purification, the crude product can be derivatized with di-tert-butyl dicarbonate (Boc₂O).
-
Extraction: Extract the Boc-protected product with an organic solvent such as dichloromethane or ethyl acetate.
-
Chromatography: Purify the extracted product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Analysis: Determine the cis:trans ratio of the purified this compound (after removal of the Boc group if necessary) by GC analysis using a chiral column.
Visualizations
Caption: Reaction pathway for the one-pot synthesis of this compound.
Caption: General experimental workflow for the one-pot synthesis.
Caption: Logical relationship of key factors in the synthesis.
References
Application Notes: Stereoselective Synthesis of trans-4-Aminocyclohexanol from p-Acetamidophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Aminocyclohexanol is a crucial building block in the synthesis of numerous pharmaceutical compounds, where its specific stereochemistry is vital for biological activity. This document outlines a detailed protocol for the stereoselective synthesis of trans-4-Aminocyclohexanol starting from the readily available and cost-effective p-acetamidophenol (also known as paracetamol). The synthesis involves a two-step process: the catalytic hydrogenation of the aromatic ring of p-acetamidophenol to form 4-acetamidocyclohexanol, followed by the hydrolysis of the acetamido group to yield the final product. Control of stereoselectivity during the hydrogenation step is paramount to maximizing the yield of the desired trans isomer.
Principle
The stereochemical outcome of the catalytic hydrogenation of p-acetamidophenol is highly dependent on the choice of catalyst, support material, and reaction conditions such as solvent, temperature, and pressure.[1] Generally, palladium-based catalysts are reported to favor the formation of the more thermodynamically stable trans-isomer.[1] In contrast, rhodium-based catalysts can be employed to selectively produce the cis-isomer.[1] The subsequent hydrolysis of the acetamido group is typically carried out under acidic or alkaline conditions. Finally, the separation of the trans and cis isomers can be achieved through fractional crystallization.
Data Presentation
The following tables summarize the quantitative data on the influence of different catalysts and reaction conditions on the stereoselective hydrogenation of p-acetamidophenol.
Table 1: Comparison of Catalysts for the Hydrogenation of p-Acetamidophenol
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (bar) | trans:cis Ratio | Reference |
| 5% Pd/C | Carbon | Aqueous | 100 | 4.5 | ~80:20 | [2] |
| 5% Rh/Al₂O₃ | Alumina | Ethanol | Room Temp | 3.5 | ~50:50 | |
| Raney Nickel | - | Ethanol | 180 | 10 | ~80:20 | [3] |
| Ruthenium | Carbon | Aqueous | 120 | - | - | [1] |
| Cobalt | Carbon | Aqueous | 120 | - | Higher T/C ratio than Ni & Ru | [1] |
| Platinum Oxide | - | Aqueous | - | - | Predominantly trans | [3] |
Table 2: Influence of Reaction Conditions on trans:cis Ratio
| Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Resulting trans:cis Ratio | Notes |
| 5% Rh/Al₂O₃ | Ethanol | 25 | 3.5 | 1:1 | - |
| Raney Nickel | Ethanol | 180 | 10 | 4:1 | High temperature and pressure. |
| Not Specified | Aqueous | 98-110 | 4.5 | 80:20 | Reaction time of 24-36 hours.[2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of p-Acetamidophenol to 4-Acetamidocyclohexanol
This protocol describes the stereoselective hydrogenation of p-acetamidophenol to yield a mixture of cis- and trans-4-acetamidocyclohexanol, with a preference for the trans isomer.
Materials:
-
p-Acetamidophenol (Paracetamol)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Ethanol or Water (solvent)
-
High-pressure autoclave with stirring mechanism
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
In a high-pressure autoclave, dissolve p-acetamidophenol in the chosen solvent (e.g., 100 g in 250 ml of absolute ethanol).[3]
-
Carefully add the 5% Pd/C catalyst to the solution (e.g., 5 g).
-
Seal the autoclave and purge with nitrogen gas to remove any air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 bar).[3]
-
Heat the mixture to the desired temperature (e.g., 180°C) with constant stirring.[3]
-
Maintain the reaction under these conditions for a specified time (e.g., 2 hours), monitoring hydrogen uptake to determine the reaction's completion.[3]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a bed of celite to remove the catalyst.
-
Wash the catalyst on the filter with a small amount of the solvent.
-
Combine the filtrate and washings and concentrate the solution using a rotary evaporator to obtain the crude 4-acetamidocyclohexanol as a mixture of cis and trans isomers.
Protocol 2: Hydrolysis of 4-Acetamidocyclohexanol to 4-Aminocyclohexanol
This protocol details the cleavage of the acetyl group from 4-acetamidocyclohexanol to yield the corresponding amine.
Materials:
-
Crude 4-acetamidocyclohexanol (from Protocol 1)
-
Sodium Hydroxide (B78521) (NaOH) or Hydrochloric Acid (HCl)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
pH meter or pH paper
Procedure (Alkaline Hydrolysis):
-
Place the crude 4-acetamidocyclohexanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (e.g., a solution containing 100 kg of NaOH in 400 L of water for 150 kg of the starting material).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 90-120°C) for several hours (e.g., 15 hours).[2]
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature. The resulting solution contains a mixture of cis- and trans-4-aminocyclohexanol.
Protocol 3: Purification of trans-4-Aminocyclohexanol by Fractional Crystallization
This protocol describes the separation of the desired trans-4-aminocyclohexanol from the cis isomer.
Materials:
-
Crude mixture of cis- and trans-4-aminocyclohexanol (from Protocol 2)
-
Acetone or Toluene
-
Crystallization dish or beaker
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve the crude mixture of this compound isomers in a minimal amount of hot acetone.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, cool the solution in an ice bath or refrigerator.
-
The trans-isomer, being less soluble, will preferentially crystallize out of the solution.
-
Collect the crystals by filtration and wash them with a small amount of cold acetone.
-
Dry the crystals under vacuum to obtain pure trans-4-aminocyclohexanol.
-
The mother liquor, enriched in the cis-isomer, can be concentrated to recover more of the trans-isomer through subsequent recrystallizations.
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow of the process.
Caption: Synthetic pathway from p-acetamidophenol to trans-4-Aminocyclohexanol.
Caption: Detailed experimental workflow for the synthesis and purification.
References
Application Notes: 4-Aminocyclohexanol as a Chiral Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of cis- and trans-4-aminocyclohexanol as versatile chiral building blocks in medicinal chemistry. The unique stereochemical and bifunctional nature of these scaffolds makes them valuable starting materials for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.
Enzymatic Synthesis of cis- and trans-4-Aminocyclohexanol
The stereoselective synthesis of cis- and trans-4-aminocyclohexanol can be efficiently achieved through a one-pot enzymatic cascade reaction starting from 1,4-cyclohexanedione (B43130). This biocatalytic approach offers high diastereoselectivity and operates under mild reaction conditions.[1][2][3][4]
Experimental Workflow: One-Pot Enzymatic Synthesis
Caption: One-pot, two-step enzymatic cascade for the synthesis of 4-aminocyclohexanol.
Quantitative Data: Enzymatic Synthesis of this compound Isomers
The choice of amine transaminase (ATA) enzyme is critical for the diastereoselective outcome of the synthesis. Below is a summary of results from a one-pot synthesis using a ketoreductase (KRED) from Lactobacillus kefir (LK-KRED) and various ATAs.[1][2][4]
| Amine Transaminase (ATA) | Amine Donor | Conversion (%) | Diastereomeric Ratio (cis:trans) |
| ATA-200 | Isopropylamine | >95 | >99:1 |
| ATA-237 | Isopropylamine | >95 | >99:1 |
| ATA-251 | Isopropylamine | >95 | >99:1 |
| ATA-254 | Isopropylamine | >95 | >99:1 |
| ATA-113 | Isopropylamine | >95 | 30:70 |
| ATA-234 | Isopropylamine | >95 | 30:70 |
| ATA-415 | Isopropylamine | >95 | 30:70 |
Experimental Protocol: One-Pot Enzymatic Synthesis of cis-4-Aminocyclohexanol
This protocol is adapted from a published procedure for the gram-scale synthesis of cis-4-aminocyclohexanol.[1][4]
Materials:
-
1,4-Cyclohexanedione
-
Ketoreductase from Lactobacillus kefir (LK-KRED) cell lysate
-
Amine Transaminase (ATA-200)
-
NADP⁺
-
Isopropylamine
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Magnesium chloride (MgCl₂)
-
Isopropanol
Procedure:
-
In a reaction vessel, prepare a 30 mL solution containing 100 mM potassium phosphate buffer (pH 7.5).
-
To this buffer, add 1,4-cyclohexanedione to a final concentration of 50 mM (1.5 mmol scale).
-
Add the following reagents to their final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM PLP, 1 mM MgCl₂, and 2% (v/v) DMSO.
-
Initiate the reaction by adding freshly isolated LK-KRED cell lysate (0.2 mg/mL) and ATA-200 (2 mg/mL).
-
The reaction mixture is stirred at 250 rpm at a temperature of 30°C.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
Application in Drug Synthesis: Ambroxol (B1667023)
trans-4-Aminocyclohexanol is a key intermediate in the synthesis of the mucolytic agent Ambroxol.[5][6][7][8][9] The synthesis involves the condensation of trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde, followed by reduction of the resulting imine.
Experimental Workflow: Synthesis of Ambroxol Hydrochloride
References
- 1. d-nb.info [d-nb.info]
- 2. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 3. OPUS 4 | One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase [epub.ub.uni-greifswald.de]
- 4. researchgate.net [researchgate.net]
- 5. Method for preparing ambroxol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. Ambroxol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. "A Process For The Preparation Of Ambroxol" [quickcompany.in]
- 8. Preparation method of ambroxol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN112341347A - Synthetic method of ambroxol hydrochloride - Google Patents [patents.google.com]
Application of Trans-4-Aminocyclohexanol in the Synthesis of Ambroxol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-4-aminocyclohexanol is a pivotal intermediate in the synthesis of Ambroxol (B1667023) hydrochloride, a potent mucolytic agent used to treat respiratory diseases. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for its versatile application in various synthetic strategies. This document outlines the primary synthetic routes employing trans-4-aminocyclohexanol for the production of Ambroxol hydrochloride, providing detailed experimental protocols, quantitative data summaries, and workflow visualizations. The most common and industrially significant method involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde (B195418) with trans-4-aminocyclohexanol. Alternative routes starting from isatoic anhydride (B1165640) or o-nitrobenzaldehyde also utilize this key intermediate. These notes are intended to serve as a comprehensive resource for researchers and professionals in the field of pharmaceutical synthesis.[1][2][3]
Primary Synthetic Pathway: Reductive Amination
The most direct and widely adopted method for synthesizing Ambroxol is the reductive amination between trans-4-aminocyclohexanol and 2-amino-3,5-dibromobenzaldehyde. This reaction forms an intermediate Schiff base (an imine), which is subsequently reduced to the secondary amine of the Ambroxol molecule. The final step involves salification with hydrochloric acid to yield Ambroxol hydrochloride.[4][5][6]
Visualizations
Chemical Synthesis Pathway
Caption: Reductive amination synthesis of Ambroxol HCl.
Experimental Workflow
Caption: General experimental workflow for Ambroxol HCl synthesis.
Data Presentation
Table 1: Summary of Reductive Amination Conditions and Outcomes
| Parameter | Method 1[4] | Method 2[6] | Method 3[7] |
| Starting Materials | trans-4-aminocyclohexanol, 2-amino-3,5-dibromobenzaldehyde | trans-4-aminocyclohexanol, 2-amino-3,5-dibromobenzaldehyde | trans-4-aminocyclohexanol, 2-nitro-3,5-dibromobenzaldehyde |
| Reducing Agent | NaBH(OAc)3 | Sodium Borohydride | Catalytic Hydrogenation (Pd/C) |
| Catalyst | LiClO4 | Not specified | Not applicable |
| Solvent | 1,2-Dichloroethane (B1671644) | Methanol | Ethanol |
| Reaction Temp (°C) | 20 | 30 - 40 (reduction) | 5 (salification) |
| Reaction Time (h) | 1.5 | 6 (reduction) | 1 (salification) |
| Salification Agent | Concentrated HCl in Acetone | HCl solution | HCl in Ethanol |
| Final Yield (%) | 96.26 | 87.5 | 96.5 |
| Final Purity (%) | 99.76 | 99.48 | 99.7 |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is based on a high-yield synthesis method.[4]
Materials:
-
trans-4-Aminocyclohexanol (20 mmol)
-
2-Amino-3,5-dibromobenzaldehyde (23.2 mmol)
-
Sodium tris(acetoxy)borohydride (NaBH(OAc)3) (22 mmol)
-
Lithium perchlorate (B79767) (LiClO4) (0.8 mmol)
-
1,2-Dichloroethane (100 mL)
-
Dichloromethane (B109758) (100 mL)
-
Acetone (100 mL)
-
Concentrated Hydrochloric Acid (5 mL)
-
Ice water
-
Activated carbon
Procedure:
-
To a reaction flask, add 20 mmol of trans-4-aminocyclohexanol, 23.2 mmol of 2-amino-3,5-dibromobenzaldehyde, 0.8 mmol of LiClO4, and 22 mmol of NaBH(OAc)3.
-
Add 100 mL of 1,2-dichloroethane to the flask.
-
Stir the mixture at room temperature for 1.5 hours.
-
After the reaction is complete, pour the solution into 100 mL of ice water.
-
Extract the aqueous layer with 100 mL of dichloromethane to obtain the organic phase.
-
Remove the solvent from the organic phase by rotary evaporation under reduced pressure to yield a yellow liquid (crude Ambroxol base).
-
Dissolve the resulting liquid in 100 mL of acetone.
-
While stirring at room temperature, add 5 mL of concentrated hydrochloric acid dropwise. A light yellow precipitate will form.
-
Continue stirring at room temperature for 1 hour.
-
Filter the precipitate and wash with acetone to obtain the crude product.
-
Recrystallize the crude product with water, using activated carbon for decolorization.
-
Dry the purified white crystals to obtain Ambroxol hydrochloride.[4]
Protocol 2: Synthesis from Isatoic Anhydride
This protocol outlines an alternative route starting from isatoic anhydride.[8]
Materials:
-
trans-4-Aminocyclohexanol (62.5 mmol)
-
Isatoic anhydride (61.3 mmol)
-
Water (100 mL)
-
Ice-cold ethanol
Procedure for Intermediate Synthesis (trans-4-[(2-aminobenzoyl)amino]cyclohexanol):
-
In a 500 mL three-neck flask, dissolve 7.2g (62.5 mmol) of trans-4-aminocyclohexanol in 100 mL of water.
-
Add 10g (61.3 mmol) of isatoic anhydride in batches at 20°C.
-
Maintain the temperature at 30°C and stir the mixture. Bubbles will appear during the process.
-
Monitor the reaction using TLC (dichloromethane/methanol = 10/1). After approximately 5 hours, the reaction should be complete.
-
Perform suction filtration to collect the product.
-
Wash the filter cake twice with 10 mL of ice-cold ethanol.
-
Dry the off-white solid under reduced pressure to yield trans-4-[(2-aminobenzoyl)amino]cyclohexanol.
-
This intermediate subsequently undergoes bromination, reduction of the amide bond, and salification to yield Ambroxol hydrochloride.[8]
Logical Relationships of Synthetic Routes
Caption: Key starting materials for Ambroxol HCl synthesis.
Conclusion
Trans-4-aminocyclohexanol is an indispensable raw material for the synthesis of Ambroxol hydrochloride.[1][3] The reductive amination pathway with 2-amino-3,5-dibromobenzaldehyde stands out for its efficiency, high yields, and operational simplicity, making it suitable for industrial-scale production.[4][7] The alternative synthetic routes provide flexibility in precursor selection and process design. The protocols and data presented herein offer a detailed guide for the practical application of trans-4-aminocyclohexanol in the synthesis of this important pharmaceutical agent.
References
- 1. Manufacturers of trans-4-Aminocyclohexanol, ≥99%, CAS 27489-62-9, A 1009, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 2. Page loading... [guidechem.com]
- 3. innospk.com [innospk.com]
- 4. Ambroxol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. "A Process For The Preparation Of Ambroxol" [quickcompany.in]
- 6. CN103012167A - Preparation method of ambroxol hydrochloride - Google Patents [patents.google.com]
- 7. CN104788326A - Synthesis method of ambroxol hydrochloride - Google Patents [patents.google.com]
- 8. Synthetic method of ambroxol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: 4-Aminocyclohexanol as a Versatile Precursor for Novel Ligands and Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminocyclohexanol serves as a valuable and versatile bifunctional precursor for the synthesis of a diverse range of novel ligands and catalysts. Its inherent chirality, when used as a specific isomer (e.g., trans-4-aminocyclohexanol), and the presence of both an amino and a hydroxyl group, offer multiple points for chemical modification. This allows for the construction of complex molecular architectures, making it an attractive scaffold in the fields of asymmetric catalysis and drug development. The cyclohexane (B81311) backbone provides a rigid and sterically defined framework, which is crucial for inducing stereoselectivity in catalytic transformations.
This document provides detailed application notes and experimental protocols for the synthesis of representative ligand types derived from this compound, specifically focusing on Schiff base and oxazoline (B21484) ligands. Furthermore, it outlines their application in asymmetric catalysis, supported by quantitative performance data.
I. Synthesis of Schiff Base Ligands from this compound
Schiff base ligands are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. The resulting imine or azomethine group, in conjunction with other donor atoms, can effectively coordinate with various metal centers to form catalytically active complexes. The use of this compound as the amine component introduces a chiral, alicyclic scaffold.
Experimental Protocol: Synthesis of a Salicylidene-4-aminocyclohexanol Schiff Base Ligand
This protocol details the synthesis of a bidentate Schiff base ligand from trans-4-aminocyclohexanol and salicylaldehyde.
Materials:
-
trans-4-Aminocyclohexanol (1.0 eq)
-
Salicylaldehyde (1.0 eq)
-
Absolute Ethanol (B145695)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of trans-4-aminocyclohexanol in 30 mL of absolute ethanol.
-
To this solution, add 1.0 equivalent of salicylaldehyde.
-
The reaction mixture is stirred and heated to reflux for a period of 4 hours.
-
After the reflux period, the reaction mixture is allowed to cool to room temperature, during which a precipitate typically forms.
-
The mixture can be further cooled in an ice bath to maximize precipitation.
-
The solid product is collected by vacuum filtration and washed with a small amount of cold ethanol to remove any unreacted starting materials.
-
The resulting solid ligand is dried under vacuum.
Characterization:
The synthesized Schiff base ligand should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Workflow for Schiff Base Ligand Synthesis
II. Synthesis of Chiral Oxazoline Ligands from this compound
Chiral oxazoline ligands are a prominent class of "privileged ligands" in asymmetric catalysis due to their straightforward synthesis and the high levels of stereocontrol they impart in a wide array of reactions. The synthesis typically involves the cyclization of a β-amino alcohol with a nitrile or a carboxylic acid derivative. Using an enantiomerically pure form of this compound provides the chiral backbone for these ligands.
Experimental Protocol: Synthesis of a Phenyl-Oxazoline Ligand from trans-4-Aminocyclohexanol
This protocol outlines a general two-step procedure for the synthesis of an oxazoline ligand, starting with the formation of an intermediate amide.
Step 1: Amide Formation
Materials:
-
trans-4-Aminocyclohexanol (1.0 eq)
-
Benzoyl chloride (1.0 eq)
-
Triethylamine (B128534) (1.1 eq)
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 1.0 equivalent of trans-4-aminocyclohexanol and 1.1 equivalents of triethylamine in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.0 equivalent of benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-hydroxycyclohexyl)benzamide.
-
Purify the product by column chromatography on silica (B1680970) gel.
Step 2: Oxazoline Ring Formation
Materials:
-
N-(4-hydroxycyclohexyl)benzamide (from Step 1)
-
Thionyl chloride (SOCl₂) (1.1 eq)
-
Dry dichloromethane (DCM)
-
Inert atmosphere setup
Procedure:
-
Dissolve the purified amide from Step 1 in dry DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add 1.1 equivalents of thionyl chloride dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting oxazoline ligand by column chromatography.
Oxazoline Synthesis Pathway
III. Application in Asymmetric Catalysis: Enantioselective Reduction of Ketones
Ligands derived from this compound can be complexed with transition metals, such as ruthenium, rhodium, or iridium, to generate highly effective catalysts for asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. This transformation is of significant importance in the synthesis of pharmaceutical intermediates.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)
This protocol describes a representative procedure for the enantioselective reduction of acetophenone using a catalyst generated in situ from a this compound-derived ligand and a ruthenium precursor.
Materials:
-
This compound-derived ligand (e.g., Schiff base or oxazoline ligand)
-
[Ru(p-cymene)Cl₂]₂
-
Acetophenone
-
Isopropanol (B130326) (as both solvent and hydrogen source)
-
Potassium hydroxide (B78521) (KOH)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a Schlenk tube under an inert atmosphere, add the this compound-derived ligand (0.025 mol%) and [Ru(p-cymene)Cl₂]₂ (0.0125 mol%).
-
Add degassed isopropanol.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Add a solution of KOH in isopropanol (0.1 M).
-
Add acetophenone (1.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the resulting chiral alcohol by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
IV. Quantitative Data Summary
The performance of catalysts derived from this compound is highly dependent on the specific ligand structure, the metal center, and the reaction conditions. The following table summarizes hypothetical, yet representative, data for the asymmetric reduction of acetophenone to demonstrate the potential of these catalysts.
| Ligand Type | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Schiff Base-Ru | 0.5 | 80 | 12 | >99 | 92 |
| Oxazoline-Ru | 0.1 | 60 | 8 | >99 | 98 |
| Phosphine-Oxazoline-Ir | 0.05 | 40 | 6 | >99 | 99 |
Note: The data presented in this table is illustrative. Actual experimental results will vary.
Conclusion
This compound is a readily available and highly adaptable precursor for the development of novel chiral ligands and catalysts. The straightforward synthesis of Schiff base and oxazoline ligands, coupled with their successful application in asymmetric catalysis, as exemplified by the enantioselective reduction of ketones, underscores the potential of this scaffold. The modular nature of the ligand synthesis allows for fine-tuning of steric and electronic properties, enabling the optimization of catalyst performance for a wide range of chemical transformations relevant to the pharmaceutical and fine chemical industries. Further exploration of ligands derived from this compound is anticipated to lead to the discovery of even more efficient and selective catalytic systems.
Application Note: A Robust Protocol for the Reductive Amination of 4-Hydroxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This one-pot reaction, which combines the formation of an imine or enamine with its subsequent reduction, is a highly efficient route to a diverse range of primary, secondary, and tertiary amines. These amine-containing molecules are fundamental building blocks in the pharmaceutical industry, appearing in a vast array of active pharmaceutical ingredients (APIs). The 4-aminocyclohexanol scaffold, in particular, is a valuable motif in medicinal chemistry. This application note provides a detailed experimental protocol for the reductive amination of 4-hydroxycyclohexanone (B83380), a key intermediate in the synthesis of these valuable compounds. The protocol described herein utilizes sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), a mild and selective reducing agent that is well-suited for this transformation, ensuring high yields and operational simplicity.[1][2]
Reaction Principle
The reductive amination of 4-hydroxycyclohexanone proceeds in a two-step, one-pot sequence. First, the ketone reacts with an amine (in this protocol, benzylamine (B48309) is used as a representative example) under mildly acidic conditions to form an iminium ion intermediate. The subsequent in-situ reduction of this iminium ion by sodium triacetoxyborohydride yields the desired N-substituted this compound. Sodium triacetoxyborohydride is the preferred reducing agent as it is less reactive towards the starting ketone compared to other borohydrides, thus minimizing the formation of alcohol byproducts.[2][3]
Experimental Protocol
This protocol details the reductive amination of 4-hydroxycyclohexanone with benzylamine to yield 4-(benzylamino)cyclohexan-1-ol.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Hydroxycyclohexanone | ≥98% | Commercially Available |
| Benzylamine | ≥99% | Commercially Available |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercially Available |
| Dichloromethane (B109758) (DCM) | Anhydrous | Commercially Available |
| Acetic Acid, Glacial | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | |
| Brine (Saturated NaCl Solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl Acetate (B1210297) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-hydroxycyclohexanone (1.0 eq).
-
Solvent and Amine Addition: Dissolve the 4-hydroxycyclohexanone in anhydrous dichloromethane (DCM). To this solution, add benzylamine (1.1 eq) via syringe.
-
Acid Catalyst: Add glacial acetic acid (1.2 eq) to the reaction mixture. Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(benzylamino)cyclohexan-1-ol.
-
Data Presentation
The following table summarizes the expected quantitative data for the reductive amination of 4-hydroxycyclohexanone with benzylamine based on typical laboratory results for similar reactions.
| Parameter | Value |
| Reactant Stoichiometry | |
| 4-Hydroxycyclohexanone | 1.0 eq |
| Benzylamine | 1.1 eq |
| Sodium Triacetoxyborohydride | 1.5 eq |
| Acetic Acid | 1.2 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Product Information | |
| Product | 4-(benzylamino)cyclohexan-1-ol |
| Expected Yield | 80-90% |
| Appearance | White to off-white solid |
| Analytical Data (Exemplary) | |
| ¹H NMR (CDCl₃) δ (ppm) | 7.35-7.20 (m, 5H), 3.82 (s, 2H), 3.65-3.55 (m, 1H), 2.80-2.70 (m, 1H), 2.05-1.90 (m, 2H), 1.85-1.70 (m, 2H), 1.40-1.20 (m, 4H) |
| ¹³C NMR (CDCl₃) δ (ppm) | 140.1, 128.5, 128.2, 127.0, 70.5, 57.1, 53.8, 33.5, 31.0 |
| Mass Spec (ESI+) m/z | [M+H]⁺ calculated for C₁₃H₁₉NO: 206.15; found: 206.15 |
Mandatory Visualization
Caption: Experimental workflow for the reductive amination of 4-hydroxycyclohexanone.
Caption: Reaction pathway of reductive amination.
References
Application Notes and Protocols for the Enzymatic Production of cis- and trans-4-Aminocyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cis- and trans-4-aminocyclohexanol are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. Traditional chemical synthesis routes often involve harsh reaction conditions, the use of hazardous reagents, and can result in mixtures of stereoisomers that are challenging to separate. Enzymatic cascade reactions offer a green and highly selective alternative for the production of these aminocyclohexanols. This document provides detailed application notes and protocols for the chemoenzymatic synthesis of cis- and trans-4-aminocyclohexanol, employing a two-step enzymatic cascade involving a ketoreductase (KRED) and an amine transaminase (ATA).
The synthesis commences with the selective monoreduction of 1,4-cyclohexanedione (B43130) to 4-hydroxycyclohexanone (B83380), catalyzed by a KRED. Subsequently, the intermediate is stereoselectively aminated to either cis- or trans-4-aminocyclohexanol using an appropriate ATA. The modularity of this system allows for the targeted synthesis of either isomer by selecting enzymes with the desired stereopreference.[1]
Enzymatic Cascade Pathway
The enzymatic cascade for the production of 4-aminocyclohexanol isomers from 1,4-cyclohexanedione follows a two-step pathway. The first step is the regioselective reduction of the diketone to a hydroxyketone intermediate, followed by a stereoselective transamination to yield the final amino alcohol product. The choice of the amine transaminase in the second step is critical for controlling the stereochemical outcome, leading to either the cis or trans isomer.[1][2]
Caption: Enzymatic cascade for cis- and trans-4-aminocyclohexanol synthesis.
Data Presentation
Table 1: Keto Reductase (KRED) Performance in the Reduction of 1,4-Cyclohexanedione
| Enzyme | Enzyme Conc. (mg/mL) | Substrate Conc. (mM) | 4-Hydroxycyclohexanone Conc. (mM) | 1,4-Cyclohexanediol Conc. (mM) |
| LK-KRED [a] | 0.1 | 50 | 45.1 | 1.2 |
| RR-KRED [b] | 0.27 | 50 | 44.6 | 0.8 |
| P1-A04 [c] | 0.55 | 50 | 37.7 | 5.3 |
| P2-C11 [c] | 0.04 | 50 | 47.2 | 0.5 |
| P2-D11 [c] | 0.55 | 50 | 36.5 | 1.4 |
[a] Reaction conditions: 50 mM 1,4-cyclohexanedione, 1.0 mM NAD(P)+, 100 mM propan-2-ol, 50 mM sodium phosphate (B84403) buffer, pH 7.0, 30 °C, 700 rpm, 12 h.[3] [b] Reaction conditions: same as [a], except pH 8.0.[3] [c] Reaction conditions: same as [a], except 125 mM potassium phosphate buffer, 1.25 mM magnesium sulfate.[4]
Table 2: Amine Transaminase (ATA) Performance in the Synthesis of this compound Isomers
| Target Isomer | Key Enzymes | Diastereomeric Ratio (cis:trans) |
| cis-4-Aminocyclohexanol | LK-KRED and ATA-3FCR-4M | >99:1 |
| trans-4-Aminocyclohexanol | ATA-234 | 20:80 |
| trans-4-Aminocyclohexanol | Chromobacterium violaceum ATA | 92:8 |
Experimental Protocols
Protocol 1: Screening of Ketoreductases (KREDs) for the Reduction of 1,4-Cyclohexanedione
This protocol is adapted from the Codex® KRED Screening Kit Protocol.[5]
Materials:
-
Keto Reductase (KRED) enzymes
-
1,4-cyclohexanedione
-
KRED Recycle Mix P (containing sodium phosphate, magnesium sulfate, NADP+)
-
Isopropanol (B130326) (IPA)
-
Deionized water
-
Reaction vials (e.g., 2 mL conical centrifuge tubes)
-
Shaker incubator
Procedure:
-
Weigh approximately 10 mg of each KRED into separate labeled reaction vials.
-
Prepare the KRED Recycle Mix P solution by dissolving the dry mix in deionized water according to the manufacturer's instructions.
-
Prepare a stock solution of 1,4-cyclohexanedione in isopropanol (e.g., 1 mmol in 4 mL IPA).
-
To each vial containing a KRED, add 0.9 mL of the reconstituted KRED Recycle Mix P and mix until the enzyme is dissolved.
-
Initiate the reaction by adding 0.1 mL of the 1,4-cyclohexanedione stock solution to each vial.
-
Incubate the reactions at 30 °C with shaking for approximately 24 hours.
-
Quench the reaction and extract the products for analysis. For GC analysis, add 1 mL of ethyl acetate (B1210297) or methyl t-butyl ether and mix well. For reversed-phase HPLC analysis, quench with 1 mL of acetonitrile.
-
Analyze the organic phase by GC or HPLC to determine the concentration of 4-hydroxycyclohexanone and any byproducts like 1,4-cyclohexanediol.
Protocol 2: Enzymatic Synthesis of cis- or trans-4-Aminocyclohexanol (One-Pot, Two-Step Cascade)
This protocol describes a general procedure for the one-pot synthesis of this compound isomers.
Materials:
-
Selected Keto Reductase (KRED)
-
Selected cis- or trans-selective Amine Transaminase (ATA)
-
1,4-cyclohexanedione
-
Amine donor (e.g., isopropylamine (B41738) or L-alanine)
-
Pyridoxal-5'-phosphate (PLP)
-
NAD(P)H cofactor
-
Cofactor regeneration system (e.g., glucose dehydrogenase and glucose, or isopropanol)
-
Phosphate buffer (e.g., 50-100 mM, pH 7.0-8.0)
-
Reaction vessel
-
Magnetic stirrer and hot plate
Procedure: Step 1: KRED-catalyzed reduction
-
In a reaction vessel, prepare a solution of 1,4-cyclohexanedione (e.g., 50 mM) in phosphate buffer.
-
Add the NAD(P)H cofactor (e.g., 1 mM) and the components of the cofactor regeneration system. If using isopropanol, add it to the reaction mixture (e.g., 100 mM).
-
Add the selected KRED to the desired final concentration.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with stirring.
-
Monitor the conversion of 1,4-cyclohexanedione to 4-hydroxycyclohexanone by GC or HPLC.
Step 2: ATA-catalyzed transamination
-
Once the reduction in Step 1 is complete or has reached a plateau, add the selected ATA to the reaction mixture.
-
Add the amine donor (e.g., 3 equivalents) and PLP (e.g., 0.1 mM).
-
Continue the incubation at the same or an adjusted temperature and pH as required for the ATA.
-
Monitor the formation of cis- or trans-4-aminocyclohexanol by GC or HPLC until the reaction is complete.
-
Upon completion, proceed with product isolation and purification.
Protocol 3: Analytical Methods for Product Quantification
A. Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis
GC-MS is a suitable method for the separation and quantification of 1,4-cyclohexanedione, 4-hydroxycyclohexanone, and the cis/trans isomers of this compound. Derivatization may be required for the amino alcohol products to improve volatility and chromatographic separation.
Sample Preparation:
-
Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate.
-
For the analysis of this compound, derivatization may be necessary. A common method is Boc-derivatization.
GC-MS Conditions (Example):
-
Column: Chiral column such as Chirasil-DEX CB.
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: Optimize the temperature gradient to achieve separation of all components.
-
MS Detector: Operate in selected ion monitoring (SIM) mode for quantitative analysis.
B. High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC can also be used for the analysis of this compound isomers.
HPLC Conditions (Example):
-
Column: Newcrom R1 reverse-phase column.[3]
-
Mobile Phase: Acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[3]
-
Detection: UV detector (if derivatized) or an Evaporative Light Scattering Detector (ELSD). For underivatized amines, a charged aerosol detector (CAD) or mass spectrometer (MS) can be used.
Workflow for Enzymatic Cascade Reaction and Analysis
Caption: Experimental workflow for the enzymatic synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Application Notes and Protocols: The Role of 4-Aminocyclohexanol in the Development of Central Nervous System Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 4-aminocyclohexanol scaffold in the design and synthesis of novel central nervous system (CNS) modulators. This document includes a summary of quantitative data for representative compounds, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound in CNS Drug Discovery
The this compound moiety, particularly its trans isomer, serves as a versatile building block in medicinal chemistry for the development of therapeutics targeting the CNS.[1] Its rigid cyclohexane (B81311) core allows for precise spatial orientation of the amino and hydroxyl functional groups, which can be readily modified to interact with various biological targets. This scaffold is a key component in a range of CNS-active agents, including analgesics, antidepressants, and antipsychotics.[2] The stereochemistry of the this compound ring is crucial for biological activity, with the trans configuration often imparting greater stability and specific receptor interactions.
Derivatives of this compound have shown significant potential as potent analgesics and narcotic antagonists.[3][4] For instance, 4-amino-4-arylcyclohexanone derivatives have been synthesized and evaluated for their analgesic properties, with some compounds exhibiting potency comparable to that of morphine.[3] Furthermore, the this compound scaffold is a precursor in the synthesis of established CNS drugs like venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression and anxiety disorders.
Data Presentation: Biological Activity of this compound Derivatives
The following table summarizes the analgesic activity of representative 4-amino-4-arylcyclohexanone derivatives, as determined by the hot-plate test in mice. This assay measures the latency of a mouse to react to a thermal stimulus, with an increase in latency indicating an analgesic effect.
| Compound ID | Structure | Analgesic Activity (Hot-Plate Test, ED₅₀ mg/kg, s.c.) | Potency Relative to Morphine | Reference |
| 1 | 4-(p-methylphenyl)-4-aminocyclohexanone | ~2.8 | ~50% | [3] |
| 2 | 4-(p-bromophenyl)-4-aminocyclohexanone | ~2.8 | ~50% | [3] |
| Morphine | - | 1.4 | 100% | [5] |
Note: The analgesic activity of compounds 1 and 2 is reported as having 50% the potency of morphine. The ED₅₀ for morphine in the hot-plate test can vary, with a representative value of 1.4 mg/kg (s.c.) cited here.[3][5]
Experimental Protocols
Synthesis of this compound-Based CNS Modulators
3.1.1. General Synthesis of 4-Amino-4-arylcyclohexanones (Analgesic Scaffolds)
This protocol describes a general method for synthesizing 4-amino-4-arylcyclohexanone derivatives, which have shown promise as potent analgesics.[3]
Experimental Workflow: Synthesis of 4-Amino-4-arylcyclohexanones
Caption: General synthetic workflow for 4-amino-4-arylcyclohexanone derivatives.
Materials:
-
Substituted arylacetonitrile
-
Acrylate (e.g., methyl acrylate)
-
Base (e.g., sodium methoxide)
-
Diphenylphosphoryl azide (B81097) ((C₆H₅O)₂PON₃)
-
Solvents (e.g., methanol, toluene)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Double Michael Reaction: React the substituted arylacetonitrile with two equivalents of an acrylate in the presence of a base.
-
Cyclization and Decarboxylation: The product from the previous step is cyclized and decarboxylated to yield a cyclohexanone (B45756) derivative.
-
Ketalization: Protect the ketone functionality as a ketal (e.g., using ethylene (B1197577) glycol).
-
Saponification: Hydrolyze the ester group to a carboxylic acid.
-
Curtius Rearrangement: Convert the carboxylic acid to an isocyanate using diphenylphosphoryl azide.
-
Formation of the Amine: The isocyanate is then converted to the corresponding amine, yielding the 4-amino-4-arylcyclohexanone derivative.[3]
3.1.2. Synthesis of (±)-Venlafaxine
This protocol outlines a laboratory-scale synthesis of the antidepressant drug (±)-venlafaxine, which features a cyclohexanol (B46403) core.
Materials:
-
1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol
-
Formic acid
-
40% Formaldehyde (B43269) solution
-
48% Sodium hydroxide (B78521) solution
-
Isopropyl alcohol
-
Isopropyl alcohol hydrochloride
Procedure:
-
A mixture of 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol (55.0 g, 0.22 mol), formic acid (25 mL), 40% formaldehyde solution (92 mL), and water (275 mL) is heated at 90-98°C for 19 hours.
-
The reaction mixture is cooled and washed with chloroform (4 x 55 mL).
-
The aqueous layer is cooled to 5°C and basified with 48% sodium hydroxide solution (25 mL).
-
The product is extracted from the alkaline aqueous layer with chloroform (3 x 100 mL).
-
The combined organic layers are evaporated under reduced pressure to yield an oily residue.
-
The residue is dissolved in isopropyl alcohol (225 mL) and acidified with isopropyl alcohol hydrochloride to a pH of approximately 2.
-
The precipitated solid is filtered, washed with isopropyl alcohol (25 mL), and dried at 55-60°C to yield (±)-venlafaxine hydrochloride.
In Vitro Assays for CNS Modulator Characterization
3.2.1. Competitive Radioligand Binding Assay for Opioid Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., a this compound derivative) for opioid receptors using a competitive binding assay with [³H]naloxone.[6][7]
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Rat brain membranes (source of opioid receptors)
-
[³H]naloxone (radioligand)
-
Test compound (unlabeled competitor, e.g., a this compound derivative)
-
Naltrexone (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, combine the brain membrane preparation, a fixed concentration of [³H]naloxone (e.g., 10 nM), and varying concentrations of the test compound.[6]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]naloxone (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Assays for CNS Activity
3.3.1. Forced Swim Test (Porsolt Test) for Antidepressant Activity
The forced swim test is a widely used behavioral assay to screen for potential antidepressant activity.[6][8]
Materials:
-
Cylindrical water tank (e.g., 30 cm height x 20 cm diameter)
-
Water (23-25°C)
-
Test animals (mice)
-
Test compound and vehicle
-
Video recording and analysis software (optional)
Procedure:
-
Apparatus: Fill the cylindrical tank with water to a depth of 15 cm.
-
Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Session: Gently place each mouse into the water tank for a 6-minute session.
-
Behavioral Scoring: During the last 4 minutes of the test, record the duration of immobility (floating with only minor movements to keep the head above water).
-
Data Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group suggests potential antidepressant activity.
3.3.2. Elevated Plus Maze for Anxiolytic Activity
The elevated plus maze is a standard behavioral test for assessing anxiety-like behavior in rodents.[9][10]
Materials:
-
Elevated plus-shaped maze with two open arms and two enclosed arms
-
Test animals (rats or mice)
-
Test compound and vehicle
-
Video tracking system
Procedure:
-
Apparatus: The maze should be elevated above the floor. The open arms are anxiogenic, while the closed arms are preferred by the animals.
-
Acclimation: Habituate the animals to the testing room for at least 1 hour prior to the test.[10]
-
Drug Administration: Administer the test compound or vehicle at a specific time before the test.
-
Test Session: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[9]
-
Behavioral Recording: Use a video tracking system to record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms in the drug-treated group compared to the vehicle group indicates a potential anxiolytic effect.
Signaling Pathways and Visualizations
Many CNS modulators derived from this compound exert their effects by interacting with G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors.
General GPCR Signaling Pathway
GPCRs are integral membrane proteins that, upon ligand binding, activate intracellular G-proteins, leading to a cascade of downstream signaling events.
Diagram: General GPCR Signaling Cascade
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
This generalized pathway involves the binding of a ligand to the GPCR, which causes a conformational change and activation of the associated G-protein. The activated G-protein then modulates the activity of an effector enzyme, leading to the production of a second messenger and subsequent downstream cellular responses.
Conclusion
The this compound scaffold is a proven and valuable starting point for the design and development of novel CNS modulators. Its structural features provide a robust framework for creating compounds with diverse pharmacological activities. The protocols and data presented in these application notes offer a foundation for researchers to explore the potential of this versatile chemical scaffold in the ongoing quest for new and improved treatments for a wide range of neurological and psychiatric disorders.
References
- 1. google.com [google.com]
- 2. scimplify.com [scimplify.com]
- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]naloxone as an opioid receptor label: analysis of binding site heterogeneity and use for determination of opioid affinities of casomorphin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of N-Substituted 7-Azabicyclo[2.2.1]heptanes from 4-Aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes, a valuable scaffold in medicinal chemistry, starting from the commercially available precursor, trans-4-aminocyclohexanol. The protocol outlines a reliable five-step sequence involving N-protection, activation of the hydroxyl group, intramolecular cyclization, deprotection, and final N-substitution.
The 7-azabicyclo[2.2.1]heptane core is a rigid proline analogue that serves as a key structural motif in the development of various therapeutic agents, including analgesics and ligands for nicotinic acetylcholine (B1216132) and sigma receptors.[1][2] The conformational constraint imposed by the bicyclic system provides a unique three-dimensional orientation for substituents, enabling precise interactions with biological targets.
Overall Synthetic Workflow
The synthesis proceeds through a logical sequence of transformations to construct the bicyclic core and introduce the desired N-substituent.
Caption: Overall workflow for the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes.
Experimental Protocols
The following protocols describe a representative synthesis of an N-benzoyl-7-azabicyclo[2.2.1]heptane.
Step 1: Synthesis of tert-butyl (trans-4-hydroxycyclohexyl)carbamate (N-Boc-4-aminocyclohexanol)
This step involves the protection of the amino group of trans-4-aminocyclohexanol hydrochloride with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
trans-4-Aminocyclohexanol hydrochloride
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Poly-guanidine or Triethylamine (B128534) (Et₃N)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend trans-4-aminocyclohexanol hydrochloride (e.g., 30 g) in dichloromethane (200 mL).
-
Add a suitable base such as poly-guanidine (50 g) or triethylamine.[3]
-
Slowly add a solution of di-tert-butyl dicarbonate in DCM under stirring at room temperature over 30 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solid by filtration and wash the filtrate with water (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography on silica (B1680970) gel if necessary.
Step 2: Synthesis of trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate (B1217627) (N-Boc-4-aminocyclohexyl mesylate)
The hydroxyl group is converted to a good leaving group, a mesylate, in preparation for the intramolecular cyclization.
Materials:
-
tert-butyl (trans-4-hydroxycyclohexyl)carbamate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve tert-butyl (trans-4-hydroxycyclohexyl)carbamate in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or DIEA.
-
Add methanesulfonyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the mesylated product, which can be used in the next step without further purification.
Step 3: Synthesis of tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate (N-Boc-7-azabicyclo[2.2.1]heptane)
This key step involves a base-promoted intramolecular nucleophilic displacement to form the bicyclic ring system.[4][5]
Materials:
-
trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the crude mesylate from the previous step in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add potassium tert-butoxide portion-wise to the stirred solution.[5]
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.[5]
-
Monitor the cyclization by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Synthesis of 7-Azabicyclo[2.2.1]heptane
The Boc protecting group is removed under acidic conditions to yield the parent bicyclic amine.
Materials:
-
tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve N-Boc-7-azabicyclo[2.2.1]heptane in dichloromethane.
-
Add trifluoroacetic acid and stir the mixture at room temperature until the deprotection is complete (monitored by TLC).[6]
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate to obtain the volatile free amine. It is often preferable to convert it directly to a salt or use it immediately in the next step.
Step 5: Synthesis of N-benzoyl-7-azabicyclo[2.2.1]heptane
The final step is the N-substitution to introduce the desired functionality. This example uses benzoyl chloride.
Materials:
-
7-Azabicyclo[2.2.1]heptane
-
Benzoyl chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 7-azabicyclo[2.2.1]heptane in anhydrous dichloromethane under an inert atmosphere.
-
Add a suitable base such as triethylamine or diisopropylethylamine (1.2 equivalents).[7]
-
Cool the solution to 0 °C.
-
Add benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-benzoyl-7-azabicyclo[2.2.1]heptane.[7]
Quantitative Data Summary
The following table summarizes representative yields for each step of the synthesis. Actual yields may vary depending on the specific substrate, reaction scale, and purification methods.
| Step | Product | Typical Yield (%) |
| 1 | tert-butyl (trans-4-hydroxycyclohexyl)carbamate | 86-93%[3] |
| 2 | trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate | ~96%[5] |
| 3 | tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate | 75%[5] |
| 4 | 7-Azabicyclo[2.2.1]heptane | High (often used directly) |
| 5 | N-benzoyl-7-azabicyclo[2.2.1]heptane | Good to high |
Application in Drug Discovery
N-substituted 7-azabicyclo[2.2.1]heptanes are valuable scaffolds in drug discovery due to their rigid structure, which allows for the precise positioning of pharmacophoric groups. This leads to enhanced selectivity and potency for various biological targets. For example, derivatives of this scaffold have shown significant activity as nicotinic acetylcholine receptor (nAChR) agonists.
Caption: Logical relationship of the 7-azabicyclo[2.2.1]heptane scaffold in drug discovery.
References
- 1. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]
- 2. exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptanes: syntheses and nicotinic acetylcholine receptor agonist activity of potent pyridazine analogues of (+/-)-epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. arkat-usa.org [arkat-usa.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 4-Aminocyclohexanol in the Manufacturing of APIs and Advanced Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminocyclohexanol, particularly its trans-isomer, is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs) and advanced intermediates.[1][2] Its unique structure, featuring both an amino and a hydroxyl group on a cyclohexane (B81311) ring, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.[1][3] This document provides detailed application notes and experimental protocols for the use of trans-4-aminocyclohexanol in the synthesis of two distinct APIs: the mucolytic agent Ambroxol and a key intermediate for the Bruton's tyrosine kinase (BTK) inhibitor, Spebrutinib.
Introduction to this compound in API Synthesis
Trans-4-Aminocyclohexanol is a white to light yellow crystalline powder widely utilized in the pharmaceutical industry.[1] Its cyclohexane core provides a rigid, three-dimensional structure that can be advantageous for achieving specific spatial orientations in drug molecules, influencing binding affinity and pharmacokinetic properties.[3] The presence of both a primary amine and a secondary alcohol allows for sequential or selective functionalization, enabling the construction of complex molecular architectures.[1][3]
The primary applications of trans-4-aminocyclohexanol in API manufacturing include its role as a key intermediate in the synthesis of:
-
Mucolytic Agents: Ambroxol is a prime example where trans-4-aminocyclohexanol is a fundamental precursor.[1][4]
-
Central Nervous System (CNS) Agents: The scaffold is used in the development of neuroactive agents and selective ligands.[2][5]
-
Kinase Inhibitors: Derivatives of this compound are incorporated into the structures of various kinase inhibitors, leveraging the scaffold to interact with the ATP-binding site.[3]
-
Receptor Modulators: Its rigid structure is beneficial in the design of selective receptor modulators.[3]
This document will focus on providing detailed synthetic protocols for Ambroxol and a key intermediate of Spebrutinib, showcasing the practical utility of trans-4-aminocyclohexanol.
Synthesis of Ambroxol Hydrochloride
Ambroxol is a widely used mucolytic drug that is synthesized from trans-4-aminocyclohexanol and 2-amino-3,5-dibromobenzaldehyde. The synthesis typically proceeds via a two-step, one-pot reaction involving the formation of a Schiff base intermediate followed by reductive amination.
Synthetic Pathway
The overall synthetic scheme for Ambroxol hydrochloride from trans-4-aminocyclohexanol is depicted below.
References
- 1. US20070106090A1 - Method for synthesis of acrylamide derivatives - Google Patents [patents.google.com]
- 2. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 3. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modular Acrylamide Synthesis - ChemistryViews [chemistryviews.org]
Troubleshooting & Optimization
Optimization of reaction conditions for 4-Aminocyclohexanol synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the synthesis of 4-Aminocyclohexanol. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can arise from several factors depending on the synthetic route. Here is a systematic approach to troubleshooting:
-
For Chemoenzymatic Synthesis (from 1,4-cyclohexanedione):
-
Enzyme Activity: Ensure that the ketoreductase (KRED) and amine transaminase (ATA) are active. Improper storage or handling can lead to loss of activity. Run a small-scale control reaction with a known substrate to verify enzyme performance.
-
Cofactor Regeneration: Inefficient regeneration of the nicotinamide (B372718) cofactor (NAD(P)H) for the KRED or pyridoxal (B1214274) 5'-phosphate (PLP) for the ATA can stall the reaction. Ensure the cofactor regeneration system (e.g., using glucose dehydrogenase or an alcohol dehydrogenase with a sacrificial alcohol like isopropanol) is functioning correctly.
-
Substrate Inhibition: The starting material, 1,4-cyclohexanedione (B43130), can inhibit the amine transaminase.[1] Consider a sequential one-pot reaction where the diketone is first reduced by the KRED before the addition of the ATA.
-
By-product Formation: The formation of by-products such as 1,4-cyclohexanediol (B33098) and 1,4-cyclohexanediamine can reduce the yield of the desired this compound.[2][3] Optimizing the selectivity of the enzymes is crucial.
-
-
For Catalytic Hydrogenation (from p-Aminophenol or its derivatives):
-
Catalyst Activity: The catalyst (e.g., Pd/C, Rh/C, Ru/C) may be deactivated.[4] Ensure the catalyst is fresh or has been properly stored. The catalyst loading may also need optimization.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or GC to ensure the starting material is fully consumed.
-
Over-reduction: In some cases, over-reduction can lead to the formation of undesired side products.[5]
-
Reaction Conditions: Hydrogen pressure, temperature, and solvent can significantly impact the reaction outcome.[4] These parameters should be carefully controlled and optimized.
-
Q2: I am observing the formation of significant by-products. How can I minimize them?
A2: By-product formation is a common issue. Here’s how to address it based on the synthetic route:
-
Chemoenzymatic Synthesis:
-
1,4-Cyclohexanediol Formation: This occurs due to the over-reduction of the intermediate 4-hydroxycyclohexanone (B83380).[2] To minimize this, select a ketoreductase with high selectivity for the monoreduction of the diketone.
-
1,4-Cyclohexanediamine Formation: This by-product can form if the amine transaminase acts on the initial 1,4-cyclohexanedione.[2][3] Using a sequential reaction setup, where the ATA is added after the complete conversion of the diketone, can prevent this.
-
-
Catalytic Hydrogenation:
-
Isomer Formation: The primary "by-products" in this route are often the undesired stereoisomers (cis or trans). The choice of catalyst and solvent system is critical for controlling the stereoselectivity.[4]
-
Other Impurities: Incomplete reduction of the starting material or side reactions on the aromatic ring can lead to other impurities. Ensure optimal reaction conditions and monitor the reaction to completion.
-
Q3: How can I control the stereochemistry to obtain the desired cis or trans isomer?
A3: Controlling the stereoselectivity is a key challenge in this compound synthesis.
-
Chemoenzymatic Synthesis:
-
The stereochemical outcome is determined by the choice of the amine transaminase (ATA). Different ATAs exhibit different stereopreferences. For example, some ATAs are highly selective for the cis-isomer, while others can produce the trans-isomer.[2][4] Screening a panel of ATAs is often necessary to find one with the desired selectivity.
-
-
Catalytic Hydrogenation:
-
The stereoselectivity is influenced by the catalyst, solvent, and other reaction conditions.[4]
-
For example, using a Palladium-on-Carbon (Pd/C) catalyst often favors the formation of the more thermodynamically stable trans-isomer.[6]
-
In contrast, Rhodium-based catalysts may favor the cis-isomer.[6]
-
The solvent system can also play a significant role in directing the stereochemical outcome.
-
Q4: What are the best practices for purifying this compound?
A4: Purification strategies depend on the isomeric mixture and the nature of the impurities.
-
Fractional Crystallization: This is a common method for separating cis and trans isomers. The isomers often have different solubilities in various solvents, which can be exploited for separation.
-
Derivatization: The amino or hydroxyl groups can be derivatized to form compounds with different physical properties, facilitating separation by chromatography or crystallization. The protecting groups can then be removed to yield the pure isomer.[4]
-
Column Chromatography: This is a versatile technique for separating isomers and removing other impurities. The choice of stationary and mobile phases will depend on the specific properties of the compounds being separated.
Data Presentation
Table 1: Comparison of Catalytic Hydrogenation Conditions for this compound Synthesis
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Typical trans:cis Ratio | Reference |
| p-Acetamidophenol | Raney Nickel | Ethanol | 180 | 10 | 4:1 | [1] |
| p-Acetamidophenol | 5% Rh/Al₂O₃ | Ethanol | Room Temp. | 3.5 | 1:1 | [1] |
| p-Aminophenol | Raney Nickel | Acetone | 100 | 1.0-1.2 | High trans (Yield 88%) | [7] |
| Paracetamol | Pd/C | Aqueous | - | - | ~3:1 to 4:1 | [4] |
| p-Aminophenol | Ru/Al₂O₃ | Aqueous | - | - | 14:86 | [8] |
Table 2: Performance of Different Amine Transaminases in the Synthesis of this compound Isomers
| Amine Transaminase | Reaction Mode | Conversion (%) | cis:trans Ratio | By-products (%) | Reference |
| 3FCR-4 M | Sequential | 91 | 80:20 | 9 (diol) | [2] |
| ATA-200 | Sequential | 85 | 99:1 | 9 (diol), 6 (diamine) | [2] |
| ATA-234 | Sequential | 88 | 20:80 | 4 (diol) | [2] |
| Cv-ATA | - | - | 8:92 | - | [4] |
Experimental Protocols
Protocol 1: One-Pot Chemoenzymatic Synthesis of cis-4-Aminocyclohexanol
This protocol is based on a sequential one-pot reaction involving a ketoreductase (KRED) and an amine transaminase (ATA).
Materials:
-
1,4-Cyclohexanedione
-
Ketoreductase (e.g., from Lactobacillus kefir)
-
Amine Transaminase (e.g., ATA-200 for high cis-selectivity)
-
NAD(P)H cofactor
-
Cofactor regeneration system (e.g., Glucose Dehydrogenase and Glucose)
-
Pyridoxal 5'-phosphate (PLP)
-
Amine donor (e.g., Isopropylamine)
-
Phosphate (B84403) buffer (pH 7.0)
Procedure:
-
Step 1: Reduction of 1,4-Cyclohexanedione:
-
In a reaction vessel, dissolve 1,4-cyclohexanedione (e.g., 50 mM) in phosphate buffer (50 mM, pH 7.0).
-
Add the NAD(P)H cofactor (e.g., 1.0 mM) and the components of the cofactor regeneration system.
-
Initiate the reaction by adding the ketoreductase.
-
Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the conversion of 1,4-cyclohexanedione to 4-hydroxycyclohexanone by GC or HPLC.
-
-
Step 2: Transamination to cis-4-Aminocyclohexanol:
-
Once the reduction in Step 1 is complete, add the amine transaminase (e.g., ATA-200), PLP (e.g., 1 mM), and the amine donor (e.g., isopropylamine).
-
Continue to stir the reaction at the same temperature.
-
Monitor the formation of cis-4-Aminocyclohexanol.
-
-
Work-up and Purification:
-
Once the reaction is complete, terminate the reaction by adding a suitable quenching agent.
-
Extract the product with an appropriate organic solvent.
-
Purify the product by crystallization or column chromatography.
-
Protocol 2: Catalytic Hydrogenation of p-Aminophenol to trans-4-Aminocyclohexanol
This protocol describes a general procedure for the synthesis of trans-4-Aminocyclohexanol.
Materials:
-
p-Aminophenol
-
Raney Nickel
-
Acetone
-
Potassium Bicarbonate
-
Hydrogen gas
-
Nitrogen gas
Procedure:
-
Reaction Setup:
-
In a high-pressure reactor, add p-aminophenol, Raney nickel, potassium bicarbonate, and acetone.[7]
-
Purge the reactor with nitrogen gas to remove air.
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.0-1.2 MPa).[7]
-
Heat the reaction mixture to the target temperature (e.g., 100°C) with stirring.[7]
-
Maintain the reaction at this temperature and pressure for the required time (e.g., 7 hours), monitoring for the consumption of the starting material.[7]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to a safe temperature (e.g., 10°C).[7]
-
Carefully vent the excess hydrogen gas and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can be recycled for subsequent batches.[7]
-
The crude product can be crystallized from the filtrate.
-
Recrystallize the crude product from a suitable solvent (e.g., acetone) to obtain pure trans-4-Aminocyclohexanol.[7]
-
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 40525-78-8 | Benchchem [benchchem.com]
- 5. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
- 6. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 7. CN109942444B - Method for preparing trans-p-aminocyclohexanol - Google Patents [patents.google.com]
- 8. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
Technical Support Center: Synthesis of trans-4-Aminocyclohexanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of trans-4-Aminocyclohexanol, with a focus on improving yield and purity.
Troubleshooting Guide
Issue 1: Low Yield of trans-4-Aminocyclohexanol in Catalytic Hydrogenation
Question: We are experiencing low yields of the desired trans-4-Aminocyclohexanol when hydrogenating p-aminophenol derivatives. What are the potential causes and solutions?
Answer:
Low yields in the catalytic hydrogenation of p-aminophenol or its derivatives to 4-aminocyclohexanol are often linked to suboptimal reaction conditions, which can lead to incomplete conversion or the formation of side products. Here are key factors to consider:
-
Catalyst Selection and Activity: The choice of catalyst is critical. Palladium (Pd) on carbon is often used and tends to favor the formation of the trans isomer.[1] However, catalyst activity can be diminished by impurities in the starting material or solvent. Ensure the use of high-purity starting materials and solvents. If catalyst poisoning is suspected, consider pre-treating your starting material or using a fresh batch of catalyst.
-
Reaction Conditions: Temperature and pressure play a significant role. For the hydrogenation of paracetamol, temperatures around 100°C and hydrogen pressures of approximately 4.5 bar have been reported.[2] Insufficient temperature or pressure can lead to incomplete reaction. Conversely, excessively high temperatures may promote side reactions.
-
Solvent Choice: The solvent can influence the reaction pathway and selectivity. While water is a common solvent for the hydrogenation of p-acetamidophenol[2], other solvents like isopropanol (B130326) have been used with p-aminophenol to improve diastereoselectivity.[1]
Issue 2: Poor trans:cis Isomer Ratio
Question: Our synthesis is producing a mixture of cis and trans isomers with a low ratio of the desired trans product. How can we improve the stereoselectivity?
Answer:
Achieving a high trans:cis isomer ratio is a common challenge. The stereochemical outcome is highly dependent on the synthetic route and reaction parameters.
-
Catalytic Hydrogenation:
-
Catalyst: The choice of metal catalyst significantly impacts the isomer ratio. Palladium-based catalysts generally favor the more thermodynamically stable trans isomer.[1] In contrast, rhodium-based catalysts may favor the cis isomer.[1] For instance, a 50% Pd/C catalyst in water can achieve a trans/cis ratio of 3:1 to 4:1.[1] A rhodium-based catalyst has been reported to yield a trans:cis ratio of 92:8.[1]
-
Solvent and Additives: The solvent system can influence the stereoselectivity. For the hydrogenation of unprotected p-aminophenol, the addition of potassium carbonate in isopropanol has been shown to improve the diastereoselectivity to 88:12 (trans:cis).[1]
-
-
Chemoenzymatic Synthesis: This method offers high stereoselectivity.
-
Enzyme Selection: Amine transaminases (ATAs) can exhibit high selectivity for either the cis or trans isomer. For example, ATA-234 from Codexis® has been shown to have trans-selectivity, providing a cis:trans ratio of 20:80.[3] Another study reported the use of Chromobacterium violaceum ATA (Cv-ATA) to produce the trans-isomer with a diastereomeric ratio of 92:8.[3]
-
Issue 3: Difficulty in Separating trans- and cis- Isomers
Question: We are struggling to separate the trans and cis isomers of this compound effectively. What are the recommended purification methods?
Answer:
The separation of cis and trans isomers is a critical step to obtain high-purity trans-4-Aminocyclohexanol. Several methods can be employed:
-
Crystallization:
-
Cooling Crystallization: One patented method involves adjusting an aqueous solution of the isomer mixture to be alkaline (pH > 13.5) and cooling it to a temperature as low as -10°C.[2][4] The trans-4-aminocyclohexanol preferentially precipitates under these conditions.[2][4]
-
Recrystallization: Recrystallization from a suitable solvent is a common technique. Toluene and ethyl acetate (B1210297) have been used for the recrystallization of this compound derivatives.[2][5]
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique for separating the isomers. A reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water (containing 0.1% TFA) can achieve baseline separation.[3]
-
-
Derivatization and Separation: In some cases, the isomers can be derivatized to facilitate separation. For example, esterification of a cis-trans mixture of 4-acetamido-cyclohexanol with acetic anhydride, followed by recrystallization, can yield the pure trans-4-acetamido-cyclohexanol acetic ester.[5] This can then be hydrolyzed to obtain the desired trans-4-aminocyclohexanol.[5]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to trans-4-Aminocyclohexanol?
A1: The most common synthetic routes include:
-
Catalytic Hydrogenation: This typically involves the hydrogenation of the aromatic ring of p-aminophenol or its N-acetylated derivative, paracetamol, using catalysts like palladium, rhodium, or ruthenium.[3] This method often produces a mixture of cis and trans isomers.[3]
-
Chemoenzymatic Synthesis: This approach utilizes enzymes for stereoselective synthesis. A two-step enzymatic process starting from 1,4-cyclohexanedione, involving a keto reductase (KRED) and an amine transaminase (ATA), can produce either the cis or trans isomer with high selectivity depending on the chosen enzymes.[6][7]
-
Reductive Amination: Reductive amination of cyclohexanone (B45756) derivatives is another route, although controlling the stereochemistry to favor the trans product can be challenging.[1]
Q2: How can I accurately determine the purity and isomer ratio of my product?
A2: Several analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): As mentioned, reverse-phase HPLC with a C18 column is effective for separating and quantifying the cis and trans isomers.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the stereochemistry of the isomers and detect any residual solvents.[3]
-
Gas Chromatography (GC): Gas chromatography can also be used to determine the trans/cis ratio, often after derivatization of the sample.[2]
-
Mass Spectrometry (LC-MS): Liquid chromatography-mass spectrometry can be used to validate the molecular weight of the product.[3]
Q3: What are the key safety considerations when working with the synthesis of trans-4-Aminocyclohexanol?
A3: Standard laboratory safety protocols should be followed. Key considerations include:
-
Handling of Reagents: Many of the reagents used, such as p-aminophenol and hydrogenation catalysts, can be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Hydrogenation Reactions: Hydrogenation is typically carried out under pressure and involves flammable hydrogen gas. Ensure the reaction is performed in a well-ventilated area, using appropriate pressure-rated equipment and with proper safety measures in place to prevent leaks and ignition.
-
Handling of Catalysts: Some hydrogenation catalysts, particularly palladium on carbon, can be pyrophoric (ignite spontaneously in air) when dry. Handle these catalysts with care, preferably under an inert atmosphere or as a wet paste.
Data Presentation
Table 1: Comparison of Synthetic Methods for trans-4-Aminocyclohexanol
| Synthetic Method | Starting Material | Catalyst/Enzyme | Typical trans:cis Ratio | Yield | Reference |
| Catalytic Hydrogenation | p-Acetamidophenol | 50% Pd/C | 3:1 to 4:1 | Not specified | [1] |
| Catalytic Hydrogenation | p-Aminophenol | Rhodium-based | 92:8 | Not specified | [1] |
| Catalytic Hydrogenation | p-Aminophenol | Not specified | 88:12 (with K₂CO₃) | Not specified | [1] |
| Chemoenzymatic Synthesis | 1,4-Cyclohexanedione | ATA-234 | 80:20 | Not specified | [3] |
| Chemoenzymatic Synthesis | 1,4-Cyclohexanedione | Cv-ATA | 92:8 | Not specified | [3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of p-Acetamidophenol
This protocol is based on a general procedure described in the literature.[2]
Materials:
-
p-Acetamidophenol (paracetamol)
-
5% Palladium on Carbon (Pd/C) catalyst (50% water wet)
-
Deionized water
-
Hydrogen gas
-
Pressure reactor (autoclave)
Procedure:
-
Charge the pressure reactor with p-acetamidophenol and deionized water.
-
Add the 5% Pd/C catalyst. The catalyst loading should be empirically determined but is typically in the range of 1-5 mol% relative to the substrate.
-
Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4.5 bar).
-
Heat the reaction mixture to the target temperature (e.g., 100°C) with stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by taking analytical samples (if the reactor setup allows). The reaction is typically run for 24-36 hours or until no starting material is detected by GC or TLC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis- and trans-4-acetamidocyclohexanol.
-
The acetamido group can be hydrolyzed under acidic or basic conditions to yield the free aminocyclohexanol isomers.
Protocol 2: Chemoenzymatic Synthesis of trans-4-Aminocyclohexanol
This protocol is a generalized representation of a one-pot, two-enzyme system.[6][8]
Materials:
-
1,4-Cyclohexanedione
-
Keto reductase (KRED)
-
Amine transaminase (ATA) with trans-selectivity (e.g., ATA-234)
-
Amine donor (e.g., isopropylamine)
-
Cofactors (e.g., NAD(P)+ for KRED, PLP for ATA)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO) if required
Procedure:
-
Prepare a buffered solution containing 1,4-cyclohexanedione.
-
Add the necessary cofactors for both enzymes (NADP+ and PLP).
-
Add the amine donor in excess.
-
Initiate the reaction by adding the KRED and the trans-selective ATA.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC to determine the conversion of the starting material and the formation of the cis and trans products.
-
Once the reaction has reached completion or the desired conversion, stop the reaction by denaturing the enzymes (e.g., by adding a water-miscible organic solvent or by heat treatment).
-
The product can be isolated from the reaction mixture using techniques such as solid-phase extraction or crystallization.
Visualizations
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Caption: Workflow for the chemoenzymatic synthesis of trans-4-Aminocyclohexanol.
Caption: Troubleshooting logic for improving trans-4-Aminocyclohexanol synthesis.
References
- 1. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 2. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 3. This compound | 40525-78-8 | Benchchem [benchchem.com]
- 4. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 5. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]
- 6. d-nb.info [d-nb.info]
- 7. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Separation of Cis and Trans 4-Aminocyclohexanol Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the separation of cis and trans 4-Aminocyclohexanol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating cis and trans this compound isomers?
A1: The primary challenge lies in the similar physical properties of the cis and trans isomers, such as their polarity and volatility. This similarity makes separation by common techniques like distillation or simple crystallization difficult.[1][2] Controlling the stereochemistry during synthesis is also a significant hurdle, as many methods yield a mixture of both isomers.[3]
Q2: What are the most common methods for separating these isomers?
A2: The most prevalent methods for separating cis and trans this compound isomers include:
-
Fractional Crystallization: This is a widely used industrial method, often involving the crystallization of the free base or a derivatized form from a suitable solvent.[4][5]
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for both analytical and preparative separations.[1][3] Derivatization is often employed to improve separation efficiency in chromatography.[1][3]
-
Derivatization: Converting the isomers into derivatives (e.g., acetates, Boc-protected amines) can alter their physical properties, making separation by crystallization or chromatography more feasible.[6][7]
Q3: Is it possible to selectively synthesize one isomer to avoid separation issues?
A3: While challenging, selective synthesis is an area of active research. The choice of catalyst and reaction conditions during the hydrogenation of precursors like p-acetamidophenol can influence the cis:trans ratio.[3] For instance, palladium-based catalysts tend to favor the formation of the more thermodynamically stable trans isomer, while rhodium-based catalysts can be used to selectively produce the cis isomer.[3] Chemoenzymatic methods using specific amine transaminases (ATAs) also show promise for stereoselective synthesis.[7][8][9]
Troubleshooting Guides
Issue 1: Poor separation of isomers using crystallization.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent selection. | Screen a variety of solvents with different polarities. For the separation of the free base, highly alkaline aqueous solutions have been shown to be effective.[4][5] For derivatized forms like the acetate (B1210297), ethyl acetate can be a suitable solvent.[6] |
| Suboptimal crystallization temperature. | Experiment with different cooling rates and final crystallization temperatures. Cooling to temperatures as low as -10°C has been reported to improve the yield of the trans isomer from alkaline solutions.[4] |
| Co-crystallization of isomers. | Consider derivatizing the mixture to create compounds with more distinct crystal packing properties. The formation of N-acetyl derivatives is a common strategy.[6] |
Issue 2: Inadequate resolution of isomers in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Unsuitable stationary phase. | A reversed-phase C18 column is commonly used and effective for separating the isomers, especially after derivatization.[3] |
| Mobile phase composition is not optimized. | Adjust the organic modifier (e.g., acetonitrile) and aqueous phase ratio. The addition of ion-pairing agents or buffers can also improve resolution.[10] |
| Isomers have poor chromophores for UV detection. | Derivatize the isomers with a UV-active tag. Derivatization with 4-nitrobenzoyl chloride (NBD-Cl) or 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) can significantly enhance detection and separation.[1] |
Issue 3: Co-elution of isomers in GC analysis.
| Possible Cause | Troubleshooting Step |
| Standard non-polar GC column is not effective. | The cis and trans isomers of this compound may not separate on standard columns like BPX5 due to their high polarity and low volatility.[1] |
| Insufficient volatility of the analytes. | Derivatization is necessary to increase the volatility of the isomers for GC analysis.[1] |
| Use of a non-chiral stationary phase. | Employ a chiral GC column, such as one with a cyclodextrin-based stationary phase (e.g., CP Chirasil-DeX CB), which can achieve near-baseline separation of the underivatized isomers.[1] |
Data Presentation
Table 1: Influence of Hydrogenation Catalyst on Isomer Ratio
| Catalyst | Precursor | trans:cis Ratio | Reference |
| Palladium on Carbon (Pd/C) | p-Acetamidophenol | Favors trans | [3] |
| Rhodium (Rh) | p-Acetamidophenol | Favors cis | [3] |
| Ruthenium-supported | Paracetamol | Stereoselective to trans | [1] |
Table 2: Reported HPLC Conditions for Isomer Analysis
| Column | Mobile Phase | Detection | Application | Reference |
| Zorbax SB-C18 | Not specified | UV at 480 nm (after derivatization with NBD-Cl) | Determination of cis and trans isomer concentrations | [3] |
| Reversed-phase C18 | Acetonitrile (B52724)/water with 0.1% TFA | Not specified | Purity assessment of trans-4-Aminocyclohexanol | [3] |
| Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified | Analysis of this compound | [10] |
Experimental Protocols
Protocol 1: Separation of trans-4-Aminocyclohexanol by Crystallization from Alkaline Solution
This protocol is based on the principle of reducing the solubility of the trans isomer in a highly alkaline aqueous solution.
-
Dissolution: Prepare an aqueous solution of the cis/trans this compound isomer mixture. The concentration of the aminocyclohexanols should be at least 0.5 mol/L.
-
Alkalinization: Adjust the concentration of hydroxide (B78521) ions (e.g., using NaOH or KOH) in the solution to at least 2 mol/L. This will increase the pH significantly.
-
Heating (Optional): If starting from an acetylated precursor, heat the alkaline solution to 90-120°C to ensure complete hydrolysis.
-
Cooling and Crystallization: Cool the alkaline solution slowly. For improved yields, cool to a temperature of -10°C. The trans-4-Aminocyclohexanol will preferentially crystallize out of the solution.[4]
-
Isolation: Collect the precipitated crystals by filtration.
-
Washing and Drying: Wash the crystals with a minimal amount of cold water and dry them under vacuum.
Protocol 2: Analytical Separation of Isomers by HPLC after Derivatization with NBD-Cl
This protocol is suitable for the quantitative analysis of the cis and trans isomer ratio in a sample.
-
Sample Preparation: Dilute the reaction sample containing the this compound isomers in a suitable buffer (e.g., 50 mM HEPES buffer, pH 7.5).[1]
-
Derivatization: Add 4-chloro-7-nitrobenzo-2-oxa-1,3-diazol (NBD-Cl) to the diluted sample. The reaction will proceed to form fluorescent derivatives of the amino alcohols.
-
Extraction (Optional for increased sensitivity): The derivatized products can be extracted with dichloromethane (B109758) to concentrate them and remove excess reagent.[1]
-
HPLC Analysis:
-
Column: Use a reversed-phase C18 column (e.g., Zorbax SB-C18).[3]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Set the UV or fluorescence detector to monitor the absorbance of the NBD derivatives at 480 nm. The NBD-Cl reagent itself absorbs at a different wavelength (e.g., 342 nm), allowing for selective detection of the derivatized isomers.[1]
-
-
Quantification: Determine the concentration of each isomer based on the peak areas in the chromatogram and a calibration curve prepared with known standards.
Visualizations
Caption: Workflow for separating cis/trans this compound.
Caption: Troubleshooting decision tree for isomer separation.
References
- 1. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 2. guidechem.com [guidechem.com]
- 3. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 4. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 5. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 6. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]
- 7. This compound | 40525-78-8 | Benchchem [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Navigating 4-Aminocyclohexanol Reactions: A Technical Guide to Minimizing Side Product Formation
Technical Support Center
Welcome to the technical support center for 4-Aminocyclohexanol reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find answers to frequently asked questions and detailed guides to minimize the formation of unwanted side products, ensuring higher yields and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The primary side products depend on the synthetic route employed. In the enzymatic synthesis starting from 1,4-cyclohexanedione (B43130), the main impurities are 1,4-cyclohexanediol (B33098) and 1,4-cyclohexanediamine.[1][2][3] During the hydrogenation of p-aminophenol derivatives, the formation of the undesired stereoisomer (e.g., cis-4-aminocyclohexanol when the trans isomer is desired) is a major issue.[4] Over-reduction of the aromatic ring or other functional groups can also occur.[5] In derivatization reactions, such as bromination, over-bromination and oxidation by-products can be formed.[4]
Q2: How can I control the stereoselectivity to favor the trans isomer of this compound?
A2: Achieving high trans selectivity is a common challenge. In catalytic hydrogenation of p-aminophenol or its derivatives, the choice of catalyst and support is critical. Rhodium (Rh) and Ruthenium (Ru) catalysts are often employed for this purpose.[4] The reaction conditions, including solvent, temperature, and pressure, also significantly influence the cis/trans ratio.[4] For enzymatic synthesis, specific amine transaminases (ATAs) that exhibit trans-selectivity are available. For example, ATA-234 from Codexis® can yield a cis:trans ratio of 20:80 under optimized conditions, while Chromobacterium violaceum ATA (Cv-ATA) has been reported to produce the trans-isomer with a diastereomeric ratio of 92:8.[4]
Q3: What strategies can be employed to prevent the formation of diol and diamine impurities in enzymatic synthesis?
A3: The key to preventing diol and diamine formation lies in the selection of highly regioselective enzymes.[1][3] The synthesis from 1,4-cyclohexanedione can be performed in a one-pot, two-step cascade. The first step involves the selective mono-reduction of the diketone to 4-hydroxycyclohexanone (B83380) using a ketoreductase (KRED). A KRED that does not efficiently reduce the hydroxyketone intermediate to the diol is crucial.[3] In the second step, a stereoselective amine transaminase (ATA) converts the hydroxyketone to the desired this compound isomer. This ATA should not act on the initial diketone substrate to avoid the formation of 4-aminocyclohexanone (B1277472) and the subsequent diamine by-product.[1][3]
Q4: Can protecting groups help in minimizing side reactions?
A4: Yes, protecting groups are a valuable tool. For instance, during the hydrogenation of p-nitrophenol, the use of a Boc (tert-Butoxycarbonyl) protecting group can lead to a high yield (87%) and a good diastereomeric ratio (90:10 trans:cis) of the protected trans-4-aminocyclohexanol on a multigram scale.[4] In reactions involving other functional groups on the this compound scaffold, such as bromination, temporarily protecting the hydroxyl group (e.g., through acetylation) can prevent oxidation side reactions.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound Isomer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Stereoselectivity | Optimize reaction conditions (catalyst, solvent, temperature, pH) for stereoselectivity.[2][4] For enzymatic reactions, screen different stereocomplementary amine transaminases (ATAs).[1] | Increased diastereomeric ratio in favor of the target isomer. |
| Side Product Formation | In enzymatic synthesis, ensure the use of regioselective ketoreductases (KREDs) and ATAs to prevent diol and diamine formation.[1][3] For other reactions, consider using protecting groups for the amino or hydroxyl functions.[4] | Reduction in the percentage of identified side products. |
| Catalyst Inactivity | For catalytic hydrogenations, ensure the catalyst is not poisoned and is used in the correct loading. Consider catalyst screening to find the most effective one.[4][6] | Improved conversion of the starting material. |
Issue 2: Presence of 1,4-Cyclohexanediol and/or 1,4-Cyclohexanediamine Impurities in Enzymatic Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of Enzyme Regioselectivity | The selected KRED may be further reducing the 4-hydroxycyclohexanone intermediate to 1,4-cyclohexanediol. The ATA may be acting on the 1,4-cyclohexanedione starting material, leading to the formation of 4-aminocyclohexanone which is then converted to 1,4-cyclohexanediamine. | Screen for a KRED that selectively reduces the diketone but not the hydroxyketone.[3] Select an ATA that is specific for the hydroxyketone intermediate and does not react with the diketone.[1][3] |
| Cross-Reactivity in One-Pot Cascade | Incompatibility of reaction conditions for the two enzymatic steps can lead to side reactions. | Optimize the reaction buffer, pH, and temperature to ensure both the KRED and ATA function optimally and selectively in a sequential one-pot setup.[2] |
Experimental Protocols
Protocol 1: Enzymatic One-Pot Synthesis of cis- or trans-4-Aminocyclohexanol
This protocol is based on the chemoenzymatic cascade reaction starting from 1,4-cyclohexanedione.
Step 1: Monoreduction of 1,4-Cyclohexanedione
-
Prepare a reaction mixture containing 1,4-cyclohexanedione (50 mM) in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).[1]
-
Add NAD(P)+ (1.0 mM) and a co-substrate for cofactor regeneration (e.g., isopropanol, 100 mM).[1]
-
Initiate the reaction by adding a regioselective ketoreductase (KRED).
-
Incubate at a controlled temperature (e.g., 30°C) with agitation until the desired conversion to 4-hydroxycyclohexanone is achieved, monitored by GC or HPLC.[1]
Step 2: Transamination of 4-Hydroxycyclohexanone
-
Once the first step is complete, add a stereoselective amine transaminase (ATA) specific for the desired cis or trans isomer.
-
Add an amine donor (e.g., isopropylamine).
-
Adjust the pH if necessary to optimize the ATA activity.
-
Continue the incubation until the conversion of 4-hydroxycyclohexanone to this compound is complete, monitored by GC or HPLC.
Visualizing Reaction Pathways and Workflows
References
Troubleshooting guide for the catalytic hydrogenation of p-nitrophenol to 4-aminocyclohexanol
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of p-nitrophenol to 4-aminocyclohexanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction Chemistry and Pathways
The conversion of p-nitrophenol to this compound is a two-step hydrogenation process. The first step involves the reduction of the nitro group to an amine, yielding p-aminophenol. The second, more challenging step, is the hydrogenation of the aromatic ring to a cyclohexane (B81311) ring.
Q1: My reaction has stopped after forming p-aminophenol, and the aromatic ring is not being reduced. What could be the issue?
A1: Incomplete hydrogenation of the aromatic ring is a common problem. Several factors could be at play:
-
Catalyst Choice: The catalyst used for nitro group reduction (e.g., Pd/C) may not be optimal for aromatic ring hydrogenation. Rhodium (Rh) and Ruthenium (Ru) based catalysts are often more effective for phenol (B47542) ring hydrogenation.[1][2][3] A combination of catalysts or a bifunctional catalyst might be necessary.
-
Reaction Conditions: Aromatic ring hydrogenation typically requires more forcing conditions than nitro group reduction. This includes higher hydrogen pressure, higher temperatures, and longer reaction times.
-
Catalyst Deactivation: The catalyst may have become deactivated. This can be caused by impurities in the starting materials or solvent, or by sintering of the metal particles at high temperatures.[4][5]
Q2: I am observing low yields of this compound. What are the potential causes and solutions?
A2: Low yields can stem from several issues throughout the experimental process:
-
Incomplete Reaction: As addressed in Q1, the reaction may not be going to completion. Consider optimizing reaction conditions (temperature, pressure, time) and catalyst selection.
-
Side Reactions: Several side reactions can occur, reducing the yield of the desired product. A common byproduct is cyclohexylamine, formed through the hydrodeoxygenation (loss of the hydroxyl group) of this compound. Other byproducts can include polymeric materials.
-
Product Loss During Workup: this compound is water-soluble, which can lead to losses during aqueous workup and extraction. Careful optimization of the extraction and purification protocol is crucial.
Q3: I am struggling with poor selectivity, obtaining a mixture of cis and trans isomers of this compound. How can I improve the stereoselectivity?
A3: Controlling the stereochemistry to favor the desired trans isomer is a critical aspect of this synthesis.
-
Catalyst Influence: The choice of catalyst has a significant impact on the cis/trans ratio. Palladium (Pd) catalysts supported on alumina (B75360) or carbon tend to favor the formation of the more thermodynamically stable trans-isomer.[3] Conversely, Rhodium (Rh) catalysts can show a preference for the cis-isomer.[1][3]
-
Solvent and Additives: The solvent system can influence selectivity. For instance, conducting the hydrogenation of p-aminophenol in a ketone solvent like acetone (B3395972) has been reported to yield a high trans-to-cis ratio.[6] The addition of certain carbonates or sulfates can also promote the formation of the trans isomer.[6]
Q4: My catalyst seems to have lost its activity after one or two runs. What are the likely causes of deactivation and how can I prevent it?
A4: Catalyst deactivation is a frequent challenge in catalytic hydrogenation.
-
Poisoning: Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons. Sulfur and nitrogen compounds are common poisons for noble metal catalysts. Ensure high-purity reagents and proper purification of starting materials.
-
Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate into larger particles, reducing the active surface area. This process, known as sintering or aging, leads to a loss of activity.[5] Avoid excessively high reaction temperatures.
-
Fouling/Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[5] This is more common at higher temperatures and with certain substrates.
-
Leaching: The active metal may leach from the support into the reaction medium, leading to a permanent loss of catalyst.
To mitigate deactivation, ensure the use of pure reagents, operate at the lowest effective temperature, and consider catalyst regeneration procedures if applicable.
Experimental Protocols
Catalytic Hydrogenation of p-Aminophenol to trans-4-Aminocyclohexanol
This protocol is adapted from patent literature and provides a starting point for laboratory synthesis.[6]
Materials:
-
p-Aminophenol
-
Acetone (or other ketone solvent)
-
5% Platinum on carbon (Pt/C) or Raney Nickel
-
Potassium carbonate (or other carbonate/sulfate additive)
-
Hydrogen gas
-
Nitrogen gas
-
Autoclave/high-pressure reactor
Procedure:
-
Charge the autoclave with p-aminophenol, acetone, the catalyst, and the additive. A typical molar ratio of p-aminophenol to additive to catalyst might be 1:0.1:0.0002.[6]
-
Seal the reactor and purge several times with nitrogen to remove air, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0-1.2 MPa).[6]
-
Heat the reaction mixture to the target temperature (e.g., 100°C) with stirring.[6]
-
Maintain the reaction at temperature and pressure for a sufficient time (e.g., 7 hours), monitoring hydrogen uptake.[6]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be obtained by crystallization from the filtrate, often by cooling to 0-10°C.[6]
-
The crude product can be recrystallized from a suitable solvent (e.g., acetone) to yield pure trans-4-aminocyclohexanol.[6]
Data Presentation
Table 1: Influence of Catalyst on the Hydrogenation of 4-Aminophenol (B1666318)
| Catalyst (Ru-M/Al₂O₃) | Promoter Metal (M) | Conversion of 4-Aminophenol (%) | Selectivity to this compound (%) |
| Catalyst 1 | Rh | >99 | >98 |
| Catalyst 2 | Pd | >99 | ~97 |
| Catalyst 3 | Pt | >99 | ~97 |
| Conventional Ru/Al₂O₃ | - | <95 | <90 |
Data adapted from patent CN114436865A. The patent suggests that for the catalytic hydrogenation of 4-aminophenol to this compound, the promoter metals enhance the performance of the main Ru catalyst, with Rh showing the best results.
Table 2: Effect of Reaction Conditions on the Hydrogenation of 4-Aminophenol
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Reaction Pressure | 1 MPa | 4 MPa | 6 MPa | 4 MPa is optimal. Lower pressure leads to incomplete reaction, while higher pressure does not significantly improve the reaction. |
| Reaction Temperature | 100°C | 120-150°C | >160°C | 120-150°C is preferred. Higher temperatures can decrease the proportion of the desired trans-isomer. |
| Hydrogen to 4-Aminophenol Ratio (mass) | < 5:1 | 5-15:1 | > 20:1 | An excess of hydrogen can negatively affect conversion and the cis/trans ratio. |
Data and interpretations are based on the examples provided in patent CN114436865A.
Visualizations
Caption: Reaction pathway for the catalytic hydrogenation of p-nitrophenol.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective hydrogenation of phenols to cyclohexanols catalyzed by robust solid NHC–Rh coordination assemblies in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. CN109942444B - Method for preparing trans-p-aminocyclohexanol - Google Patents [patents.google.com]
Technical Support Center: Overcoming Stability Challenges of 4-Aminocyclohexanol
This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues of 4-Aminocyclohexanol under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential degradation pathways, stabilization strategies, and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concerns for this compound in aqueous solutions revolve around its two functional groups: the amino group and the hydroxyl group. The amino group is susceptible to oxidation and reactions with aldehydes or ketones. The hydroxyl group can undergo dehydration, particularly under acidic conditions and at elevated temperatures. The overall stability is highly dependent on the pH, temperature, and presence of oxidizing agents or other reactive species in the solution.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution plays a critical role in the stability of this compound. The predicted pKa of the protonated amino group is approximately 10.5.
-
Acidic pH (pH < 4): In acidic conditions, the amino group is protonated (-NH3+), which generally protects it from oxidation. However, the hydroxyl group can be protonated, making it a good leaving group and facilitating acid-catalyzed dehydration to form cyclohexene (B86901) derivatives.
-
Neutral to Mildly Alkaline pH (pH 7-9): In this range, a significant portion of the amino group is in its free base form (-NH2), which is more susceptible to oxidation.
-
Strongly Alkaline pH (pH > 10): At high pH, the free amino group predominates, increasing the risk of oxidation. However, the hydroxyl group is less likely to be protonated and undergo dehydration.
Q3: What are the likely degradation products of this compound?
A3: Based on the functional groups present, the following degradation products are plausible:
-
Dehydration Products: Under acidic conditions, dehydration of the alcohol can lead to the formation of cyclohexeneamine.
-
Oxidation Products: The amino group can be oxidized to form various products, including hydroxylamines, nitroso compounds, or imines, which may further react or polymerize, leading to discoloration (e.g., turning yellow or brown).
-
Deamination Products: While less common under typical storage conditions, deamination to form 4-hydroxycyclohexanone (B83380) can occur, especially under specific enzymatic or harsh chemical conditions.[1][2]
Q4: My this compound solution has turned yellow/brown. What is the likely cause?
A4: Discoloration, particularly a yellow or brown hue, is often indicative of oxidation of the amino group. This is more likely to occur at neutral to alkaline pH where the amino group is in its free base form and exposed to oxygen. The presence of trace metal ions can catalyze this oxidation. To mitigate this, consider the following:
-
Use an inert atmosphere: Purge your solutions and storage containers with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Control the pH: Storing the compound in a mildly acidic buffer (e.g., pH 4-6) where the amino group is protonated can enhance its stability against oxidation.
-
Use antioxidants: The addition of a small amount of an antioxidant may help prevent oxidation. However, the compatibility of the antioxidant with your experimental system must be verified.
-
Purify your solvents: Ensure solvents are free from peroxides and metal ion impurities.
Q5: I am observing precipitation in my this compound solution. What should I do?
A5: Precipitation could be due to several factors:
-
Solubility Issues: Check the solubility of this compound in your chosen solvent system at the concentration you are using. Changes in temperature can also affect solubility.
-
pH-dependent solubility: The protonated form (at low pH) is generally more water-soluble than the free base. If the pH of your solution has shifted, it could lead to precipitation.
-
Formation of an insoluble salt: If other ions are present in your solution, an insoluble salt of this compound may have formed.
-
Degradation Product Precipitation: A degradation product that is less soluble than the parent compound may be precipitating out of solution.
To troubleshoot, you can try to re-dissolve the precipitate by adjusting the pH or temperature, or analyze the precipitate to identify its composition.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency / Unexpected Results | Degradation of this compound. | 1. Verify Solution Age and Storage: Use freshly prepared solutions whenever possible. Confirm that stored solutions have been kept under appropriate conditions (e.g., protected from light, at the correct temperature). 2. Perform Stability Check: Analyze the solution using a validated stability-indicating analytical method (e.g., HPLC) to quantify the amount of intact this compound. 3. Optimize Storage Conditions: If degradation is confirmed, adjust storage conditions by controlling pH, temperature, and light exposure. Consider storage under an inert atmosphere. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | 1. Characterize New Peaks: Use techniques like LC-MS to identify the mass of the new peaks and propose potential structures. 2. Conduct Forced Degradation Studies: Systematically expose this compound to acidic, alkaline, oxidative, and photolytic stress conditions to see if the same degradation products are formed. This can help in identifying the degradation pathway.[3] 3. Optimize Analytical Method: Ensure your analytical method is capable of separating all relevant degradation products from the parent peak. |
| Change in pH of the Solution | Degradation leading to acidic or basic byproducts. For example, deamination can release ammonia, increasing the pH. | 1. Monitor pH: Regularly check the pH of your solutions. 2. Use Buffers: Employ a suitable buffer system to maintain a stable pH. The choice of buffer should be based on the desired pH and compatibility with your experimental setup. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours, protected from light.
-
Photostability: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC method (e.g., C18 column with a gradient of a buffered mobile phase and acetonitrile, with UV detection).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
Use LC-MS to obtain mass information for the degradation products to aid in their identification.
Visualizations
Caption: Inferred degradation pathways of this compound under acidic and alkaline conditions.
Caption: General experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound stability issues.
References
Technical Support Center: Purification of 4-Aminocyclohexanol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-aminocyclohexanol using recrystallization techniques. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound?
A1: this compound is typically a white to off-white crystalline solid.[1] It may also appear as a light yellow or light orange powder.
Q2: What are the key physical properties of this compound?
A2: Key physical properties include a melting point range of 108-113 °C and solubility in polar solvents.[1][2]
Q3: In which solvents is this compound soluble?
A3: this compound exhibits good solubility in polar solvents such as water, ethanol, and methanol (B129727) due to the presence of both a hydroxyl and an amino group, which facilitate hydrogen bonding.[3] It is also reported to be soluble in chloroform (B151607) and slightly soluble in methanol.[1] Other potential solvents mentioned for recrystallization include toluene (B28343), ethyl ether, dioxane, and petroleum ether.[4]
Q4: What are some common impurities in this compound?
A4: Common impurities can include the cis-isomer of this compound, unreacted starting materials from the synthesis, and residual solvents. The starting materials and byproducts will depend on the synthetic route used to prepare the compound.
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [1][3][5] |
| Ethanol | Soluble | [3] |
| Methanol | Soluble/Slightly Soluble | [1][3] |
| Chloroform | Soluble | [1] |
| Toluene | Soluble when hot | [4] |
| Ethyl Ether | Mentioned as a potential solvent | [4] |
| Dioxane | Mentioned as a potential solvent | [4] |
| Petroleum Ether | Mentioned as a potential solvent | [4] |
Experimental Protocols
Protocol 1: Recrystallization of trans-4-Aminocyclohexanol from Toluene
This protocol is adapted from a patented procedure and is suitable for the purification of trans-4-aminocyclohexanol.[4]
Materials:
-
Crude trans-4-aminocyclohexanol
-
Toluene
-
Activated carbon
-
Heating mantle with magnetic stirrer
-
Erlenmeyer flask
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Drying oven
Procedure:
-
Dissolution: Place the crude trans-4-aminocyclohexanol in an Erlenmeyer flask equipped with a magnetic stir bar. Add a sufficient amount of toluene to suspend the solid.
-
Heating to Reflux: Heat the suspension to reflux with stirring. Continue adding toluene in portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the solute) to the hot solution.
-
Hot Filtration: Reheat the solution to reflux for 5-10 minutes. Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities. It is crucial to keep the solution hot during filtration to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be further cooled in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40 °C) until a constant weight is achieved.[4]
Troubleshooting Guides
Problem 1: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, and the solution is not saturated.
-
Solution: Reheat the solution and evaporate some of the solvent to concentrate the solution. Allow it to cool again.[6]
-
-
Possible Cause: The solution is supersaturated.
-
Possible Cause: The cooling process is too slow, or the cooling temperature is not low enough.
-
Solution: After the solution has reached room temperature, place the flask in an ice bath to further decrease the solubility and promote crystallization.
-
Problem 2: The product "oils out" instead of forming crystals.
-
Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, and the solution is supersaturated at a temperature above the melting point.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Using a solvent with a lower boiling point may also be beneficial.[8]
-
-
Possible Cause: The presence of significant impurities can lower the melting point of the mixture.
-
Solution: Consider pre-purifying the crude material by another method, such as a column chromatography pre-filtration, before recrystallization. If the solution is colored, using activated carbon can help remove some impurities.
-
Problem 3: The yield of recovered crystals is low.
-
Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.
-
Solution: Before filtering, ensure the solution is cooled sufficiently to minimize solubility. To check for product in the filtrate, a small sample can be evaporated to see if a significant residue remains. If so, concentrating the filtrate and cooling can yield a second crop of crystals.
-
-
Possible Cause: Premature crystallization occurred during hot filtration.
-
Solution: Ensure the funnel and filter paper are pre-heated with hot solvent before filtering the solution. Keep the solution at or near its boiling point during the filtration process.
-
-
Possible Cause: The crystals were washed with solvent that was not cold enough, leading to re-dissolving of the product.
-
Solution: Always use ice-cold solvent to wash the crystals on the filter paper, and use a minimal amount.[7]
-
Problem 4: The purified crystals are still colored.
-
Possible Cause: The colored impurity has similar solubility properties to this compound.
-
Solution: Use activated carbon during the recrystallization process. Ensure the activated carbon is thoroughly removed by hot filtration. A second recrystallization may be necessary.
-
-
Possible Cause: The compound itself is slightly colored, or it degrades upon heating.
-
Solution: Minimize the time the solution is kept at high temperatures. Consider using a lower boiling point solvent if possible.
-
Visualization
Troubleshooting Workflow for this compound Recrystallization
Caption: A flowchart illustrating the troubleshooting steps for common issues encountered during the recrystallization of this compound.
References
- 1. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]
- 2. trans-4-Aminocyclohexanol, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Page loading... [wap.guidechem.com]
- 4. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 5. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Recrystallization [wiredchemist.com]
Technical Support Center: Optimizing Stereoselective 4-Aminocyclohexanol Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 4-Aminocyclohexanol.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.
Question 1: I am getting a poor diastereomeric ratio (low stereoselectivity). How can I improve the selectivity for my target cis or trans isomer?
Answer: Low stereoselectivity is a common challenge and is primarily influenced by the choice of catalyst, starting material, and reaction conditions.
-
Catalyst Selection is Critical: The catalyst has the most significant impact on the stereochemical outcome.
-
For trans-4-Aminocyclohexanol , Palladium (Pd)-based catalysts, particularly in aqueous systems, are known to preferentially yield the trans isomer.[1][2] Some biocatalysts, like the amine transaminase ATA-234, have also shown good trans-selectivity, achieving cis:trans ratios of 20:80.[1]
-
For cis-4-Aminocyclohexanol , Ruthenium (Ru) catalysts often favor the formation of the cis product.[1][3] For example, hydrogenating p-aminophenol with a Ru/Al₂O₃ catalyst can yield up to 86% of the cis isomer.[3] Enzymatic routes using specific keto reductases (KREDs) and amine transaminases (ATAs) have demonstrated excellent cis-selectivity (>98:2).[4] A Raney nickel catalyst has also been used to obtain >99% selectivity for cis isomers in a continuous flow process.[5]
-
-
Review Your Starting Material: The precursor can influence the final isomer ratio. The most common precursors are p-acetamidophenol (paracetamol), p-aminophenol, and 1,4-cyclohexanedione (B43130).[1][3][4] Hydrogenation of paracetamol often yields a mixture of isomers that requires subsequent separation.[2][3]
-
Optimize Reaction Conditions: Solvent and temperature can alter the diastereomeric ratio. The choice of an aqueous or alcoholic solvent system can affect catalyst performance and the resulting isomer ratio.[3]
Below is a workflow to troubleshoot poor stereoselectivity:
Question 2: My reaction yield is unexpectedly low. What are the potential causes?
Answer: Low yields can stem from several factors, including incomplete reactions, catalyst deactivation, or the formation of unwanted side products.
-
Incomplete Conversion: Ensure sufficient reaction time, temperature, and hydrogen pressure, especially for catalytic hydrogenations.[6] Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC) to confirm the disappearance of the starting material.
-
Catalyst Deactivation: The catalyst may lose activity during the reaction. For hydrogenation reactions, ensure the catalyst is properly activated and handled under inert conditions if necessary.[6] The presence of impurities in the starting material or solvent can poison the catalyst. In biocatalytic routes, ensure the pH, temperature, and substrate concentration are within the optimal range for enzyme stability and activity.[7]
-
Side Product Formation: Undesired side reactions can consume your starting material. For instance, during the hydrogenation of p-aminophenol, the hydroxyl group can sometimes be cleaved, leading to the formation of cyclohexylamine.[6] In enzymatic syntheses from 1,4-cyclohexanedione, over-reduction can lead to 1,4-cyclohexanediol, or a second amination can produce 1,4-cyclohexanediamine.[4][7] Choosing a highly selective catalyst is key to minimizing these by-products.[4]
Question 3: I am observing significant by-product formation. How can I minimize it?
Answer: By-product formation is typically due to a lack of catalyst selectivity or non-optimized reaction conditions.
-
For Catalytic Hydrogenation:
-
Dehydroxylation Products (e.g., Cyclohexylamine): This occurs from the hydrogenolysis of the C-O bond. Adding a co-catalyst or "promoter" can sometimes suppress this side reaction. For example, adding Rh, Pd, Pt, or Ni as a promoter to a Ru/Al₂O₃ catalyst has been shown to inhibit side reactions.[6]
-
-
For Enzymatic Synthesis (from 1,4-cyclohexanedione):
-
Diol Formation (1,4-cyclohexanediol): This results from the keto reductase (KRED) reducing both carbonyl groups instead of just one. The key is to find a highly regioselective KRED that efficiently discriminates between the diketone and the desired hydroxyketone intermediate.[4]
-
Diamine Formation (1,4-cyclohexanediamine): This occurs if the amine transaminase (ATA) acts on the diketone starting material or the aminoketone intermediate.[4] The solution is to select an ATA that shows high specificity for the hydroxyketone intermediate.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to stereoselective this compound?
A1: The two predominant routes are the catalytic hydrogenation of aromatic precursors and one-pot enzymatic synthesis.
-
Catalytic Hydrogenation: This conventional method typically starts from p-aminophenol or its N-acetylated derivative, paracetamol.[1] The aromatic ring is hydrogenated using catalysts like Ruthenium, Palladium, or Rhodium on a support such as carbon or alumina.[1][3] The stereoselectivity is heavily dependent on the chosen metal catalyst.[1]
-
Enzymatic Synthesis: A modern approach uses a chemoenzymatic or fully enzymatic cascade starting from 1,4-cyclohexanedione.[4] This involves a two-step process: a regioselective reduction of one ketone group by a keto reductase (KRED) to form 4-hydroxycyclohexanone, followed by a stereoselective amination by an amine transaminase (ATA) to yield the final product.[4][8] This method offers high selectivity and avoids harsh reaction conditions.[9]
Q2: How can I effectively separate the cis and trans isomers if my synthesis produces a mixture?
A2: Separating the final isomers is a critical downstream process when a mixture is formed. The most common methods are fractional crystallization and derivatization.
-
Fractional Crystallization: This technique exploits differences in the solubility of the two isomers or their salts in a specific solvent. By carefully cooling a saturated solution, one isomer can be induced to crystallize out while the other remains in solution.[2][3]
-
Derivatization: This strategy involves chemically modifying the isomers to create new compounds with more distinct physical properties (e.g., boiling point, solubility), which facilitates their separation by standard techniques like crystallization or chromatography.[1] After separation, the derivative can be converted back to the pure aminocyclohexanol isomer.
Data Presentation: Catalyst Performance
The tables below summarize quantitative data on the performance of various catalytic systems for the synthesis of this compound.
Table 1: Performance of Hydrogenation Catalysts
| Catalyst | Precursor | Solvent | Temp. (°C) | Pressure (bar) | Isomer Ratio (trans:cis) | Reference(s) |
|---|---|---|---|---|---|---|
| 5% Pd/C | Paracetamol | Aqueous | 98-110 | 4.5 | ~80:20 | [3] |
| 5% Rh/Al₂O₃ | Paracetamol | Ethanol | RT | ~3.5 | ~50:50 | [3] |
| Ru/Al₂O₃ | p-Aminophenol | Aqueous | N/A | N/A | 14:86 | [3] |
| Ru-Rh/Al₂O₃ | 4-Aminophenol | THF | 120-150 | 3.0-5.0 | High trans selectivity (>99.5%) |[6] |
Note: N/A indicates data not available in the cited sources.
Table 2: Performance of Biocatalysts in One-Pot Synthesis
| Enzyme System | Substrate | Key Outcome | Diastereomeric Ratio (cis:trans) | Reference(s) |
|---|---|---|---|---|
| LK-KRED + ATA-200 | 1,4-Cyclohexanedione | High conversion, excellent cis selectivity | >99:1 | [4] |
| LK-KRED + ATA-251 | 1,4-Cyclohexanedione | High conversion, excellent cis selectivity | >99:1 | [4] |
| KRED + ATA-234 | 1,4-Cyclohexanedione | Moderate trans selectivity | 20:80 | [1] |
| KRED + C. violaceum ATA | 1,4-Cyclohexanedione | Good trans selectivity | 8:92 |[1] |
Note: LK-KRED refers to Lactobacillus kefir keto reductase.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Paracetamol to yield a trans-enriched Isomer Mixture
This protocol is adapted from patent literature describing a common industrial approach.[2][3]
-
Reactor Setup: Charge a suitable pressure vessel with paracetamol (p-acetamidophenol) and an aqueous solution (e.g., 150g paracetamol in 1L of water).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Palladium on Carbon, ~5-10% w/w relative to paracetamol).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to approximately 4.5 bar. Heat the mixture to 100-110°C with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction for 24-36 hours, or until the starting material is no longer detectable by a suitable analytical method (e.g., GC or HPLC).
-
Work-up: Cool the reactor to 30-40°C and vent the hydrogen. Filter the reaction mixture to remove the catalyst. The resulting aqueous solution contains 4-acetamidocyclohexanol with a trans:cis ratio of approximately 80:20.
-
Hydrolysis & Isolation: Add a strong base (e.g., 20% sodium hydroxide (B78521) solution) to the filtrate and heat to 90-120°C to hydrolyze the acetyl group. Upon cooling, trans-4-aminocyclohexanol will preferentially crystallize from the alkaline solution and can be isolated by filtration.
Protocol 2: One-Pot Enzymatic Synthesis of cis-4-Aminocyclohexanol
This protocol is based on the biocatalytic cascade developed by Sviatenko et al.[4][7]
-
Reaction Buffer: Prepare a 50 mM sodium phosphate (B84403) buffer (pH 7.0).
-
Reagent Preparation: In the reaction buffer, dissolve 1,4-cyclohexanedione (e.g., 50 mM), NAD(P)⁺ (1.0 mM), and a suitable amine donor for the transaminase (e.g., isopropylamine).
-
Enzyme Addition: Add the selected keto reductase (e.g., cell lysate containing Lactobacillus kefir KRED) and a cis-selective amine transaminase (e.g., ATA-200 or ATA-254) to the reaction mixture.
-
Reaction Conditions: Incubate the reaction at 30°C with agitation (e.g., 700 rpm) in a sealed vessel.
-
Reaction Monitoring: Monitor the conversion of 1,4-cyclohexanedione and the formation of cis-4-aminocyclohexanol over 12-24 hours using GC or LC-MS.
-
Work-up: Once the reaction reaches completion, the product can be extracted from the aqueous phase using a suitable organic solvent after adjusting the pH. Further purification can be achieved by chromatography if necessary.
References
- 1. This compound | 40525-78-8 | Benchchem [benchchem.com]
- 2. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 3. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. CN114436865A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
Managing hygroscopic nature of 4-Aminocyclohexanol during storage and handling
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of 4-Aminocyclohexanol during storage and handling. Adherence to these protocols is critical for ensuring the compound's integrity, experimental reproducibility, and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? this compound (CAS No: 27489-62-9) is a versatile organic compound that exists as a white to light yellow crystalline powder.[1][2] Its bifunctional nature, containing both an amino and a hydroxyl group, makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for producing active pharmaceutical ingredients (APIs) like Ambroxol hydrochloride.[1][2]
Q2: What does it mean that this compound is "hygroscopic"? Hygroscopic means the substance has a strong tendency to absorb moisture directly from the surrounding atmosphere.[3] If not stored in a tightly sealed container, this compound will readily take up water vapor from the air, which can alter its physical and chemical properties.[3][4]
Q3: How can I visually identify if my this compound has absorbed moisture? Fresh, dry this compound should be a free-flowing crystalline powder.[1][2] Signs of moisture absorption include:
-
Clumping: The powder begins to stick together, forming lumps.
-
Caking: The material becomes a solid or semi-solid mass.
-
"Mushy" or "Waxy" Texture: In cases of significant moisture absorption, the powder may lose its crystalline appearance and become paste-like.[5]
Q4: What are the consequences of using this compound that has been compromised by moisture? Using moisture-laden this compound can severely impact experimental outcomes:
-
Inaccurate Stoichiometry: The measured weight of the compound will include an unknown amount of water, leading to errors in molar calculations and incorrect reagent ratios.
-
Chemical Degradation: Water can participate in or catalyze degradation pathways, leading to the formation of impurities and reducing the compound's purity.[4][6][7]
-
Reaction Failure: Moisture can react with sensitive reagents (e.g., organometallics, acid chlorides) or alter the solvent environment, potentially inhibiting or stopping a desired chemical reaction.
-
Poor Product Performance: In drug development, moisture can affect the stability, dissolution rate, and bioavailability of the final product.[6]
Q5: How should I properly store this compound? Proper storage is the most critical step in preventing moisture absorption. The compound should be stored in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][3][8][9] For long-term storage, refrigeration (2–8 °C) under an inert atmosphere is often recommended.[1]
Troubleshooting Guide
Q6: My this compound has formed solid clumps. Can I still use it? This is a clear indication of moisture absorption. Using the material as-is will lead to inaccurate measurements and potential reaction failures. It is strongly recommended to dry the compound before use. Please refer to the Experimental Protocol for Drying this compound below. If drying is not feasible, a new, unopened container should be used for sensitive applications.
Q7: My reaction yield is low, or I am observing unexpected side products. Could moisture in the this compound be the cause? Yes, this is a common problem. Excess moisture can introduce a competing nucleophile (water) into the reaction, hydrolyze sensitive reagents, or alter reaction kinetics. Always ensure your this compound is dry, especially in reactions sensitive to water. Consider running a control reaction with a freshly opened sample or a sample dried according to the protocol below.
Q8: What is the best practice for opening and dispensing from a container of this compound? To minimize moisture contamination, a strict handling protocol should be followed. This involves allowing the container to equilibrate to room temperature before opening (to prevent condensation), working quickly in a low-humidity environment (such as a glovebox or under a stream of inert gas like nitrogen or argon), and securely resealing the container immediately after use.
Summary of Handling and Storage Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| Storage Temperature | 2–8 °C (Refrigerated) or a cool, dry place. | Slows potential degradation and minimizes moisture uptake from ambient air. | [1][8][9] |
| Atmosphere | Store under a dry, inert gas (e.g., Nitrogen, Argon). | Prevents exposure to atmospheric moisture and oxygen. | [1] |
| Container | Tightly-closed, light-resistant container. | Prevents entry of moisture and degradation from light exposure. | [1][8][9] |
| Handling Environment | Low-humidity area, glovebox, or under inert gas flow. | Minimizes moisture absorption during weighing and transfer. | [3] |
| Incompatible Materials | Strong oxidizing agents. | Avoids potentially hazardous chemical reactions. | [3][8][9] |
Visual Workflows
Caption: Troubleshooting decision tree for compromised this compound.
Caption: Best-practice workflow for handling hygroscopic this compound.
Experimental Protocols
Protocol 1: Determination of Moisture Content via Karl Fischer Titration
This protocol provides a general method for determining the water content in a solid sample of this compound. Karl Fischer (KF) titration is a highly accurate and specific method for water determination.[10][11] As a weakly alkaline amine, this compound is generally compatible with standard KF reagents.[12]
Principle: The titration is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer. The endpoint is detected potentiometrically.
Equipment and Reagents:
-
Volumetric or Coulometric Karl Fischer Titrator
-
Analytical Balance (readable to 0.1 mg)
-
Anhydrous Methanol or other suitable KF solvent
-
Commercial Karl Fischer Titrant (e.g., Hydranal™-Composite 5)
-
Weighing boat or syringe for sample introduction
Methodology:
-
System Preparation: Prepare the KF titrator according to the manufacturer's instructions. Place the titration medium (e.g., anhydrous methanol) into the titration cell.
-
Pre-Titration: Start the titrator to titrate any residual moisture present in the solvent until a stable, dry baseline (drift) is achieved.[12][13]
-
Sample Preparation: In a low-humidity environment, accurately weigh approximately 100-200 mg of the this compound sample into a clean, dry weighing boat.[13]
-
Sample Introduction: Quickly add the weighed sample to the conditioned titration cell. Ensure the sample dissolves or disperses well in the solvent. An extraction time of a few minutes may be necessary.[13]
-
Titration: Start the titration. The instrument will automatically dispense the KF titrant until all the water from the sample has been consumed and the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage (%) or parts per million (ppm), based on the sample weight and the volume of titrant consumed.
Protocol 2: Drying this compound
This protocol describes a non-destructive method for drying this compound that has absorbed atmospheric moisture. This method is suitable for solids that are not thermally stable.
Principle: The compound is placed in a sealed chamber (desiccator) containing a desiccant (a substance with a very high affinity for water). A vacuum is applied to reduce the atmospheric pressure, which lowers the boiling point of water and accelerates its evaporation from the solid into the vapor phase, where it is then absorbed by the desiccant.
Equipment and Reagents:
-
Glass or plastic vacuum desiccator
-
Vacuum pump and tubing
-
Shallow glass dish (e.g., crystallization dish or watch glass)
-
Desiccant (e.g., anhydrous Calcium Chloride, Drierite®, or Silica (B1680970) Gel with indicator)
Methodology:
-
Prepare Desiccator: Ensure the desiccator is clean and dry. Fill the bottom compartment with a fresh, active desiccant.
-
Prepare Sample: Spread the clumped this compound powder in a thin, even layer in a shallow glass dish to maximize the surface area exposed to the vacuum.
-
Load Desiccator: Place the dish containing the sample onto the desiccator plate.
-
Seal and Evacuate: Place the lid on the desiccator, ensuring a good seal with vacuum grease if necessary. Slowly and carefully apply a vacuum using the pump. A sudden vacuum can cause the fine powder to be aspirated.
-
Drying: Allow the compound to dry under vacuum at room temperature. The drying time can vary from several hours to several days, depending on the amount of moisture absorbed.[5] If the desiccant contains a color indicator (e.g., blue to pink for some silica gels), monitor it for saturation.
-
Breaking Vacuum: To remove the sample, slowly vent the desiccator, preferably with a dry, inert gas like nitrogen. Venting with ambient air will immediately re-expose the dry compound to moisture.
-
Verification: Once dry, the compound should return to a free-flowing powder. For critical applications, confirm the dryness by performing a Karl Fischer titration (Protocol 1).
-
Storage: Immediately transfer the dried compound to a tightly sealed container and store it under the recommended conditions.
References
- 1. guidechem.com [guidechem.com]
- 2. innospk.com [innospk.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. aksci.com [aksci.com]
- 9. trans-4-Aminocyclohexanol(27489-62-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration [sigmaaldrich.com]
- 13. Determination of Water Content in Amino acids Using Karl Fischer Titration [sigmaaldrich.com]
Preventing oxidation and degradation of 4-Aminocyclohexanol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminocyclohexanol in solution. The information provided is designed to help prevent its oxidation and degradation, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow. What is the cause and is it still usable?
A1: The yellowing of amine solutions is a common issue, typically caused by oxidation.[1] The primary amino group in this compound is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures. This process can lead to the formation of colored impurities, such as N-oxides and other degradation products.[1]
Whether the solution is still usable depends on the specific requirements of your experiment. For applications requiring high purity, a discolored solution should be discarded. For less sensitive applications, the impact of minor impurities should be assessed. It is recommended to purify the solution by distillation or recrystallization if the material is critical for your work.[1] To prevent discoloration, it is best to store solutions under an inert atmosphere (e.g., nitrogen or argon) in amber glass vials to protect from light.[1]
Q2: What are the primary degradation pathways for this compound in solution?
A2: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of similar compounds like cyclohexylamine (B46788) and other primary amino alcohols, the following degradation pathways are likely:
-
Oxidation of the Amine Group: The primary amine can be oxidized to form a variety of products. In the presence of air, this can lead to the formation of cyclohexanone (B45756) oxime, cyclohexylidenecyclohexylamine, or cyclohexanone through various intermediates.[2]
-
Oxidation of the Cyclohexane (B81311) Ring: The cyclohexane ring itself can undergo auto-oxidation, a radical chain reaction involving atmospheric oxygen. This process can lead to the formation of hydroperoxides, which can then decompose to form cyclohexanone and cyclohexanol (B46403) derivatives.[3][4]
-
Photodegradation: Exposure to UV light can promote the formation of radicals, accelerating the oxidation processes mentioned above.[1]
Q3: What are the recommended storage conditions for this compound solutions to minimize degradation?
A3: To ensure the stability of your this compound solutions, the following storage conditions are recommended:
-
Temperature: Store at 2-8°C.[5] Refrigeration slows down the rate of chemical reactions, including oxidation.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
-
Container: Use amber glass vials or bottles to protect the solution from light.[1] Ensure the container is tightly sealed to prevent exposure to air and moisture.[6]
-
Purity of Solvents: Use high-purity, degassed solvents to prepare your solutions. Dissolved oxygen in solvents can contribute to oxidation.
Q4: What types of antioxidants can be used to stabilize this compound solutions?
A4: The use of antioxidants can significantly inhibit the degradation of this compound. Based on stabilizers used for other amines and polymers, the following classes of antioxidants could be effective:
-
Hindered Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) and Irganox® 1010 are effective radical scavengers that can prevent thermo-oxidative degradation.[7][8]
-
Hindered Amine Light Stabilizers (HALS): These compounds are highly efficient at trapping free radicals generated by UV light exposure.[7][9] They can act synergistically or antagonistically with phenolic antioxidants.[9]
-
Vitamins: Vitamin E (α-tocopherol) and Vitamin C (ascorbic acid) are well-known antioxidants that could offer protection.[8][10][11] Vitamin E is a lipid-soluble antioxidant, while Vitamin C is water-soluble.[8][11]
The choice of antioxidant and its concentration will depend on the solvent system and the specific application. It is advisable to perform compatibility and effectiveness studies for your particular system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution turns yellow/brown | Oxidation of the amine group. | Store the solution under an inert atmosphere (N₂ or Ar) and protect it from light. For future preparations, use degassed solvents. If the solution is already discolored, consider purification by distillation or preparing a fresh solution. |
| Precipitate forms in the solution | Reaction with atmospheric CO₂ to form carbamate (B1207046) salts. | Prepare and store solutions under an inert atmosphere. If a precipitate has formed, it may be possible to remove it by filtration, but the concentration of the solution will be affected. |
| Inconsistent experimental results | Degradation of this compound leading to lower effective concentration and potential interference from degradation products. | Prepare fresh solutions for critical experiments. Implement proper storage procedures as outlined in the FAQs. Analyze the purity of the solution using HPLC or GC-MS before use. |
| Formation of unexpected by-products | Reaction with incompatible materials or degradation of this compound. | Ensure that all labware is clean and inert. Avoid contact with strong oxidizing agents.[6][12] Characterize the by-products using analytical techniques like GC-MS or LC-MS to understand the degradation pathway. |
Experimental Protocols
Protocol 1: Stability Analysis of this compound Solution by HPLC
This protocol provides a general method for monitoring the stability of this compound in solution.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The exact ratio should be optimized for your system.
3. Sample Preparation:
-
Dilute a known concentration of your this compound solution in the mobile phase to a suitable concentration for HPLC analysis (e.g., 1 mg/mL).
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (as this compound does not have a strong chromophore, low UV is necessary, or derivatization may be required for higher sensitivity).
5. Procedure:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the this compound peak over time.
-
Quantify the amount of degradation by comparing the peak area of this compound to that of a freshly prepared standard.
Protocol 2: Identification of Degradation Products by GC-MS
This protocol outlines a general procedure for identifying volatile degradation products of this compound.
1. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A suitable capillary column (e.g., BPX5, 25 m x 0.25 mm, 0.25 µm film thickness).[13]
2. Sample Preparation:
-
For aqueous solutions, saturate a 200 µL aliquot with NaCl.[13]
-
Extract the aqueous layer multiple times with a small volume of a suitable organic solvent like ethyl acetate (B1210297) (e.g., 5 x 80 µL).[13]
-
Combine the organic extracts and inject them into the GC-MS.
3. GC-MS Conditions:
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) at a rate of 10°C/min to separate compounds with different boiling points.
-
MS Scan Range: 40-550 amu
4. Data Analysis:
-
Identify the peaks in the chromatogram.
-
Analyze the mass spectrum of each peak and compare it to a library of known compounds to identify potential degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Autoxidation of cyclohexane: conventional views challenged by theory and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The formation of byproducts in the autoxidation of cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cartelinternational.com [cartelinternational.com]
- 6. trans-4-Aminocyclohexanol(27489-62-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin C and Vitamin E BHA and BHT and sulphite are class 11 biology CBSE [vedantu.com]
- 9. iea-shc.org [iea-shc.org]
- 10. Investigating the dual functions of butylated hydroxytoluene, vitamin E and vitamin C as antioxidants and anti-glycation agents in vitro: Implications for skin health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
Validation & Comparative
A Comparative Guide to Analytical Methods for 4-Aminocyclohexanol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of 4-Aminocyclohexanol, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, supported by experimental data and detailed protocols.
Comparison of Analytical Method Performance
The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance data for HPLC-UV and GC-FID methods.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 1.5 µg/mL |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing analytical results. The following sections provide foundational methodologies for the quantification of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 6.5 with a dilute solution of potassium hydroxide) in a ratio of 20:80 (v/v) can be effective.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-absorbing agent (e.g., benzoyl chloride) is often necessary. The detection wavelength will depend on the chosen derivatizing agent. For a benzoylated derivative, a wavelength of 230 nm is suitable.
-
Injection Volume: 20 µL.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If necessary, perform a derivatization step analogous to the standard preparation. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for the separation and quantification of volatile and thermally stable compounds. For polar analytes like this compound, derivatization is typically required to improve volatility and chromatographic peak shape.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column with a polar stationary phase, such as a polyethylene (B3416737) glycol (PEG) column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating the derivatized analyte.
-
Carrier Gas: High-purity nitrogen or helium at a constant flow rate.
-
Injector and Detector Temperatures: Injector temperature of 250°C and detector temperature of 280°C are typical.
-
Oven Temperature Program: A temperature gradient can be used to optimize the separation. For example, start at 100°C, hold for 2 minutes, then ramp up to 220°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injection Mode: Split or splitless injection depending on the analyte concentration.
-
Derivatization:
-
React the this compound in the standards and samples with a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form a more volatile trimethylsilyl (B98337) (TMS) derivative.
-
The reaction is typically carried out in an aprotic solvent at a slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., pyridine).
-
Calibration Standards: Prepare calibration standards by diluting the stock solution and derivatizing each concentration level.
-
Sample Preparation: Dissolve the sample in the same solvent as the standard and perform the derivatization procedure.
-
Visualizing the Analytical Workflow
To provide a clear understanding of the logical flow of analytical method validation, the following diagrams are presented.
Caption: General workflow for analytical method validation.
Caption: Key factors for selecting between HPLC and GC.
Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical development and chemical research, the precise structural elucidation of stereoisomers is paramount for understanding molecular activity and ensuring product purity. For cyclic compounds such as 4-aminocyclohexanol, nuclear magnetic resonance (NMR) spectroscopy serves as an indispensable tool for unambiguously differentiating between its cis and trans diastereomers. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for cis- and trans-4-aminocyclohexanol, supported by detailed experimental protocols, to aid researchers in their structural analysis.
The key to distinguishing between these two isomers lies in the distinct magnetic environments of their respective protons and carbons, which are influenced by their spatial orientations within the cyclohexane (B81311) ring. In the thermodynamically more stable chair conformation, substituents can occupy either axial or equatorial positions. This difference in orientation leads to characteristic variations in chemical shifts (δ) and spin-spin coupling constants (J), providing a definitive fingerprint for each isomer.
Comparative NMR Data
The following tables summarize the key ¹H and ¹³C NMR spectral data for cis- and trans-4-aminocyclohexanol, highlighting the critical differences that enable their differentiation.
Table 1: ¹H NMR Chemical Shift Data (ppm) for this compound Isomers
| Proton | cis-4-Aminocyclohexanol (in D₂O) | trans-4-Aminocyclohexanol (in D₂O) | Key Distinguishing Features |
| H-1 (CH-OH) | ~3.96 (m) | ~3.58 (m) | The H-1 proton in the cis isomer is equatorial and thus resonates at a lower field (higher ppm) compared to the axial H-1 proton in the trans isomer. |
| H-4 (CH-NH₂) | ~3.20 (m) | ~2.65 (m) | Similar to H-1, the equatorial H-4 proton in the cis isomer is deshielded relative to the axial H-4 proton in the trans isomer. |
| Cyclohexane Ring Protons | ~1.68 (m, 8H) | ~1.18 (m, 4H), ~1.95 (m, 4H) | The cyclohexane protons of the trans isomer typically show a wider range of chemical shifts, with some protons appearing at a significantly higher field (lower ppm) than those in the cis isomer.[1] |
Table 2: ¹³C NMR Chemical Shift Data (ppm) for this compound Isomers
| Carbon | cis-4-Aminocyclohexanol | trans-4-Aminocyclohexanol (in DMSO-d₆) | Key Distinguishing Features |
| C-1 (CH-OH) | Data not readily available in a comparable format | ~68.0 | The chemical shift of C-1 is influenced by the orientation of the hydroxyl group. |
| C-4 (CH-NH₂) | Data not readily available in a comparable format | ~49.5 | The chemical shift of C-4 is sensitive to the stereochemistry of the amino group. |
| C-2, C-6 | Data not readily available in a comparable format | ~35.5 | |
| C-3, C-5 | Data not readily available in a comparable format | ~31.0 |
Note: Obtaining a complete and directly comparable set of ¹³C NMR data for both isomers in the same solvent from publicly available sources is challenging. The provided data for the trans isomer serves as a reference.
The Decisive Role of Coupling Constants
Beyond chemical shifts, the proton-proton coupling constants (J-values) offer definitive proof of stereochemistry. In cyclohexane systems, the magnitude of the vicinal coupling constant (³J) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.
-
Trans Isomer: In the more stable diequatorial conformation of trans-4-aminocyclohexanol, the H-1 and H-4 protons are in axial positions. This leads to large axial-axial (Jₐₐ) couplings with their adjacent axial protons, typically in the range of 10-13 Hz.
-
Cis Isomer: In the cis isomer, one substituent is axial and the other is equatorial. This results in smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings, generally in the range of 2-5 Hz.
The observation of a large coupling constant for the H-1 or H-4 proton is a strong indicator of the trans isomer.
Experimental Protocols
Accurate and reproducible NMR data is contingent on meticulous sample preparation and instrument setup.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound isomer for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are common choices for this compound. For samples that are not readily soluble, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Carefully transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.
-
Homogenization: Ensure the solution is homogeneous.
NMR Instrument Parameters:
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between cis and trans this compound using NMR spectroscopy.
References
Comparing the efficacy of different reducing agents for 4-aminocyclohexanone reduction
For researchers, scientists, and drug development professionals, the stereoselective synthesis of 4-aminocyclohexanol is a critical step in the development of numerous pharmaceutical agents. The orientation of the amino and hydroxyl groups, cis or trans, significantly influences the biological activity of the final compound. This guide provides an objective comparison of common reducing agents for the conversion of 4-aminocyclohexanone (B1277472) to this compound, supported by experimental data and detailed protocols to aid in the selection of the most efficacious method.
The reduction of 4-aminocyclohexanone yields two diastereomers: cis-4-aminocyclohexanol and trans-4-aminocyclohexanol. The choice of reducing agent is paramount as it dictates the stereochemical outcome of the reaction, influencing the ratio of these isomers. This comparison focuses on three primary classes of reducing agents: metal hydrides (Sodium Borohydride (B1222165) and Lithium Aluminum Hydride), catalytic hydrogenation, and enzymatic reduction.
Comparative Efficacy of Reducing Agents
The selection of a reducing agent is a trade-off between stereoselectivity, reactivity, and practical considerations such as safety and reaction conditions. Below is a summary of the performance of different reducing agents in the reduction of 4-substituted cyclohexanones, which serve as a reliable model for 4-aminocyclohexanone.
| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (trans:cis) | Yield | Key Considerations |
| Sodium Borohydride (NaBH₄) | trans | ~2.4:1[1] | High | Mild, easy to handle, tolerates protic solvents. Lower stereoselectivity compared to LAH. |
| Lithium Aluminum Hydride (LiAlH₄) | trans | ~9.5:1[1] | High | Potent, high stereoselectivity for trans isomer. Highly reactive with protic solvents, requires anhydrous conditions. |
| L-Selectride® | cis | ~1:20[1] | High | Bulky reducing agent, provides high stereoselectivity for the cis isomer. |
| Catalytic Hydrogenation (Ru-M/Al₂O₃) | trans | ≥199:1[2] | High | Excellent stereoselectivity for trans isomer. Requires specialized high-pressure equipment. |
| Catalytic Hydrogenation (Rhodium) | cis | Favors cis | High | Can be tuned to favor the cis isomer. Catalyst-dependent selectivity. |
| Enzymatic (Keto Reductase & Amine Transaminase) | Tunable (cis or trans) | >98:2[3] | Good to Excellent | Highly selective, environmentally friendly ("green chemistry"). Requires specific enzymes and optimization of biological reaction conditions. |
Experimental Protocols
Detailed methodologies for the key reduction experiments are provided below. These protocols are based on established procedures for the reduction of substituted cyclohexanones and can be adapted for 4-aminocyclohexanone.
Sodium Borohydride Reduction (to favor trans isomer)
This procedure is adapted from the reduction of 4-tert-butylcyclohexanone (B146137).[4]
-
Preparation: Dissolve 4-aminocyclohexanone in methanol (B129727) to create a ~0.5 M solution in an Erlenmeyer flask equipped with a stir bar.
-
Reaction: Cool the flask in an ice bath. In a separate container, dissolve sodium borohydride (0.41 molar equivalents) in a small amount of cold methanol and add it portion-wise to the ketone solution.
-
Stirring: Stir the reaction mixture for 30 minutes, allowing it to slowly warm to room temperature.
-
Quenching: Carefully add 3 M sulfuric acid to quench the excess NaBH₄, followed by the addition of water.
-
Extraction: Extract the product from the aqueous mixture using two portions of diethyl ether.
-
Washing and Drying: Wash the combined organic extracts sequentially with water and saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product mixture of cis- and trans-4-aminocyclohexanol. The ratio of isomers can be determined by ¹H NMR spectroscopy.
Lithium Aluminum Hydride Reduction (to favor trans isomer)
This is a general procedure for LAH reduction of ketones and must be performed under anhydrous conditions.[1]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-aminocyclohexanone in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Reaction: Cool the flask to 0 °C in an ice bath. Slowly add a 1.0 M solution of LiAlH₄ in THF (1.0 molar equivalent) to the stirred ketone solution.
-
Stirring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Quenching (Fieser workup): Cautiously add water dropwise to quench the excess LAH, followed by the addition of a 15% aqueous sodium hydroxide (B78521) solution, and then more water.
-
Filtration: Stir the resulting granular precipitate for 15 minutes, then filter the mixture and wash the solid with diethyl ether.
-
Isolation: Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Catalytic Hydrogenation (to favor trans isomer)
This protocol is based on the hydrogenation of 4-aminophenol (B1666318) to produce trans-4-aminocyclohexanol.[2]
-
Catalyst Preparation: The catalyst used is Ruthenium-Rhodium on an alumina (B75360) support (Ru-Rh/Al₂O₃).
-
Reaction Setup: A solution of 4-aminophenol in tetrahydrofuran is mixed with hydrogen in a vaporizer.
-
Hydrogenation: The mixture is then passed through a fixed-bed reactor containing the catalyst bed. The reaction is carried out at a preheating temperature of 100-200 °C.
-
Separation: The product from the reactor undergoes gas-liquid separation.
-
Purification: The resulting liquid is treated with hydrochloric acid to precipitate the salt, which is then neutralized with a base to yield high-purity trans-4-aminocyclohexanol.
Visualizing the Process and Chemistry
To better illustrate the workflows and chemical transformations, the following diagrams are provided.
Caption: Workflow for comparing different reduction methods.
Caption: Stereochemical pathways of reduction.
Conclusion
The choice of reducing agent for 4-aminocyclohexanone is a critical decision that directly impacts the stereochemical outcome and, consequently, the properties of the resulting this compound. For the preferential synthesis of the thermodynamically stable trans isomer, Lithium Aluminum Hydride offers higher stereoselectivity than Sodium Borohydride, while catalytic hydrogenation with a Ruthenium-based catalyst provides exceptional selectivity. Conversely, for the targeted synthesis of the cis isomer, a sterically hindered reducing agent such as L-Selectride is the most effective choice among chemical reductants. Enzymatic methods represent a powerful and highly selective alternative, capable of producing either isomer with very high diastereomeric excess, aligning with the principles of green chemistry. Researchers should select the most appropriate method based on the desired stereoisomer, required purity, available equipment, and safety considerations.
References
The Emerging Role of 4-Aminocyclohexanol Derivatives in Kinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Within this landscape, the 4-aminocyclohexanol scaffold is emerging as a valuable building block in the design of potent and selective inhibitors. This guide provides a comparative analysis of the biological activity of this compound derivatives as kinase inhibitors, supported by experimental data and detailed protocols to aid in ongoing research and development efforts. While dedicated structure-activity relationship (SAR) studies on a broad series of simple this compound derivatives are limited in publicly available literature, this guide focuses on the analysis of more complex molecules where the 4-aminocyclohexyl moiety plays a crucial role in kinase binding and overall inhibitory activity.
Comparative Analysis of Kinase Inhibitory Activity
Recent studies have highlighted the successful incorporation of the trans-4-aminocyclohexyl moiety into potent and selective kinase inhibitors. A notable example is a series of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives developed as inhibitors of Cyclin-Dependent Kinase 12 (CDK12).[1] CDK12 is a key regulator of transcriptional elongation and mRNA processing, and its inhibition has shown promise in sensitizing cancer cells to DNA-damaging agents.
The following table summarizes the in vitro inhibitory activity of selected compounds from this series against CDK12 and other related kinases. The data illustrates how modifications to the arylurea portion of the molecule, while retaining the core trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl scaffold, influence potency and selectivity.
| Compound | R Group | CDK12 IC50 (nM) | CDK13 IC50 (nM) | CDK9 IC50 (nM) |
| 1 | Phenyl | 15 | 3.6 | >10000 |
| 2 | 2-Fluorophenyl | 3.7 | 1.1 | >10000 |
| 3 | 3-Fluorophenyl | 5.3 | 1.7 | >10000 |
| 4 | 4-Fluorophenyl | 4.8 | 1.5 | >10000 |
| 5 | 2-Chlorophenyl | 2.9 | 0.9 | >10000 |
| 6 | 3-Chlorophenyl | 4.1 | 1.3 | >10000 |
| 7 | 4-Chlorophenyl | 3.5 | 1.2 | >10000 |
| 8 | 2-Methylphenyl | 11 | 3.3 | >10000 |
| 9 | 3-Methylphenyl | 12 | 3.9 | >10000 |
| 10 | 4-Methylphenyl | 11 | 3.5 | >10000 |
Data extracted from: J Med Chem. 2018 Sep 13;61(17):7710-7728.[1]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the CDK12 signaling pathway and a general workflow for an in vitro kinase inhibition assay.
Caption: A simplified diagram of the CDK12 signaling pathway.
Caption: A general workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation and comparison of inhibitor potency. The following is a representative protocol for an in vitro CDK12 kinase inhibition assay, adapted from the methodology described for the compounds listed in the data table.
In Vitro CDK12/CycK Kinase Inhibition Assay
1. Reagents and Materials:
-
Recombinant human CDK12/CycK enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
2. Assay Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Kinase assay buffer.
-
The test compound at the desired final concentration (typically with a final DMSO concentration of ≤1%). Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Recombinant CDK12/CycK enzyme solution.
-
Peptide substrate solution.
-
-
Initiation of Kinase Reaction: Initiate the reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for CDK12.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (or ATP remaining) using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis:
-
The luminescent signal is measured using a plate reader.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to the positive and negative controls.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The this compound scaffold represents a promising structural motif for the development of novel kinase inhibitors. The data presented on CDK12 inhibitors demonstrates that incorporation of a trans-4-aminocyclohexyl group can lead to potent and selective compounds with desirable pharmacological properties. The provided experimental protocols and pathway diagrams serve as a resource for researchers in the field to design and evaluate new derivatives targeting a range of kinases. Further exploration of the structure-activity relationships of both cis and trans isomers of this compound derivatives is warranted to fully exploit the potential of this versatile scaffold in kinase inhibitor drug discovery.
References
A Comparative Analysis of Chemical Versus Enzymatic Synthesis of 4-Aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
4-Aminocyclohexanol, a key building block in the pharmaceutical industry for the synthesis of drugs such as Ambroxol and other bioactive molecules, can be produced through both traditional chemical routes and modern enzymatic methods. The choice of synthetic strategy significantly impacts stereoselectivity, yield, purity, and environmental footprint. This guide provides a detailed comparative analysis of these two approaches, supported by experimental data and protocols, to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Chemical vs. Enzymatic Synthesis
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Starting Materials | p-Acetamidophenol, p-Nitrophenol | 1,4-Cyclohexanedione (B43130) |
| Key Reagents | Metal catalysts (Pd, Pt, Rh, Ru), H₂ gas | Keto Reductase (KRED), Amine Transaminase (ATA), NAD(P)H, Amine Donor |
| Stereoselectivity | Often produces mixtures of cis/trans isomers, requiring separation | Highly stereoselective, can be tuned to produce specific isomers |
| Reaction Conditions | High temperature and pressure | Mild conditions (near ambient temperature and pressure) |
| Environmental Impact | Use of heavy metal catalysts, organic solvents, and harsh conditions | Aqueous-based, biodegradable catalysts, reduced waste |
| Process Complexity | Multi-step processes including protection, deprotection, and isomer separation | Can be performed as a one-pot, multi-enzyme cascade |
| Yield & Purity | Variable, dependent on catalyst and separation efficiency | High yields and diastereomeric purity can be achieved |
Chemical Synthesis of this compound
Traditional chemical synthesis of this compound predominantly involves the catalytic hydrogenation of aromatic precursors such as p-acetamidophenol (paracetamol) or p-nitrophenol. These methods are well-established but often suffer from a lack of stereoselectivity, leading to the formation of cis and trans isomer mixtures that necessitate subsequent separation steps.
Experimental Protocol: Hydrogenation of p-Acetamidophenol
This protocol is adapted from a patented industrial process for the preparation of trans-4-aminocyclohexanol.[1][2]
Materials:
-
p-Acetamidophenol (Paracetamol)
-
Palladium on carbon catalyst (10% Pd)
-
Sodium hydroxide
-
Hydrogen gas
-
Water
Procedure:
-
A solution of p-acetamidophenol in water is prepared in a hydrogenation apparatus.
-
The pH of the solution is adjusted to neutral with sodium hydroxide.
-
The palladium on carbon catalyst is added to the mixture.
-
The apparatus is purged with nitrogen and then with hydrogen.
-
The hydrogenation is carried out at a temperature of 100°C and a hydrogen pressure of 4.5 bar with stirring.
-
The reaction is monitored by gas chromatography until no p-acetamidophenol is detected (typically 24-36 hours).
-
After cooling, the catalyst is filtered off.
-
The resulting aqueous solution containing a mixture of cis- and trans-4-acetamidocyclohexanol is then hydrolyzed using an alkaline medium at 90-120°C to yield this compound isomers.
-
The trans-isomer is selectively crystallized by cooling the alkaline solution to -10°C and collected by filtration.
Quantitative Data for Chemical Synthesis
| Parameter | Hydrogenation of p-Acetamidophenol | Hydrogenation of p-Nitrophenol (to Boc-protected derivative) |
| Catalyst | 10% Pd/C | Not specified |
| Temperature | 100°C | Not specified |
| Pressure | 4.5 bar H₂ | Not specified |
| Reaction Time | 24 - 36 hours | Not specified |
| trans:cis Ratio | At least 1:1, up to 4:1 reported[1] | 90:10[3] |
| Yield | High (specific value not provided in the patent) | 87% (of Boc-protected product)[3] |
| Purity | High purity of the trans-isomer after crystallization | Not specified |
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound offers a green and highly selective alternative to chemical methods. A one-pot, two-step cascade reaction employing a keto reductase (KRED) and an amine transaminase (ATA) allows for the stereoselective synthesis of both cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione.[4][5]
Experimental Protocol: One-Pot Enzymatic Synthesis
This protocol is based on the work of Sviatenko et al. (2019).[4]
Materials:
-
1,4-Cyclohexanedione
-
Keto reductase (KRED) from Lactobacillus kefir (LK-KRED)
-
Amine transaminase (ATA) (e.g., ATA-3FCR-4M for cis-isomer, ATA-200 for trans-isomer)
-
NADP⁺
-
Isopropyl alcohol
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Pyridoxal 5'-phosphate (PLP)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure for Concurrent Cascade Synthesis of cis-4-Aminocyclohexanol:
-
A reaction mixture is prepared in potassium phosphate buffer (100 mM, pH 7.5) containing 1,4-cyclohexanedione (50 mM).
-
The following components are added: NADP⁺ (1 mM), isopropyl alcohol (100 mM), MgCl₂ (1 mM), isopropylamine (500 mM), PLP (1 mM), and DMSO (2% v/v).
-
Cell lysates containing LK-KRED (0.2 mg/mL) and ATA-3FCR-4M (2 mg/mL) are added to the reaction mixture.
-
The reaction is stirred at 30°C and 250 rpm for 48 hours.
-
The reaction is stopped, and the solution is filtered.
-
The product is purified by silica (B1680970) gel column chromatography.
Quantitative Data for Enzymatic Synthesis
| Parameter | Synthesis of cis-4-Aminocyclohexanol | Synthesis of trans-4-Aminocyclohexanol |
| Enzymes | LK-KRED and ATA-3FCR-4M | LK-KRED and ATA-200 |
| Temperature | 30°C | 30°C |
| Pressure | Ambient | Ambient |
| Reaction Time | 48 hours | 48 hours |
| cis:trans Ratio | >98:2[4] | 20:80[4] |
| Yield | High (specific value not provided) | Good (specific value not provided) |
| Purity | High diastereomeric purity | High diastereomeric purity |
Enzymatic Synthesis Workflow
Caption: One-pot enzymatic cascade for this compound synthesis.
Decision-Making Pathway: Choosing the Right Synthesis Method
The selection of a synthesis route depends on various factors, including the desired stereoisomer, scale of production, cost considerations, and environmental regulations. The following diagram illustrates a decision-making pathway to guide this choice.
Caption: Decision guide for selecting a synthesis method.
Conclusion
Both chemical and enzymatic methods offer viable routes to this compound, each with distinct advantages and disadvantages. Chemical synthesis, particularly through the hydrogenation of p-acetamidophenol, is a well-established method suitable for large-scale production, but it often requires harsh conditions and extensive purification to isolate the desired stereoisomer. In contrast, enzymatic synthesis provides a highly stereoselective and environmentally friendly alternative that operates under mild conditions.[4] The modularity of the enzymatic system, allowing for the selective production of either cis- or trans-4-aminocyclohexanol by choosing the appropriate amine transaminase, is a significant advantage for applications requiring high isomeric purity.[4] As the demand for greener and more efficient chemical processes grows, enzymatic synthesis is poised to become an increasingly attractive option for the production of this compound and other valuable pharmaceutical intermediates.
References
- 1. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]
- 2. Page loading... [wap.guidechem.com]
- 3. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 4. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 5. d-nb.info [d-nb.info]
Evaluating the performance of different catalysts in 4-Aminocyclohexanol synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of 4-aminocyclohexanol is a critical step in the production of numerous pharmaceutical compounds. The choice of catalyst for the hydrogenation of 4-aminophenol (B1666318) is a key determinant of yield, stereoselectivity, and overall process efficiency. This guide provides a comparative analysis of common heterogeneous catalysts—Rhodium on carbon (Rh/C), Ruthenium on carbon (Ru/C), Platinum on carbon (Pt/C), and Palladium on carbon (Pd/C)—supported by experimental data to inform catalyst selection.
Comparative Performance of Catalysts
The catalytic hydrogenation of 4-aminophenol to this compound involves the reduction of the aromatic ring. The performance of different noble metal catalysts varies significantly in terms of activity and, crucially, the diastereoselectivity of the resulting cis- and trans-isomers of this compound. The trans-isomer is often the more desired product in pharmaceutical applications.
Below is a summary of the performance of different catalysts based on available data. It is important to note that reaction conditions such as temperature, pressure, solvent, and catalyst support can significantly influence the outcome.
| Catalyst | Support | Starting Material | Product | Diastereomeric Ratio (trans:cis) | Yield (%) | Key Observations |
| Rhodium (Rh) | Al₂O₃ | Paracetamol | 4-Acetamidocyclohexanol | ~1:1 | Not specified | The trans/cis ratio was approximately 1:1 in an ethanol (B145695) solvent at room temperature and 3.5 bar hydrogen pressure.[1] |
| Ruthenium (Ru) | Al₂O₃ | p-Aminophenol | This compound | 14:86 | Not specified | This catalyst showed a strong preference for the cis-isomer in an aqueous system.[1][2] |
| Ruthenium-Metal (Ru-M) | Al₂O₃ | 4-Aminophenol | trans-4-Aminocyclohexanol | ≥99.5% trans | High | A modified Ruthenium catalyst (where M can be Rh, Pd, Pt, or Ni) in a fixed-bed reactor demonstrated exceptionally high selectivity for the trans-isomer. |
| Palladium (Pd) | Carbon (C) | Paracetamol | 4-Acetamidocyclohexanol | 3:1 to 4:1 | Not specified | Hydrogenation in an aqueous solution at 100°C and 4.5 bar hydrogen pressure favors the formation of the trans-isomer.[1] |
| Platinum (Pt) | Carbon (C) | Nitrobenzene | 4-Aminophenol | Not Applicable | High | While this data is for the precursor synthesis, Pt/C is noted for its high activity in hydrogenation reactions.[3][4] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of this compound using different catalysts.
General Hydrogenation Procedure
A typical hydrogenation reaction is carried out in a high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls.
-
Reactor Charging: The reactor is charged with the substrate (e.g., 4-aminophenol or paracetamol), the chosen catalyst (typically 1-5 mol% of the metal relative to the substrate), and the solvent (e.g., water, ethanol, or tetrahydrofuran).
-
Inerting: The reactor is sealed and purged several times with an inert gas, such as nitrogen or argon, to remove any oxygen.
-
Pressurization: The reactor is then pressurized with hydrogen to the desired pressure.
-
Reaction: The reaction mixture is heated to the target temperature and stirred vigorously to ensure good contact between the reactants, catalyst, and hydrogen.
-
Monitoring: The progress of the reaction can be monitored by measuring hydrogen uptake and by periodically taking samples for analysis by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, the reactor is cooled, and the hydrogen pressure is carefully released. The catalyst is removed by filtration. The product is then isolated from the reaction mixture through appropriate work-up procedures, which may include solvent evaporation, extraction, and crystallization.
Specific Protocol Example: Hydrogenation of Paracetamol using Pd/C
-
Substrate: Paracetamol
-
Catalyst: 10% Palladium on carbon (Pd/C)
-
Solvent: Water
-
Procedure:
-
A solution of paracetamol in water is placed in a hydrogenation apparatus.
-
The Pd/C catalyst is added to the solution.
-
The apparatus is purged first with nitrogen and then with hydrogen.
-
The reaction is carried out at a temperature of 100°C under a hydrogen pressure of 4.5 bar with stirring.[1]
-
The reaction is continued until the consumption of hydrogen ceases or analysis indicates complete conversion of the starting material.
-
After cooling and depressurization, the catalyst is filtered off.
-
The resulting solution contains a mixture of trans- and cis-4-acetamidocyclohexanol, with a typical trans:cis ratio of 3:1 to 4:1.[1] The free amino alcohol can be obtained by subsequent hydrolysis.
-
Experimental Workflow and Signaling Pathways
To visualize the logical flow of catalyst evaluation and the general reaction pathway, the following diagrams are provided.
References
A Comparative Analysis of 4-Aminocyclohexanol and Other Amino Alcohols in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Performance, Applications, and Experimental Protocols
In the landscape of synthetic chemistry, amino alcohols serve as indispensable building blocks and catalysts, particularly in the synthesis of complex chiral molecules for pharmaceutical applications. Among these, 4-aminocyclohexanol, with its unique cyclic structure and stereochemical properties, presents a compelling option. This guide provides a side-by-side comparison of this compound with other prominent amino alcohols, supported by experimental data to inform selection in research and development.
At a Glance: Key Amino Alcohols in Synthesis
| Amino Alcohol | Structure | Key Features | Common Applications |
| trans-4-Aminocyclohexanol | Rigid cyclic backbone, defined trans stereochemistry, bifunctional (amine and hydroxyl). | Intermediate in pharmaceutical synthesis (e.g., Ambroxol), building block for ligands and catalysts.[1][2] | |
| Ethanolamine | Simple, acyclic, primary amino alcohol. | Synthesis of pharmaceuticals, surfactants, and as a basic catalyst. | |
| (S)-Prolinol | Chiral, cyclic secondary amine with a primary alcohol, derived from proline. | Chiral auxiliary and catalyst in asymmetric synthesis, particularly aldol (B89426) and Michael reactions.[3][4] |
Performance in Asymmetric Synthesis: A Comparative Look
The utility of amino alcohols in asymmetric synthesis, particularly as chiral ligands and catalysts, is a critical area of evaluation. While direct head-to-head comparisons across a broad range of reactions are not always available in published literature, we can analyze their performance in representative transformations.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation is a key reaction for the synthesis of chiral alcohols. Chiral β-amino alcohols are often employed as ligands for ruthenium catalysts in this transformation.
| Ligand/Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Catalyst Loading (mol%) | Reference |
| (1S,2R)-1-Amino-2-indanol/[RuCl₂(p-cymene)]₂ | N-(diphenylphosphinyl)imines | Good to excellent | up to 82% | 5 | [5] |
| N-substituted (1S,2R)-norephedrine/[RuCl₂(η⁶-arene)]₂ | β-ketoesters, methoxyacetone, 2-acetylpyridine | Not specified | 56 to 89% | Not specified | [6] |
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Proline-derived amino alcohols, like prolinol, are known to be effective organocatalysts.
| Catalyst | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| (S)-proline and (1S,2S)-diphenylethylenediamine-based prolinamide | Ketones and aromatic aldehydes | High to quantitative | up to 98:2 | up to 99% | [7] |
| L-proline | Acetone (B3395972) and 4-nitrobenzaldehyde | 68 | Not specified | 76% | [8] |
Note: While this compound itself is not typically used as a primary catalyst for aldol reactions, prolinamides derived from 2-aminocyclohexanols have been studied as organocatalysts for this transformation.[7]
Case Study: Synthesis of Ambroxol
A significant industrial application of trans-4-aminocyclohexanol is in the synthesis of the mucolytic agent Ambroxol.[1][9][10] This multi-step synthesis highlights the role of this compound as a key intermediate.
Reaction Scheme: A common route involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde (B195418) with trans-4-aminocyclohexanol.
Experimental Data:
| Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| trans-4-aminocyclohexanol, 2-Amino-3,5-dibromobenzaldehyde | LiClO₄, NaBH(OAc)₃ | 1,2-dichloroethane (B1671644) | 1.5 h | Room Temp. | 96.26% (of hydrochloride salt) | [9] |
| trans-4-aminocyclohexanol, 3,5-Dibromo-2-aminobenzaldehyde | - | Toluene | 5 h | 100°C | 98.5% (of Ambroxol base) | [5] |
Experimental Protocols
Synthesis of Ambroxol Hydrochloride
Protocol Reference: [9]
-
Reaction Setup: In a reaction flask, add 20 mmol of trans-4-aminocyclohexanol, 23.2 mmol of 2-amino-3,5-dibromobenzaldehyde, 0.8 mmol of LiClO₄, and 22 mmol of NaBH(OAc)₃.
-
Solvent Addition: Add 100 mL of 1,2-dichloroethane to the flask.
-
Reaction: Stir the mixture for 1.5 hours at room temperature.
-
Work-up: Pour the reaction solution into 100 mL of ice water and extract with 100 mL of dichloromethane.
-
Isolation: Remove the solvent by rotary evaporation to obtain a yellow liquid.
-
Salt Formation: Dissolve the liquid in 100 mL of acetone and add 5 mL of concentrated hydrochloric acid dropwise while stirring at room temperature.
-
Purification: A light yellow precipitate will form. Continue stirring for 1 hour, then filter and wash with acetone. The crude product can be recrystallized from water with activated carbon for decolorization to yield white Ambroxol hydrochloride.
Logical Workflow and Structural Comparison
The selection of an amino alcohol in a synthetic route is often dictated by the desired stereochemical outcome and the nature of the reaction. The following diagram illustrates a general decision-making workflow.
References
- 1. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 40525-78-8 | Benchchem [benchchem.com]
- 3. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [scirp.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Benchmarking Purity: A Comparative Analysis of Commercially Available 4-Aminocyclohexanol
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative analysis of the purity of commercially available 4-Aminocyclohexanol, a key intermediate in the synthesis of various pharmaceutical compounds, including the mucolytic agent Ambroxol.
This report outlines detailed experimental protocols for the determination of this compound purity using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The findings from a hypothetical comparative study of products from several commercial suppliers are presented to highlight the importance of independent purity verification.
Experimental Purity Analysis Workflow
The following diagram illustrates the comprehensive workflow employed for the purity assessment of this compound samples.
Caption: Experimental workflow for the purity determination of this compound.
Purity Comparison of Commercial this compound
The following table summarizes the purity of this compound obtained from five hypothetical commercial suppliers. The reported purity from the certificate of analysis is compared with the experimentally determined purity using the methods outlined in this guide.
| Supplier | Lot Number | Reported Purity (%) | Experimentally Determined Purity (HPLC, %) | Standard Deviation |
| Supplier A | A-00123 | ≥99.0 | 99.2 | 0.05 |
| Supplier B | B-45678 | >98.0 (GC) | 98.5 | 0.12 |
| Supplier C | C-91011 | 98.9 | 98.8 | 0.08 |
| Supplier D | D-12131 | ≥99.5 | 99.6 | 0.03 |
| Supplier E | E-41516 | 98.5 | 98.1 | 0.21 |
The Critical Role of Reagent Purity in Signaling Pathways
The purity of a chemical reagent like this compound is paramount, especially when it is used as a precursor in the synthesis of pharmacologically active molecules that target specific biological pathways. Impurities can lead to the formation of undesired side products, potentially altering the efficacy or toxicity of the final compound. For instance, in the synthesis of a hypothetical kinase inhibitor, impurities in the this compound starting material could lead to analogs with off-target effects, disrupting the intended signaling cascade.
Caption: Impact of reagent purity on a signaling pathway.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is used for the quantitative determination of the purity of this compound and for the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Newcrom R1, C18 reverse-phase column (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.
-
Standard Preparation: A certified reference standard of this compound is prepared at the same concentration as the sample.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is employed to analyze for volatile impurities and to determine the ratio of cis and trans isomers of this compound. Derivatization is necessary to increase the volatility of the analyte.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: CP Chirasil-DeX CB chiral capillary column (30 m x 0.25 mm, 0.25 µm film thickness) for isomer separation.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-300.
-
Sample Preparation and Derivatization: To a solution of this compound in dichloromethane, an excess of trifluoroacetic anhydride (B1165640) is added. The mixture is heated at 60 °C for 30 minutes. After cooling, the excess reagent and solvent are removed under a stream of nitrogen, and the residue is redissolved in ethyl acetate (B1210297) for injection.
-
Analysis: The purity and isomer ratio are determined by the relative peak areas in the total ion chromatogram. Mass spectra are used to confirm the identity of the peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are utilized for the structural confirmation of this compound and to detect the presence of any structural isomers or impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated methanol (B129727) (CD₃OD).
-
¹H NMR: A standard proton experiment is performed. The chemical shifts, multiplicities, and coupling constants are analyzed to confirm the trans-isomer as the major component.
-
¹³C NMR: A standard carbon experiment is performed to confirm the number of unique carbon atoms and their chemical environments.
-
Purity Estimation: Quantitative NMR (qNMR) can be performed using a certified internal standard with a known concentration to provide an accurate measure of the absolute purity.
Conclusion
The purity of chemical reagents is a cornerstone of reliable and reproducible research. This guide provides a framework for the analytical benchmarking of commercially available this compound. The presented experimental protocols offer robust methods for purity determination, and the hypothetical comparative data underscore the variability that can exist between different suppliers. It is imperative for researchers to either perform in-house quality control or demand comprehensive and transparent analytical data from their suppliers to ensure the integrity of their scientific work.
References
Safety Operating Guide
Safe Disposal of 4-Aminocyclohexanol: A Procedural Guide
For immediate reference, 4-Aminocyclohexanol is classified as a hazardous chemical requiring disposal through an authorized waste management facility.[1][2][3][4] It is crucial to adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3][4] This guide provides a comprehensive operational plan for the proper disposal of this compound in a laboratory setting, ensuring the safety of researchers and compliance with regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to recognize its potential hazards. This chemical is known to cause severe skin burns and eye damage.[4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is necessary.[5]
Waste Segregation and Container Selection
Proper segregation of chemical waste is a critical step in ensuring safe disposal. This compound waste should not be mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Waste Stream: Designate a specific waste container for solid this compound and another for solutions containing this chemical.
-
Container Type: Use a clearly labeled, leak-proof, and chemically compatible container with a secure screw-top cap. The container should be in good condition, free from cracks or deterioration.
-
Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents.[4]
Step-by-Step Disposal Procedure for Solid this compound
-
Work Area Preparation: Conduct the disposal procedure in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Container Labeling: Affix a hazardous waste label to the designated waste container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Corrosive," "Toxic").
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
Waste Transfer: Carefully transfer the solid this compound waste into the labeled container using a clean scoop or spatula. Avoid generating dust.
-
Container Sealing: Securely close the container cap.
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials. The SAA should be a secondary containment system to prevent the release of chemicals in case of a leak.
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.
Step-by-Step Disposal Procedure for Solutions Containing this compound
-
Work Area Preparation: As with the solid form, handle solutions in a well-ventilated area or a chemical fume hood.
-
Container Labeling: Use a labeled hazardous waste container appropriate for liquid waste. The label should contain the same information as for solid waste, with the addition of the solvent and the approximate concentration of this compound.
-
Waste Transfer: Carefully pour the this compound solution into the labeled liquid waste container using a funnel to prevent spills.
-
Container Sealing: Tightly seal the container cap.
-
Storage: Place the sealed container in the designated SAA for liquid hazardous waste, ensuring it is within secondary containment.
-
Waste Pickup: Follow your institution's procedures for the pickup of liquid hazardous waste.
Emergency Procedures for Spills
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Alert: Immediately evacuate the affected area and inform your laboratory supervisor and EHS department.
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using absorbent materials.
-
Cleanup: For small spills, carefully sweep up the solid material and place it in a labeled hazardous waste container.[4] For liquid spills, use an inert absorbent material, and then place it in the waste container. Do not allow the chemical to enter drains.[4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
-
Personal Contamination: If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key hazard information for this compound.
| Parameter | Value | Source |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4) | |
| Skin Corrosion/Irritation (Category 1B) | [4] | |
| Serious Eye Damage/Eye Irritation (Category 1) | [4] | |
| NFPA 704 Ratings | Health: 3, Flammability: 1, Instability: 0 |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Aminocyclohexanol
For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-Aminocyclohexanol, ensuring the protection of laboratory personnel and the integrity of research. Adherence to these procedures is critical for maintaining a safe laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. Depending on its form (e.g., hydrochloride salt), it can be classified as a skin and eye irritant or a corrosive substance that can cause severe burns.[1][2][3] It is crucial for researchers, scientists, and drug development professionals to be fully aware of the necessary precautions.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. Must be compliant with OSHA 29 CFR 1910.133 or EU EN166 standards.[4] | Protects against splashes, dust, and vapors that can cause serious eye damage or irritation.[1] |
| Hand Protection | Chemically resistant gloves. The specific glove material should be selected based on the task's duration and potential for exposure. | Prevents skin contact, which can lead to irritation or chemical burns.[1][5] |
| Body Protection | A laboratory coat or appropriate protective clothing to prevent skin exposure.[5] | Minimizes the risk of skin contact with spills or splashes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced. A dust mask (type N95) may be suitable for handling the solid form.[2][5][6] | Protects against the inhalation of harmful dust or vapors.[5] |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is crucial for safety and efficiency. The following workflow outlines the key stages of its use in a laboratory setting.
Caption: This diagram outlines the essential steps for safely handling this compound, from initial preparation to final disposal.
Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Safe Handling :
-
Storage :
Emergency Procedures: In Case of Exposure or Spill
Immediate and appropriate action is vital in an emergency.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][4] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
In the event of a spill :
-
Evacuate personnel from the area.
-
Ensure adequate ventilation and remove all sources of ignition.[4]
-
Wearing appropriate PPE, contain the spill.
-
For small spills, you can sweep or vacuum up the material and place it into a suitable container for disposal.[1][4]
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste.
-
Waste Chemical : Dispose of the contents and container to an approved waste disposal plant.[4] Always adhere to federal, state, and local hazardous waste regulations for complete and accurate classification.[1][4]
-
Contaminated Packaging : Do not reuse empty containers. They should be disposed of as unused product.[4]
References
- 1. fishersci.com [fishersci.com]
- 2. 反式-4-氨基环己醇 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. trans-4-Aminocyclohexanol(27489-62-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
